molecular formula C10H15ClN2S B2657704 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane CAS No. 885950-03-8

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

Cat. No.: B2657704
CAS No.: 885950-03-8
M. Wt: 230.75
InChI Key: XNLFSVRNYLIVEH-UHFFFAOYSA-N
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Description

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane is a useful research compound. Its molecular formula is C10H15ClN2S and its molecular weight is 230.75. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(azepan-1-ylmethyl)-2-chloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2S/c11-10-12-7-9(14-10)8-13-5-3-1-2-4-6-13/h7H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLFSVRNYLIVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and analytical characterization of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane. This compound integrates two key heterocyclic scaffolds: the 2-chlorothiazole moiety, a versatile reactive intermediate, and the azepane ring, a saturated seven-membered heterocycle prevalent in numerous biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and potential as a building block for novel therapeutic agents. We will explore its physicochemical characteristics, propose a robust synthetic protocol, detail methods for its analytical validation, discuss its reactivity, and survey its potential applications based on the established pharmacological relevance of its constituent motifs.

Introduction: Significance of the Thiazole and Azepane Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of drug discovery. The thiazole ring, in particular, is a privileged structure found in a wide array of pharmaceuticals, including the vitamin B1 (thiamine) and numerous antibacterial and anticancer agents.[1] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for diverse biological interactions. The 2-chloro-substituted thiazole is especially valuable as it provides a reactive handle for introducing further molecular complexity through nucleophilic substitution reactions.

Similarly, the seven-membered azepane ring is a key structural component in many compounds targeting the central nervous system (CNS).[2] The conformational flexibility of the azepane ring allows it to present substituents in a three-dimensional space that can be optimized for potent and selective interactions with biological targets. The fusion of these two pharmacologically significant scaffolds in 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane creates a molecule with considerable potential for the development of new chemical entities in various therapeutic areas. This guide aims to provide the foundational chemical knowledge required to effectively utilize this compound in research and development settings.

Physicochemical and Structural Properties

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane is a liquid at room temperature with a high boiling point, indicative of its relatively high molecular weight and polar nature. Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 885950-03-8
Molecular Formula C₁₀H₁₅ClN₂SCalculated
Molecular Weight 230.76 g/mol
Physical Form Liquid
Boiling Point 110°C @ 0.5 mBar
Purity Typically ≥97%
Storage Store under inert gas at 4°C
Structural Representation

The structure consists of an azepane ring linked via a methylene bridge to the C5 position of a 2-chlorothiazole ring.

Caption: Structural components of the title compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be achieved by reacting 2-chloro-5-(chloromethyl)thiazole with azepane in the presence of a non-nucleophilic base.

synthesis Synthetic Pathway reactant1 2-Chloro-5-(chloromethyl)thiazole product 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane reactant1->product reactant2 Azepane reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., ACN) reagents->product

Caption: Proposed synthesis via nucleophilic substitution.

Experimental Protocol: Synthesis

Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety procedures.

  • Reaction Setup: To a solution of azepane (1.2 equivalents) in acetonitrile (ACN, 10 mL/mmol of limiting reagent) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base.

    • Causality: Acetonitrile is a polar aprotic solvent that facilitates the SN2 reaction. Potassium carbonate is an inexpensive and moderately strong base sufficient to scavenge the HCl byproduct without promoting significant side reactions.

  • Addition of Electrophile: Add a solution of 2-chloro-5-(chloromethyl)thiazole (1.0 equivalent) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). This removes any remaining inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product as a liquid.

Spectroscopic and Analytical Characterization

Validation of the compound's identity and purity is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR Signals corresponding to the azepane ring protons (multiplets, ~1.5-1.8 ppm and ~2.6-2.8 ppm), a singlet for the methylene bridge (~3.8-4.0 ppm), and a singlet for the thiazole proton (~7.5-7.7 ppm).
¹³C NMR Resonances for the azepane carbons, the methylene bridge carbon, and the carbons of the 2-chlorothiazole ring (including the C-Cl carbon at ~150-155 ppm).
Mass Spec (ESI+) A prominent [M+H]⁺ ion at m/z ≈ 231.0, showing a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at ~33% intensity of M).
Protocol: Analytical Purity Assessment by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules like this one.

  • System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The mobile phase will consist of a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Causality: A C18 column provides excellent retention for moderately polar compounds. The acidic modifier (formic acid) ensures sharp peaks by protonating the basic nitrogen of the azepane ring.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of water and acetonitrile.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in ACN (1 mg/mL stock) A->B C Dilute to 50 µg/mL (50:50 ACN:H₂O) B->C D Inject 5 µL onto C18 Column C->D E Run Gradient (H₂O/ACN + 0.1% FA) D->E F Detect at 254 nm E->F G Integrate Chromatogram F->G H Calculate % Purity G->H I Final Report H->I

Caption: Workflow for analytical purity determination by HPLC.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for further chemical modification:

  • 2-Chloro Substituent on the Thiazole Ring: This position is susceptible to nucleophilic aromatic substitution (SNAr). It can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of analogues. This reaction is often catalyzed by a palladium catalyst (e.g., in Buchwald-Hartwig amination) or proceeds under thermal conditions with strong nucleophiles. This is the most attractive handle for generating structural diversity.

  • Azepane Nitrogen: As a tertiary amine, the azepane nitrogen is largely unreactive towards acylation or alkylation. However, it retains its basic character and can be protonated to form salts, which can be advantageous for improving aqueous solubility. It can also be oxidized to form an N-oxide, a strategy sometimes used in drug development to modulate metabolic stability or polarity.

Potential Applications in Drug Discovery

The structural motifs within 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane suggest several promising avenues for investigation.

  • Antimicrobial Agents: Thiazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities.[3] The title compound could serve as a starting point for the synthesis of novel anti-infective agents.

  • CNS-Active Agents: Azepane and its derivatives are frequently found in compounds that act on the central nervous system.[2] A notable example is the corticotropin-releasing factor 1 (CRF1) antagonist MTIP, which contains a substituted thiazole moiety.[4] This suggests that derivatives of the title compound could be explored for activity against anxiety, depression, or addiction.

  • Anticonvulsants: Certain thiazole-containing compounds have demonstrated significant anticonvulsant properties in preclinical models.[1]

The primary utility of this compound is as a scaffold. By leveraging the reactivity of the 2-chloro position, researchers can rapidly generate a library of compounds for screening against various biological targets.

Safety and Handling

As a research chemical with limited toxicological data, 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane must be handled with appropriate care.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles when handling this chemical.

  • Handling Protocol:

    • Conduct all manipulations within a certified chemical fume hood to avoid inhalation of vapors.[5]

    • Use a calibrated pipette or syringe for transferring the liquid.

    • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

    • Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator at 4°C as recommended.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane is a valuable chemical intermediate that strategically combines the reactive and pharmacologically relevant 2-chlorothiazole ring with the conformationally flexible azepane moiety. This guide has outlined its core physicochemical properties, a logical synthetic approach, robust analytical methods for its characterization, and its significant potential for derivatization in drug discovery programs. With proper handling and a clear understanding of its chemical reactivity, this compound serves as an excellent starting point for the development of novel molecular entities targeting a range of therapeutic areas.

References

  • Al-Ghorbani, M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][7][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. [Link]

  • Wang, X., et al. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. [Link]

  • Mitin, A.V., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. [Link]

  • Levytska, V., et al. (2022). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules. [Link]

  • Akhtar, M.J., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

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  • Gehlert, D.R., et al. (2007). 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist With Efficacy in Animal Models of Alcoholism. Journal of Neuroscience. [Link]

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A Technical Guide to the Safe Handling of Chlorothiazole Azepanes in Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Chlorothiazole azepanes represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1][2][3] As with many novel chemical entities, a comprehensive and officially registered Safety Data Sheet (SDS) is often not available. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a framework for the safe handling, storage, and disposal of these compounds. By deconstructing the potential hazards based on the constituent chemical moieties—the chlorinated thiazole ring and the azepane scaffold—and adhering to the principle of treating novel compounds with a high degree of caution, this document establishes a robust safety protocol.[4] The methodologies outlined herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity in the laboratory.

Introduction: The Chemical Landscape of Chlorothiazole Azepanes

Heterocyclic compounds are a cornerstone of modern pharmaceutical development, with scaffolds like thiazole and azepane being integral to the design of new therapeutics targeting a wide range of diseases.[1][2][5] The azepane ring, a seven-membered saturated N-heterocycle, provides a three-dimensional structure that is increasingly explored by medicinal chemists to optimize drug-like properties.[6] When combined with a chlorothiazole moiety—a structure known for its diverse biological activities—the resulting chlorothiazole azepane derivatives present a promising, yet largely uncharacterized, class of molecules.[7][8]

The absence of a specific Safety Data Sheet (SDS) for a novel compound series necessitates a proactive and analytical approach to safety. It is prudent to presume that a derivative is at least as hazardous as its parent compounds.[4] This guide, therefore, synthesizes data from structurally related molecules and established chemical safety principles to provide a reliable framework for laboratory operations.

Hazard Identification and Risk Assessment

A definitive toxicological profile for chlorothiazole azepanes is not yet established. The risk assessment is therefore based on the known hazards of analogous chemical structures.

Analysis of Constituent Moieties
  • Chlorinated Heterocycles: The presence of a chlorine atom on the thiazole ring is a primary point of concern. Chlorinated organic compounds can exhibit varying degrees of toxicity and may act as skin and eye irritants.[9] Some chlorinated heterocyclic compounds are suspected carcinogens.[10]

  • Thiazole Derivatives: Thiazole-containing compounds can be flammable and may produce hazardous combustion products such as nitrogen oxides (NOx) and sulfur oxides (SOx).[11] Depending on the functional groups present, they can cause skin and eye irritation.[9]

  • Azepane: Azepane itself is classified as a substance that causes severe skin burns and eye damage.[12] While derivatization may alter its properties, the underlying potential for corrosivity and irritation from the azepane scaffold must be considered.

Presumed Hazard Profile

Based on the analysis of the structural components, chlorothiazole azepanes should be handled as substances with the potential for the following hazards until empirical data proves otherwise.

Potential Hazard Classification Basis and Rationale Supporting Analogy/Source
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.General precaution for chlorinated heterocyclic compounds and novel research chemicals.[4][10]
Skin Corrosion/Irritation May cause skin irritation or severe burns.Based on the properties of azepane and 2-Chlorothiazole derivatives.[9][12]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Based on the properties of azepane and 2-Chlorothiazole derivatives.[9][12]
Carcinogenicity/Mutagenicity Suspected of causing cancer or genetic defects.A precautionary stance based on the classification of some related pyridoindole compounds as Group 2B (possibly carcinogenic).[10]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.A known potential hazard for some complex organic molecules, particularly in powder form.[13][14]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is mandatory when handling chlorothiazole azepanes to minimize all potential routes of exposure.[10]

Primary Engineering Controls

All manipulations of chlorothiazole azepanes, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[4] The fume hood provides primary containment, protecting the researcher from inhaling airborne powders or vapors. The work surface within the hood should be covered with disposable, absorbent bench paper to contain any minor spills.[10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE levels.

Protection Level Required Equipment and Specifications Rationale
Eye and Face Protection Chemical splash goggles AND a full-face shield.Protects against splashes of corrosive or irritating liquids and impact from unexpected reactions. Standard safety glasses are insufficient.[15]
Respiratory Protection An air-purifying respirator (e.g., half-mask or full-face) with organic vapor/acid gas cartridges and P100 particulate filters is recommended, especially when handling powders or generating aerosols.[10][16]Protects against inhalation of fine powders or vapors. A formal respiratory protection program, including fit-testing, is often required.[16]
Skin and Body Protection Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[10] Inspect gloves before use and change them immediately if contamination is suspected. Lab Coat: A dedicated, flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashing, a disposable chemical-resistant suit or apron should be worn over the lab coat.[10][16]Prevents direct skin contact. Double gloving provides an extra layer of protection against tears and rapid permeation. A dedicated lab coat prevents cross-contamination of personal clothing and other areas.[10]
Footwear Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.Protects feet from spills and falling objects.

Standard Operating Procedures (SOP) for Handling

Adherence to a strict, step-by-step protocol is essential for ensuring safety during the handling of chlorothiazole azepanes.

Preparation and Weighing
  • Designate a Work Area: All work must be performed in a designated area within a chemical fume hood.[10]

  • Pre-Experiment Checklist: Before starting, ensure the fume hood is functioning correctly. Assemble all necessary equipment, reagents, and waste containers.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing: When weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing vessel to avoid cross-contamination.

Solution Preparation and Reactions
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing and aerosol generation.

  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed or connected to a condenser or bubbler system to prevent the release of vapors.

  • Monitoring: Continuously monitor reactions for any signs of unexpected exotherms or pressure changes.

Post-Handling and Decontamination
  • Equipment Cleaning: Thoroughly clean all non-disposable glassware and equipment with a suitable solvent within the fume hood.

  • Work Surface Decontamination: Wipe down the work surface of the fume hood with an appropriate solvent.

  • PPE Removal: Carefully remove PPE, starting with the outer gloves, then the lab coat or suit, followed by the face shield/goggles, and finally the inner gloves. Avoid cross-contamination during this process.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.[10]

Diagram: Safe Handling Workflow This diagram illustrates the mandatory sequence of operations for safely handling chlorothiazole azepanes.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Verify Fume Hood Functionality Assemble 2. Assemble Equipment & Waste Containers Prep->Assemble Don_PPE 3. Don Full PPE Assemble->Don_PPE Weigh 4. Weigh Compound Don_PPE->Weigh Prepare 5. Prepare Solution / Run Reaction Weigh->Prepare Clean_Equip 6. Decontaminate Equipment Prepare->Clean_Equip Dispose_Waste 7. Segregate & Label Hazardous Waste Clean_Equip->Dispose_Waste Doff_PPE 8. Remove PPE (Avoid Cross-Contamination) Dispose_Waste->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A sequential workflow for handling chlorothiazole azepanes.

Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.[10]

Storage Requirements
  • Location: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][11]

  • Containment: Containers should be tightly sealed and stored within leak-proof secondary containment.[4]

  • Labeling: All containers must be clearly labeled with the chemical name, appropriate hazard pictograms, and designated as a hazardous substance with unknown long-term toxicity.[4]

Chemical Waste Disposal
  • Classification: All waste containing chlorothiazole azepanes (solid, liquid, and contaminated materials like gloves and bench paper) must be treated as hazardous chemical waste.[17] Some acutely toxic compounds may be classified as Extremely Hazardous Waste, which has stricter accumulation time and quantity limits.[4][18]

  • Waste Streams:

    • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Solid Waste: Collect all contaminated disposable items (gloves, paper towels, etc.) in a separate, sealed hazardous waste bag or container.

  • Disposal Protocol: All chemical waste must be disposed of through the institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[17][19] Never dispose of this material down the drain or in regular trash.[17]

Emergency Procedures: Spills and Exposures

Immediate and correct response to an emergency can significantly mitigate potential harm. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Chemical Spill Response

The response to a spill depends on its size and location.

  • Minor Spill (Contained within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[20]

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent.

    • Report the incident to your supervisor.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate: Immediately alert others in the area and evacuate the laboratory.[21][22]

    • Isolate: Close the laboratory doors to contain vapors.

    • Report: Call 911 or your institution's emergency number from a safe location.[21][22] Provide details about the chemical spilled, the quantity, and the location.

    • Do Not Attempt to Clean Up: Only trained emergency response personnel should handle major spills.[20]

Diagram: Spill Response Decision Tree This flowchart guides the decision-making process in the event of a chemical spill.

G Start Spill Occurs CheckLocation Is the spill contained within a chemical fume hood? Start->CheckLocation CheckSize Is the spill small and manageable? CheckLocation->CheckSize  Yes MajorSpillActions Major Spill Protocol: 1. EVACUATE the area 2. ISOLATE by closing doors 3. REPORT by calling 911 / EH&S CheckLocation->MajorSpillActions No   MinorSpillActions Minor Spill Protocol: 1. Use Spill Kit to Absorb 2. Collect in Waste Container 3. Decontaminate Area 4. Report to Supervisor CheckSize->MinorSpillActions Yes CheckSize->MajorSpillActions No

Caption: A decision tree for responding to chemical spills.

Personnel Exposure

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor.[23] Provide the medical team with as much information as possible about the chemical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station.[20][23] Forcibly hold the eyelids open to ensure thorough rinsing. Remove contact lenses while rinsing, but do not delay the flushing.[23]

  • Skin Contact: Immediately flush the affected area with water for at least 15 minutes while removing all contaminated clothing and jewelry.[22][23] Use a safety shower for large-area exposures. Do not use solvents to wash the skin.[23]

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide respiratory support and seek emergency medical help.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[20]

Conclusion

The responsible development of novel therapeutics like chlorothiazole azepanes requires an unwavering commitment to safety. While this guide provides a comprehensive framework based on available data and established principles, it is not a substitute for a thorough, procedure-specific risk assessment and continuous safety training. Researchers must remain vigilant, treat all unknown substances as potentially hazardous, and foster a laboratory environment where safety is the highest priority.

References

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Introduction: The Emergence of a Privileged Scaffold in Modern Agrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-1,3-thiazol-5-yl Methyl Derivatives: Synthesis, Biological Activity, and Applications

The 2-chloro-1,3-thiazol-5-yl methyl scaffold is a cornerstone of modern insecticide development, representing a "privileged structure" that has given rise to some of the most effective and widely used agrochemicals. Its incorporation into the molecular framework of second-generation neonicotinoids marked a significant advancement in pest management, offering potent, systemic, and broad-spectrum control of a wide variety of insect pests.[1][2]

This technical guide provides an in-depth exploration of 2-chloro-1,3-thiazol-5-yl methyl derivatives, designed for researchers, chemists, and drug development professionals. We will dissect the synthetic pathways to this core scaffold and its most prominent derivatives, Thiamethoxam and Clothianidin.[3][4] Furthermore, we will examine the intricate mechanism of action at the molecular level, explore structure-activity relationships, and discuss the environmental and metabolic fate of these compounds. This guide aims to deliver not just protocols, but a deep, mechanistic understanding of the causality behind the chemical synthesis and biological efficacy of this critical class of molecules.

Part 1: Synthesis of the Core Intermediate: 2-Chloro-5-chloromethyl-1,3-thiazole (CCT)

The foundation for synthesizing this class of derivatives is the reliable production of the key intermediate, 2-chloro-5-chloromethyl-1,3-thiazole (CCT). The industrial synthesis is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield.

Rationale for the Synthetic Route

The chosen pathway, often starting from allyl isothiocyanate, is advantageous due to the commercial availability of the starting material and the efficiency of the cyclization and chlorination steps. The reaction proceeds through a chlorinated intermediate which then undergoes oxidative cyclization to form the stable thiazole ring.

Experimental Protocol: Synthesis of 2-Chloro-5-chloromethyl-1,3-thiazole

The following protocol is a representative synthesis based on established patent literature.[5]

Step 1: Chlorination of Allyl Isothiocyanate

  • In a reaction vessel suitable for low-temperature reactions and equipped with an inert gas inlet (e.g., nitrogen), dissolve allyl isothiocyanate in an inert, anhydrous solvent such as dichloromethane or chloroform.

  • Cool the reaction mixture to a temperature between -40°C and -20°C. Causality: This low temperature is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), to the solution while maintaining the low temperature. Typically, 1 to 2 molar equivalents of the chlorinating agent are used.

  • Stir the reaction mixture under an inert atmosphere until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 2: Oxidative Cyclization

  • To the reaction mixture containing the chlorinated intermediate from Step 1, add an oxidizing agent. The choice of oxidizing agent is crucial for the efficient formation of the thiazole ring.

  • The reaction temperature for this step is typically raised to between 0°C and the boiling point of the solvent.

  • Allow the reaction to proceed for several hours until completion.

Step 3: Isolation and Purification

  • Upon completion, cool the reaction mixture. Any precipitated solids are removed by filtration.

  • The remaining solution is washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid.

  • The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude 2-chloro-5-chloromethyl-1,3-thiazole is then purified by distillation.[5] For high-purity product, recrystallization from a suitable solvent like an aliphatic hydrocarbon can be performed.[5]

G AIT Allyl Isothiocyanate Intermediate Chlorinated Intermediate AIT->Intermediate -40°C to +30°C Inert Solvent ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂) ChlorinatingAgent->Intermediate OxidizingAgent Oxidizing Agent CCT 2-Chloro-5-chloromethyl-1,3-thiazole (CCT) OxidizingAgent->CCT Intermediate->CCT 0°C to Boiling Oxidative Cyclization

Caption: Synthesis workflow for the key intermediate CCT.

Part 2: Synthesis of Prominent Derivatives

With the CCT scaffold in hand, the synthesis of advanced derivatives like Thiamethoxam and Clothianidin proceeds via nucleophilic substitution at the chloromethyl position.

A. Thiamethoxam

Thiamethoxam is a second-generation neonicotinoid characterized by a 1,3,5-oxadiazinane ring.[2]

Experimental Protocol: Synthesis of Thiamethoxam

  • The synthesis involves the condensation of 2-chloro-5-chloromethyl-1,3-thiazole (CCT) with 3-methyl-4-nitroimino-1,3,5-oxadiazinane.

  • The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • A base, such as potassium carbonate, is used to facilitate the nucleophilic substitution reaction.[2]

  • The mixture is stirred at a controlled temperature until the reaction is complete.

  • The final product, Thiamethoxam, is isolated through standard workup procedures, including extraction and crystallization.

G CCT 2-Chloro-5-chloromethyl- 1,3-thiazole (CCT) Thiamethoxam Thiamethoxam CCT->Thiamethoxam Condensation Reagent 3-Methyl-4-nitroimino- 1,3,5-oxadiazinane Reagent->Thiamethoxam Base Base (K₂CO₃) Solvent (DMF) Base->Thiamethoxam G CCT 2-Chloro-5-chloromethyl- 1,3-thiazole (CCT) Clothianidin Clothianidin CCT->Clothianidin Condensation Reagent N-methyl-N'-nitroguanidine Reagent->Clothianidin Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Clothianidin

Caption: Condensation reaction for the synthesis of Clothianidin.

Part 3: Physicochemical Properties and Comparative Analysis

The efficacy of these insecticides is not only dependent on their intrinsic activity but also on their physicochemical properties, which govern their application, uptake, and translocation in plants.

PropertyThiamethoxamClothianidinImidacloprid (Reference)
Chemical Formula C₈H₁₀ClN₅O₃SC₆H₈ClN₅O₂SC₉H₁₀ClN₅O₂
Molecular Weight 291.7 g/mol 249.7 g/mol [6]255.7 g/mol
Water Solubility HighHighModerate
Systemic Action YesYesYes
Primary Use Seed treatment, foliar spray, soil drench [7][8]Seed treatment, soil application [7][8]Seed treatment, soil, foliar, veterinary
Speed of Action Often faster-acting [7]Moderate speed [7]Fast

Part 4: Mechanism of Action - Targeting the Insect Nervous System

The potent insecticidal activity of 2-chloro-1,3-thiazol-5-yl methyl derivatives stems from their highly specific interaction with the insect central nervous system.

Agonism of Nicotinic Acetylcholine Receptors (nAChRs)

These compounds function as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects. [7][8]By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine (ACh) but are not easily broken down by acetylcholinesterase. This leads to:

  • Persistent Activation: The nAChRs remain in an activated state, causing a continuous and uncontrolled firing of nerve impulses.

  • Nerve Blockage: This overstimulation eventually leads to a blockage of nerve signal transmission.

  • Paralysis and Death: The disruption of the nervous system results in paralysis and, ultimately, the death of the insect. [7] The key to their selective toxicity is that their chemical structure binds with much higher affinity to insect nAChRs than to mammalian nAChRs, ensuring a wide margin of safety for non-target organisms.

Thiamethoxam: A Pro-insecticide

A crucial field insight is that Thiamethoxam itself has relatively low binding affinity for nAChRs. [9]Its high insecticidal efficacy is due to its rapid metabolic conversion within both plants and insects into Clothianidin. [9]Clothianidin is a potent nAChR agonist and is the primary agent responsible for the toxic effect. This pro-drug strategy enhances the systemic distribution and persistence of the active compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by IonChannel Ion Channel Opens (Na⁺ influx) nAChR->IonChannel Activates Overstimulation Continuous Na⁺ Influx & Overstimulation nAChR->Overstimulation Causes NerveImpulse Nerve Impulse Propagation IonChannel->NerveImpulse Causes Derivative Thiazole Derivative (e.g., Clothianidin) Derivative->nAChR Binds Irreversibly Paralysis Paralysis & Death Overstimulation->Paralysis Leads to

Caption: Disruption of synaptic transmission by thiazole derivatives.

Part 5: Environmental Fate and Broader Biological Context

While highly effective, the use of neonicotinoids, including these thiazole derivatives, requires careful consideration of their environmental impact. They are systemic, meaning they are absorbed and transported throughout the plant, making all parts of the plant toxic to pests. [7]However, this property also means the active compounds can be present in pollen and nectar, posing a risk to pollinators like bees. [1][8] Metabolic studies show that these compounds degrade in the environment through pathways such as N-demethylation and cleavage of the thiazole ring. [10]Key metabolites include 2-chloro-1,3-thiazole-5-carboxylic acid and N-methyl-N'-nitroguanidine. [6][11] Beyond their insecticidal role, the thiazole ring is a versatile scaffold found in numerous biologically active compounds, with research exploring its potential in antimicrobial, anti-inflammatory, and anticancer applications. [12][13][14]This highlights the broad utility of this heterocycle in medicinal and agricultural chemistry.

Conclusion

The 2-chloro-1,3-thiazol-5-yl methyl scaffold is a testament to the power of rational chemical design in addressing major challenges in agriculture. Derivatives like Thiamethoxam and Clothianidin have provided invaluable tools for crop protection due to their high efficacy, systemic nature, and broad-spectrum activity. A comprehensive understanding of their synthesis, from the core intermediate to the final product, and their precise molecular mechanism of action is essential for the scientific community. This knowledge not only enables the safe and effective use of current products but also provides a robust foundation for the development of next-generation molecules with improved efficacy and enhanced environmental safety profiles.

References

  • Maienfisch, P., Huerlimann, H., Rindlisbacher, A., et al. (2025). Synthesis and Properties of Thiamethoxam and Related Compounds. ResearchGate.
  • Elbert, A., et al. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. US Patent US20030153767A1.
  • Bal R, et al. (2019). A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis. Environmental Science and Pollution Research.
  • POMAIS Agriculture. (n.d.). Clothianidin vs Thiamethoxam. POMAIS Agriculture.
  • He, J. -L., & Cheng, W. -H. (2015). Synthesis, Characterization and Crystal Structure of N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. Asian Journal of Chemistry.
  • Goulson, D. (2013). Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites. Environmental Science and Pollution Research.
  • Turan-Zitouni, G., et al. (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules.
  • Khan, A., et al. (2021). Enhanced Insecticidal Activity of Thiamethoxam by Zinc Oxide Nanoparticles: A Novel Nanotechnology Approach for Pest Control. ACS Omega.
  • POMAIS Agriculture. (n.d.). Clothianidin, imidacloprid, and thiamethoxam. POMAIS Agriculture.
  • Nauen, R., et al. (2003). Thiamethoxam is a Neonicotinoid Precursor Converted to Clothianidin in Insects and Plants. Pest Management Science.
  • PubChem. (n.d.). (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. PubChem.
  • ChemBK. (2024). 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. ChemBK.
  • Yousif, E., et al. (2020). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate.
  • Abdel-Wahab, B.F., et al. (2020). 1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. Semantic Scholar.
  • ResearchGate. (n.d.). Synthesis of thiadiazolium 9. Reagents: (i) 2‐chloro‐5‐(chloromethyl)pyridine, NaH, DMF, r.t. ResearchGate.
  • PubChem. (n.d.). (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. PubChem.
  • Craddock, H.A., et al. (2019). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity a. Environmental Science: Processes & Impacts.
  • Kumar, S., et al. (2019). Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. Molecules.
  • Gomha, S.M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
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  • ResearchGate. (n.d.). N -(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. ResearchGate.
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Pharmacophore Modeling of Azepane-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold-Based Ligand Design

Executive Summary

This technical guide outlines the computational strategy for developing pharmacophore models of azepane-substituted thiazoles . This specific scaffold fusion combines the rigid, aromatic electron-withdrawing nature of the 1,3-thiazole ring with the flexible, hydrophobic, and potentially cationic azepane (hexamethyleneimine) ring.

These hybrids are increasingly relevant in medicinal chemistry, particularly for targets requiring a "dual-site" binding mode, such as Acetylcholinesterase (AChE) (peripheral vs. catalytic sites) and Tyrosine Kinases (ATP pocket vs. allosteric regions). This guide focuses on the structural causality of the modeling process, emphasizing the conformational handling of the 7-membered azepane ring, which is the most common failure point in automated workflows.

Part 1: Structural Rationale & Chemical Space[1]

Successful modeling requires understanding the physicochemical roles of the substructures.

1. The Thiazole Core (The Anchor)

The thiazole ring serves as a bioisostere for pyridine or benzene but with distinct electronic properties.

  • Role: Acts as a rigid linker and a

    
    -electron platform.
    
  • Interaction: The Nitrogen (N3) is a weak Hydrogen Bond Acceptor (HBA). The Sulfur (S1) enhances lipophilicity and can engage in weak "sigma-hole" interactions.

  • Vector: It directs substituents at the C2 and C4/C5 positions into specific sub-pockets (e.g., the specificity pocket in kinases).

2. The Azepane Ring (The Warhead/Bulwark)

Unlike the rigid thiazole, the azepane is a flexible 7-membered ring.

  • Role: Provides hydrophobic bulk or, if the nitrogen is secondary/tertiary, a cationic center at physiological pH.

  • Conformational Challenge: Azepane does not adopt a single stable chair like cyclohexane. It exists in a dynamic equilibrium of twisted-chair (TC) and twisted-boat (TB) forms.

  • Pharmacophore Implication: A rigid pharmacophore model will fail to retrieve active azepanes if the query is built on a single, low-energy conformer that does not match the bioactive conformation.

Part 2: Computational Workflow

The following protocol is designed to mitigate the flexibility of the azepane ring while maximizing the specificity of the thiazole linker.

Diagram 1: The Adaptive Pharmacophore Pipeline

PharmacophoreWorkflow cluster_conf Critical Step: Conformational Analysis Start Ligand Curation (Azepane-Thiazoles) Prep Ligand Preparation (Protonation State pH 7.4) Start->Prep Conf Stochastic Search (Monte Carlo / LowModeMD) Prep->Conf 7-ring flexibility Filter Energy Window (10-15 kcal/mol) Conf->Filter Align Structural Alignment (Thiazole Core Superimposition) Filter->Align Bioactive conformer selection Feat Feature Extraction (HBA, HBD, PosIon, Hyd) Align->Feat Model Hypothesis Generation (Common Feature Pharmacophore) Feat->Model Valid Validation (ROC Analysis / Decoy Set) Model->Valid Valid->Model Refine constraints

Caption: Adaptive workflow emphasizing high-energy conformer sampling for the flexible azepane ring.

Step-by-Step Protocol

1. Ligand Curation & Preparation

  • Input: Select azepane-thiazole derivatives with

    
     (Actives) and 
    
    
    
    (Inactives).
  • Protonation: The azepane nitrogen is basic (

    
    ). In the modeling software (e.g., MOE, LigandScout, Schrödinger), ensure the N is protonated  (
    
    
    
    ) unless an electron-withdrawing group (acyl/sulfonyl) is attached, rendering it an amide/sulfonamide.

2. Conformational Sampling (The "Azepane Rule") Standard rigid docking fails here. You must generate a conformational ensemble.

  • Method: Use Monte Carlo (MC) or LowModeMD search.

  • Constraint: Do not constrain the azepane ring to a chair. Allow ring puckering.

  • Energy Window: Set a higher window (10–15 kcal/mol) than usual. The bioactive conformation of 7-membered rings often lies higher on the potential energy surface than the global minimum.

3. Alignment & Feature Mapping

  • Anchor Point: Use the Thiazole ring atoms for the initial superimposition (RMSD alignment).

  • Vector Definition:

    • F1 (Aromatic/Hydrophobic): Centered on the Thiazole ring.[1][2][3][4][5][6]

    • F2 (Positive Ionizable): Centered on the Azepane Nitrogen (if basic).

    • F3 (Hydrophobic): The Azepane carbon scaffold (C3-C6).

    • F4 (H-Bond Acceptor): The Thiazole Nitrogen (N3).

Part 3: Validation & Case Study (AChE Inhibition)

To demonstrate the "Trustworthiness" of this model, we apply it to Acetylcholinesterase (AChE) inhibitors, a common target for this scaffold where the azepane mimics the quaternary ammonium of acetylcholine.

The "Dual-Site" Binding Hypothesis

The model must reflect the biological reality of the target.

  • Catalytic Anionic Site (CAS): The Azepane binds here (Trp84 interaction).

  • Peripheral Anionic Site (PAS): The substituent attached to the Thiazole (often a phenyl or benzyl group) binds here (Trp279).

  • Gorge: The Thiazole acts as the spacer spanning the gorge.

Diagram 2: Pharmacophore Map (AChE Context)

PharmacophoreMap PosIon Pos Ionizable (Azepane N) Aro Aromatic/Pi (Thiazole) PosIon->Aro ~5-6 Å (Spacer) Hyd1 Hydrophobic (Azepane Ring) Hyd2 Hydrophobic (Distal Phenyl) Aro->Hyd2 ~4-5 Å (PAS Binding) HBA H-Bond Acc (Thiazole N) CAS CAS Binding (Trp84) PAS PAS Binding (Trp279)

Caption: Spatial arrangement of features for a Dual-Site AChE Inhibitor based on the Azepane-Thiazole scaffold.

Quantitative Validation Metrics

A valid model must distinguish actives from decoys.

MetricThreshold for SuccessExplanation
ROC AUC

Area Under the Receiver Operating Characteristic curve. Indicates probability of ranking an active higher than a decoy.
Enrichment Factor (EF1%)

The model should find 10x more actives in the top 1% of the screened database than random selection.
Güner-Henry Score (GH)

Balances yield and precision.

Experimental Protocol for Validation:

  • Decoy Generation: Generate 50 decoys for every 1 active azepane-thiazole using the DUD-E (Directory of Useful Decoys) methodology. Match MW and LogP but mismatch topology.

  • Screening: Screen the combined library against the pharmacophore model.

  • Calculation: Compute the ROC curve. If the curve hugs the diagonal, the model is failing to account for the specific conformation of the azepane ring (likely too rigid). Re-run Step 2 of the workflow with increased sampling.

References
  • Sabry, M. A., et al. (2022).[3] New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity.[3] European Journal of Medicinal Chemistry, 241, 114661.[3] Link

  • Nortcliffe, A., & Moody, C. J. (2015).[7] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[8][9] Bioorganic & Medicinal Chemistry, 23(11), 2730-2735.[8] Link

  • Arshad, M. F., et al. (2022).[10][11] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994.[10] Link

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling, 45(1), 160-169. Link

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An In-depth Technical Guide to the Thermodynamic Stability of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of stability, present detailed experimental protocols for key analytical techniques, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and scientists involved in the characterization and formulation of thiazole-containing drug candidates.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with the inherent stability of the molecule being a primary determinant of success. Thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state under a given set of conditions. For a pharmaceutical compound like 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane, a thorough understanding of its stability profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the development process.

Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and alterations in physical properties, all of which can compromise the safety and efficacy of the final drug product.[1][2] Stability testing, therefore, is an indispensable component of pharmaceutical development, providing crucial data to inform formulation strategies, establish appropriate storage conditions, and define the product's shelf-life.[1][2]

This guide will focus on the specific case of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane, a molecule featuring a 2-chlorothiazole moiety linked to an azepane ring. The presence of the halogenated thiazole ring introduces specific chemical properties that warrant a detailed investigation of its stability against various environmental stressors.

Physicochemical Properties of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

A foundational step in any stability assessment is the characterization of the molecule's fundamental physicochemical properties. These parameters not only provide a baseline for the compound but also offer insights into its potential stability liabilities.

PropertyValueSource
Molecular Formula C10H15ClN2S[3]
Molecular Weight 230.76 g/mol [3]
Physical Form Liquid[3]
Boiling Point 110°C @ 0.5 mBar[3]
Storage Temperature Store under inert gas at 4°C[3]
Purity 97%[3]

Table 1: Key Physicochemical Properties of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

The liquid nature of this compound at room temperature and its recommended storage conditions under an inert atmosphere at 4°C suggest a potential susceptibility to degradation at elevated temperatures or in the presence of atmospheric oxygen.

Theoretical Considerations for Stability: Potential Degradation Pathways

The chemical structure of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane contains several functional groups that could be susceptible to degradation under various stress conditions. A proactive analysis of these potential degradation pathways is crucial for designing a comprehensive stability testing program.[4]

3.1. Hydrolysis: The thiazole ring and the amide-like linkage could be susceptible to hydrolysis under acidic or basic conditions. The 2-chloro substituent may also be prone to nucleophilic substitution by water or hydroxide ions, particularly at elevated temperatures.[4]

3.2. Oxidation: The sulfur and nitrogen atoms in the thiazole and azepane rings are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

3.3. Photodegradation: Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[4][5] This can lead to complex rearrangements and fragmentation of the thiazole ring.[4]

3.4. Thermal Degradation: As suggested by its boiling point, the compound may undergo thermal degradation at elevated temperatures. This can involve fragmentation of the molecule, including cleavage of the thiazole ring.[4]

cluster_0 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane cluster_1 Stress Conditions cluster_2 Potential Degradation Products API Core Molecule Acid_Base Acid/Base Hydrolysis API->Acid_Base Susceptible Bonds Oxidation Oxidation (e.g., H2O2) API->Oxidation Redox Centers Light Photolysis (UV/Vis Light) API->Light Chromophores Heat Thermal Stress (Elevated Temp.) API->Heat Bond Energies Hydrolysis_Product Hydrolyzed Thiazole/Amide Acid_Base->Hydrolysis_Product Oxidized_Product N-oxides, S-oxides Oxidation->Oxidized_Product Photo_Product Ring Cleavage/ Rearrangement Light->Photo_Product Thermal_Product Fragmented Molecules Heat->Thermal_Product

Caption: Potential degradation pathways for the target compound.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to thoroughly evaluate the thermodynamic stability of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane. This typically involves a combination of thermal analysis techniques and forced degradation studies.

4.1. Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide valuable information about the thermal stability and phase behavior of a substance.[6][7]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, crystallization behavior, and other phase transitions.[6] For a liquid sample, DSC can reveal information about boiling point and decomposition onset.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. TGA is used to determine thermal stability and decomposition temperatures.[6]

4.1.1. Experimental Protocol: Simultaneous TGA-DSC Analysis

The use of a simultaneous TGA-DSC instrument allows for the concurrent measurement of both mass change and heat flow, providing a comprehensive thermal profile in a single experiment.[8]

  • Instrument Calibration: Calibrate the TGA-DSC instrument for temperature, heat flow, and mass using appropriate standards (e.g., indium for temperature and heat flow, certified weights for mass).[8]

  • Sample Preparation: Accurately weigh 3-5 mg of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane into an appropriate sample pan (e.g., alumina ceramic pan).[8]

  • Experimental Conditions:

    • Purge Gas: Use an inert purge gas, such as dry nitrogen, at a flow rate of 30 mL/minute to prevent oxidative degradation during the analysis.[8]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition point (e.g., 350°C) at a constant heating rate (e.g., 10°C/minute).[8]

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve for the onset of mass loss, which indicates the beginning of thermal decomposition.

    • DSC Curve: Analyze the DSC curve for endothermic or exothermic events. An endotherm corresponding to the boiling point will be observed, followed by exothermic or endothermic peaks associated with decomposition.[8]

Start Start Calibrate Calibrate TGA-DSC Start->Calibrate Prepare_Sample Prepare Sample (3-5 mg) Calibrate->Prepare_Sample Set_Conditions Set Conditions (N2 Purge, 10°C/min) Prepare_Sample->Set_Conditions Run_Analysis Run TGA-DSC Analysis Set_Conditions->Run_Analysis Analyze_Data Analyze TGA & DSC Curves Run_Analysis->Analyze_Data Determine_Stability Determine Onset of Decomposition Analyze_Data->Determine_Stability End End Determine_Stability->End

Caption: Workflow for TGA-DSC analysis of the compound.

4.2. Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[2] The goal is to identify the likely degradation products and establish the intrinsic stability of the molecule.[2] These studies are crucial for developing stability-indicating analytical methods.[2]

4.2.1. Experimental Protocol: Forced Degradation

A systematic approach to forced degradation involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions.[9]

  • Sample Preparation: Prepare a stock solution of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[9]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M to 1.0 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.[9]

    • Base Hydrolysis: Treat the sample with 0.1 M to 1.0 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a defined period.[9]

    • Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30% H2O2) at room temperature.[9]

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Thermal Degradation: Expose the solid or liquid sample to dry heat at an elevated temperature (e.g., 70°C) for a specified duration.

  • Sample Analysis: Following exposure to each stress condition, analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[10]

4.2.2. Development of a Stability-Indicating HPLC Method

A crucial aspect of forced degradation studies is the use of a validated stability-indicating analytical method that can separate the parent compound from its degradation products.[10]

  • Column Selection: A C18 reversed-phase column is often a good starting point for the separation of small molecules.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.

  • Detection: A photodiode array (PDA) detector can be used to monitor the elution of the parent compound and any degradation products. Mass spectrometry (MS) can be used for the identification and characterization of the degradants.[10]

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Start Start Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, H2O2, Light, Heat) Prepare_Stock->Apply_Stress Neutralize Neutralize (if applicable) Apply_Stress->Neutralize Analyze_HPLC Analyze by Stability-Indicating HPLC-UV/MS Neutralize->Analyze_HPLC Identify_Degradants Identify & Quantify Degradation Products Analyze_HPLC->Identify_Degradants Assess_Stability Assess Intrinsic Stability Identify_Degradants->Assess_Stability End End Assess_Stability->End

Sources

Topic: The Emergence and Evolution of Thiazolyl-Methyl-Azepane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thiazolyl-methyl-azepane scaffold, a chemical architecture of increasing interest in medicinal chemistry. We will explore its historical context, synthetic evolution, structure-activity relationships, and burgeoning therapeutic potential. Designed for professionals in drug discovery, this document synthesizes foundational principles with contemporary research to illuminate the journey of this promising compound class.

Genesis of a Hybrid Scaffold: A Story of Chemical Convergence

The discovery of thiazolyl-methyl-azepane compounds is not marked by a single serendipitous event but rather by the logical and strategic convergence of well-established pharmacophores. Medicinal chemists have long utilized the thiazole ring and the azepane moiety as "privileged structures" due to their frequent appearance in biologically active molecules and their versatile chemical properties.[1][2][3][4]

  • The Thiazole Ring: This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] It is a bioisostere for various other rings and is found in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antibiotic Ceftaroline fosamil.[1][3] Its aromaticity and ability to participate in hydrogen bonding make it an effective anchor for binding to biological targets.[5]

  • The Azepane Moiety: As a seven-membered saturated heterocycle, azepane offers a flexible, three-dimensional structure that is distinct from more common five- and six-membered rings.[6][7] This structural feature allows for the exploration of unique chemical space and can be crucial for optimizing a compound's fit within a target's binding pocket.[6][7] Many azepane-containing molecules have demonstrated significant pharmacological properties, and over 20 have received FDA approval for treating a range of diseases.[7]

The innovation of the thiazolyl-methyl-azepane scaffold lies in the deliberate connection of these two powerful moieties via a methyl linker. This combination creates a novel molecular framework with distinct spatial and electronic properties, opening new avenues for modulating biological targets that were inaccessible to the individual components.

Constructing the Core: Synthetic Strategies and Methodologies

The synthesis of the thiazolyl-methyl-azepane core is typically achieved through a modular approach, allowing for extensive diversification. The general strategy involves the separate synthesis or acquisition of the thiazole and azepane precursors, followed by their coupling.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

A classic and highly reliable method for constructing the thiazole ring is the Hantzsch synthesis.[1][8][9] This reaction involves the cyclization of an α-haloketone with a thioamide, providing a direct route to substituted thiazoles.

Coupling and Final Assembly: N-Alkylation

Once the desired thiazole moiety, typically functionalized with a reactive group like a halomethyl substituent, is prepared, it is coupled to the azepane ring. This is commonly achieved through a standard nucleophilic substitution (SN2) reaction, where the secondary amine of the azepane ring acts as a nucleophile, displacing the halide to form the final carbon-nitrogen bond.[10]

G cluster_0 Part 1: Thiazole Formation cluster_1 Part 2: Linkage A α-Haloketone C Hantzsch Synthesis (Cyclization) A->C B Thioamide B->C D Substituted Thiazole C->D E Halomethylation D->E F Halomethyl-Thiazole E->F H N-Alkylation (Coupling) F->H G Azepane G->H I Thiazolyl-Methyl-Azepane H->I

Caption: Modular synthetic workflow for thiazolyl-methyl-azepane compounds.

Experimental Protocol: Representative Synthesis of a Thiazolyl-Methyl-Azepane Derivative

This protocol outlines a generalized, two-part procedure for synthesizing a model compound. Note: All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 2-Aryl-4-(chloromethyl)thiazole

  • Reaction Setup: To a solution of a substituted thiobenzamide (1.0 eq) in anhydrous ethanol (10 mL/mmol) in a round-bottom flask, add 1,3-dichloroacetone (1.1 eq).

  • Cyclization: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thioamide is consumed.

  • Isolation: Allow the reaction to cool to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure chloromethyl-thiazole intermediate.

Part B: Coupling with Azepane

  • Reaction Setup: In a sealed vial, dissolve the chloromethyl-thiazole intermediate (1.0 eq) and azepane (1.5 eq) in acetonitrile (15 mL/mmol).

  • Base Addition: Add potassium carbonate (K₂CO₃) as a base (2.0 eq) to the mixture.

  • Coupling Reaction: Stir the suspension vigorously at 60 °C for 12-18 hours. Monitor the reaction by TLC for the disappearance of the chloromethyl-thiazole.

  • Work-up: After cooling, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification and Characterization: Purify the crude residue by column chromatography (silica gel, dichloromethane:methanol gradient) to obtain the final thiazolyl-methyl-azepane product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Structure-Activity Relationships (SAR)

The true value of the thiazolyl-methyl-azepane scaffold lies in its broad biological applicability. Derivatives have been investigated for a wide array of therapeutic targets, including those relevant to oncology, neurodegenerative diseases, and infectious diseases.[7][11][12][13][14][15][16][17]

The systematic modification of the scaffold is key to optimizing its interaction with a biological target. This process, known as developing a Structure-Activity Relationship (SAR), provides crucial insights into how chemical structure dictates biological function.

Key SAR Insights for Thiazole-Azepane Scaffolds:

  • Substitutions on the Thiazole Ring: The nature and position of substituents on the thiazole's aryl ring (if present) dramatically influence potency. Electron-withdrawing or electron-donating groups can alter the electronic properties of the thiazole ring, affecting key binding interactions like π-π stacking or hydrogen bonding.[10][15]

  • Linker Length and Flexibility: The length of the alkyl chain connecting the thiazole and azepane rings is critical. Studies on related scaffolds have shown that varying the spacer from two to six methylene units can significantly impact receptor affinity and selectivity.[10]

  • Azepane Ring vs. Other Rings: The seven-membered azepane ring provides a distinct conformational profile. Replacing it with smaller (e.g., pyrrolidine) or larger (e.g., azocane) rings has been shown to decrease selectivity and alter affinity, underscoring the importance of the azepane's specific size and flexibility for certain targets.[10]

G cluster_compound Pharmacophore cluster_target Biological Target cluster_response Biological Consequence Compound Thiazole Moiety Methyl Linker Azepane Moiety Receptor Binding Site (e.g., Enzyme, Receptor) Compound:f0->Receptor Binding & Affinity Compound:f2->Receptor Conformational Fit & Selectivity Signaling Signal Transduction Modulation Receptor->Signaling Activation or Inhibition Effect Cellular/Physiological Effect Signaling->Effect Therapeutic Outcome

Caption: Logical flow from compound structure to biological effect.

Table 1: Illustrative SAR Data for a Hypothetical Thiazolyl-Methyl-Azepane Kinase Inhibitor Series
Compound IDR¹ (Thiazole-Aryl Substitution)LinkerCycloamineTarget Affinity (Kᵢ, nM)Cellular Potency (IC₅₀, nM)
TA-01 4-H-CH₂-Azepane120255
TA-02 4-Cl-CH₂-Azepane3578
TA-03 4-OCH₃-CH₂-Azepane95210
TA-04 4-Cl-(CH₂)₂-Azepane88190
TA-05 4-Cl-CH₂-Pyrrolidine150310

This data is for illustrative purposes only.

Interpretation of SAR Data: The hypothetical data in Table 1 demonstrates key SAR principles. The addition of an electron-withdrawing chlorine atom (TA-02 vs. TA-01) enhances both affinity and potency, a common strategy in kinase inhibitor design. Lengthening the linker (TA-04) or reducing the ring size (TA-05) diminishes activity, highlighting the optimized spatial arrangement of the original thiazolyl-methyl -azepane scaffold for this hypothetical target.

Therapeutic Potential and Future Outlook

The thiazolyl-methyl-azepane scaffold is a versatile platform for developing novel therapeutics across multiple disease areas.

  • Oncology: Thiazole derivatives are well-established as anticancer agents.[11][14][16][17] The ability to tune the thiazolyl-methyl-azepane structure makes it a promising candidate for developing novel kinase inhibitors or other targeted therapies.[15][18]

  • Neurodegenerative Diseases: Compounds targeting central nervous system (CNS) disorders often require specific three-dimensional shapes to interact with receptors like cholinesterases.[12] Thiazole-based compounds have already been designed as anticholinesterase agents for Alzheimer's disease, and the azepane moiety can provide the necessary structural complexity for improved CNS drugs.[6][12]

  • Antimicrobial Agents: Both thiazole and azepane motifs are found in compounds with antimicrobial and antifungal activity.[2][7][13] The hybrid scaffold therefore represents a promising starting point for the development of new anti-infective agents to combat drug resistance.

The future of this compound class is bright. The convergence of modular synthesis, computational modeling for predicting ADME (absorption, distribution, metabolism, and elimination) properties, and high-throughput biological screening will accelerate the discovery of new lead candidates.[12] As our understanding of the specific interactions between these scaffolds and their biological targets deepens, we can expect the rational design of highly potent and selective thiazolyl-methyl-azepane-based drugs to address unmet medical needs.

References

  • Title: Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands Source: PMC (PubMed Central) URL: [Link]

  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review Source: Medicinal Chemistry Research URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]

  • Title: Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity Source: Journal of Advanced Scientific Research URL: [Link]

  • Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease Source: Molecules (MDPI) URL: [Link]

  • Title: A Review on Synthesis and Biological Activity of Thiazole and its Derivatives Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Thiazole Ring—A Biologically Active Scaffold Source: Molecules (MDPI) URL: [Link]

  • Title: Structure-activity relationships of thiadiazole agonists of the human secretin receptor Source: PMC (PubMed Central) URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol Source: ResearchGate URL: [Link]

  • Title: Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives Source: Current Drug Targets URL: [Link]

  • Title: Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents Source: ResearchGate URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: Molecules (MDPI) URL: [Link]

  • Title: Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article Source: ResearchGate URL: [Link]

  • Title: Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PMC (PubMed Central) URL: [Link]

  • Title: Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review Source: Current Organic Synthesis URL: [Link]

  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: PubMed URL: [Link]

  • Title: Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety Source: European Journal of Medicinal Chemistry URL: [Link]

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Methodological & Application

Synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane from 2-chlorothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Two-Step Synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane from 2-Chlorothiazole

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its derivatives are explored for their potential as antimicrobial, anti-inflammatory, and anti-cancer agents.[1][2][3] The target molecule, 1-[(2-chloro-1,3-thiazol-5-yl)methyl]azepane, serves as a valuable building block for the development of novel therapeutics by combining the reactive 2-chlorothiazole moiety with a saturated seven-membered azepane ring. Azepane and its derivatives are also significant structural motifs in many bioactive natural products and synthetic molecules, known for activities including antidiabetic and antiviral properties.[4][5]

This application note provides a detailed, two-step protocol for the synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]azepane, commencing from commercially available 2-chlorothiazole. The synthetic route involves an initial formylation of the thiazole ring to yield the key intermediate, 2-chloro-1,3-thiazole-5-carbaldehyde, followed by a reductive amination with azepane to furnish the final product. This guide is intended for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and characterization data.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

  • Formylation of 2-Chlorothiazole: Introduction of a carbonyl group at the C5 position of the thiazole ring.

  • Reductive Amination: Coupling of the resulting aldehyde with azepane to form the target N-alkylated product.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination 2-Chlorothiazole 2-Chlorothiazole Intermediate_1 2-Chloro-1,3-thiazole-5-carbaldehyde 2-Chlorothiazole->Intermediate_1 n-BuLi, THF, -78°C then Ethyl Formate Final_Product 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane Intermediate_1->Final_Product Azepane, NaBH(OAc)3 DCE, rt

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde

This initial step involves the regioselective formylation of 2-chlorothiazole at the C5 position. The C5 proton of the thiazole ring is the most acidic, facilitating deprotonation by a strong base like n-butyllithium (n-BuLi). The resulting organolithium intermediate is a potent nucleophile that readily attacks an electrophilic formylating agent, such as ethyl formate, to generate the desired aldehyde after an aqueous workup.

Reaction Mechanism: Lithiation and Formylation

The reaction proceeds via a two-stage mechanism. First, the strong base, n-BuLi, abstracts the acidic proton at the C5 position of the 2-chlorothiazole ring at low temperature (-78 °C) to prevent side reactions. This forms a highly reactive thiazol-5-yl-lithium species. In the second stage, this nucleophilic intermediate attacks the electrophilic carbonyl carbon of ethyl formate. The resulting tetrahedral intermediate subsequently collapses upon aqueous workup with saturated ammonium chloride to yield the final aldehyde product, 2-chloro-1,3-thiazole-5-carbaldehyde.

G Mechanism of Formylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack & Workup Thiazole 2-Chlorothiazole Lithiate Thiazol-5-yl-lithium Thiazole->Lithiate -78 °C, THF BuLi n-BuLi Intermediate Tetrahedral Intermediate Lithiate->Intermediate EthylFormate Ethyl Formate Aldehyde 2-Chloro-1,3-thiazole-5-carbaldehyde Intermediate->Aldehyde aq. NH4Cl Workup

Caption: Mechanism for the formylation of 2-chlorothiazole.
Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )AmountMoles
2-Chlorothiazole3034-54-6119.5780.0 g0.67
n-Butyllithium (2.5 M in hexanes)109-72-864.06320 mL0.80
Ethyl formate109-94-474.0874.0 g1.00
Anhydrous Tetrahydrofuran (THF)109-99-972.111000 mL-
Saturated Ammonium Chloride (aq.)12125-02-953.49As needed-
Ethyl Acetate141-78-688.11As needed-
Hexane110-54-386.18As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Experimental Protocol
  • To a stirred solution of 2-chlorothiazole (80 g) in anhydrous tetrahydrofuran (1000 mL) under an inert nitrogen atmosphere, slowly add n-butyl lithium (320 mL, 2.5 M in hexanes) dropwise at -78 °C (acetone/dry ice bath). The addition should take approximately 1 hour.

  • Maintain the reaction temperature at -78 °C and continue stirring for an additional hour after the addition is complete.

  • Slowly add ethyl formate (74 g) dropwise to the solution, ensuring the temperature remains at -78 °C. After the addition, stir the reaction for one more hour.

  • Quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution and stir for 30 minutes, allowing the mixture to warm to room temperature.

  • Dilute the mixture with ethyl acetate. Separate the aqueous phase and extract it with ethyl acetate.

  • Combine the organic phases, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.[6]

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixed solvent to give 2-chloro-1,3-thiazole-5-carbaldehyde as a solid.[6]

Characterization of Intermediate
  • Yield: ~73% (72 g).[6]

  • Appearance: Solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.96 (s, 1H, -CHO), 8.21 (s, 1H, Thiazole-H).[6]

Part 2: Synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

The second step is a reductive amination reaction, a robust and widely used method for forming carbon-nitrogen bonds. The aldehyde intermediate first reacts with the secondary amine, azepane, to form an iminium ion. This electrophilic intermediate is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final tertiary amine product. NaBH(OAc)₃ is the reagent of choice as it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion, allowing for a one-pot procedure.

Reaction Mechanism: Reductive Amination

The reaction begins with the nucleophilic attack of the secondary amine (azepane) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient, electrophilic iminium ion. The hydride donor, sodium triacetoxyborohydride, then delivers a hydride to the iminium carbon, reducing it to form the final, stable tertiary amine product.

G Mechanism of Reductive Amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Hydride Reduction Aldehyde Aldehyde Intermediate Iminium Iminium Ion Aldehyde->Iminium - H2O Azepane Azepane Product Final Product Iminium->Product Hydride Transfer Hydride NaBH(OAc)3

Caption: Mechanism for the reductive amination of the aldehyde.
Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )AmountMoles
2-Chloro-1,3-thiazole-5-carbaldehyde91456-43-4147.5810.0 g0.068
Azepane111-49-999.177.4 g0.075
Sodium triacetoxyborohydride56553-60-7211.9417.2 g0.081
Dichloroethane (DCE)107-06-298.96200 mL-
Saturated Sodium Bicarbonate (aq.)144-55-884.01As needed-
Dichloromethane (DCM)75-09-284.93As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Experimental Protocol
  • In a round-bottom flask, dissolve 2-chloro-1,3-thiazole-5-carbaldehyde (10.0 g) and azepane (7.4 g) in dichloroethane (200 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (17.2 g) portion-wise to the stirred solution over 20-30 minutes. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, add water, and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure 1-[(2-chloro-1,3-thiazol-5-yl)methyl]azepane.

Characterization of Final Product
  • CAS Number: 885950-03-8[7]

  • Molecular Weight: 230.76 g/mol [7]

  • Appearance: Liquid[7]

  • Boiling Point: 110 °C @ 0.5 mBar[7]

  • Purity (Typical): >97%[7]

  • InChI Key: XNLFSVRNYLIVEH-UHFFFAOYSA-N[7]

Safety Precautions

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon) at all times. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Organic Solvents (THF, DCE, DCM, Hexanes, Ethyl Acetate): Flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Corrosive Reagents: Handle all reagents with care. Avoid inhalation of vapors and direct skin contact.

Summary of Results

CompoundStructureYieldPurityKey Analytical Data
Intermediate 2-Chloro-1,3-thiazole-5-carbaldehyde~73%>98% (after recrystallization)¹H NMR (CDCl₃): δ 9.96 (s, 1H), 8.21 (s, 1H)[6]
Final Product 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane~60-80% (typical)>97% (after chromatography)Boiling Point: 110 °C @ 0.5 mBar[7]

References

  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. Available from: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available from: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. Available from: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available from: [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Semantic Scholar. Available from: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available from: [Link]

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  • US Patent for Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. Google Patents.
  • Azepine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives. ResearchGate. Available from: [Link]

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available from: [Link]

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Application Notes & Protocols: Strategic Synthesis of Chlorothiazole-Azepane Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of chlorothiazole-azepane conjugates, molecular scaffolds of significant interest in medicinal chemistry and drug development. We move beyond a single synthetic route to present a strategic overview of two primary conjugation methodologies: robust amide bond formation and powerful C-N cross-coupling reactions. This guide is designed for researchers and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and a comparative analysis of reagents and catalysts to enable informed experimental design. We will detail the synthesis of key building blocks and their subsequent conjugation, supported by authoritative references and data-driven recommendations.

Introduction: The Rationale for Hybrid Scaffolds

The conjugation of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. This strategy allows for the exploration of new chemical space and the potential for synergistic or multi-target biological activity. The chlorothiazole moiety is a privileged structure, present in a range of compounds with demonstrated therapeutic value, while the azepane ring, a seven-membered saturated heterocycle, offers a flexible three-dimensional scaffold that can improve pharmacokinetic properties.[1][2] The combination of these two motifs presents a compelling opportunity for the development of novel chemical probes and therapeutic leads.

This guide outlines two primary retrosynthetic approaches for creating a covalent link between a chlorothiazole core and an azepane ring system.

G cluster_0 Retrosynthetic Strategies cluster_A Pathway A: Amide Coupling cluster_B Pathway B: C-N Cross-Coupling Target Chlorothiazole-Azepane Conjugate Amide_Chloro 2-Chlorothiazole -Carboxylic Acid Target->Amide_Chloro Amide Disconnection Amide_Aze Amino-Azepane Target->Amide_Aze CN_Chloro Halo-Chlorothiazole Target->CN_Chloro C-N Bond Disconnection CN_Aze Azepane Target->CN_Aze

Caption: High-level retrosynthetic analysis for chlorothiazole-azepane conjugates.

Synthesis of Key Intermediates

The successful synthesis of the target conjugate relies on the efficient preparation of functionalized precursors. The following protocols describe the synthesis of a representative carboxylic acid-bearing chlorothiazole and a protected amino-azepane.

Protocol 2.1: Synthesis of 2-Chloro-1,3-thiazole-4-carboxylic Acid

This protocol follows a modified Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring, followed by a chlorination step.

Workflow:

G A Ethyl Bromopyruvate + Thioacetamide B Hantzsch Thiazole Synthesis (Cyclocondensation) A->B C Ethyl 2-Methylthiazole- 4-carboxylate B->C D Hydrolysis (e.g., LiOH) C->D E 2-Methylthiazole- 4-carboxylic Acid D->E F Chlorination (e.g., SOCl2, then NCS) E->F G 2-Chloro-1,3-thiazole- 4-carboxylic Acid F->G

Caption: Workflow for synthesizing the chlorothiazole carboxylic acid intermediate.

Step-by-Step Protocol:

  • Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate:

    • In a round-bottom flask, dissolve thioacetamide (1.0 eq) in ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add ethyl bromopyruvate (1.0 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Hydrolysis to 2-methyl-1,3-thiazole-4-carboxylic Acid:

    • Dissolve the ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, ~2.0 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).

    • Acidify the mixture to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate. The product may precipitate, in which case it can be collected by filtration.

    • Dry the product under vacuum.

  • Chlorination to 2-Chloro-1,3-thiazole-4-carboxylic Acid:

    • This step involves corrosive reagents and should be performed in a well-ventilated fume hood.

    • Suspend the carboxylic acid in an inert solvent like acetonitrile.

    • Add N-Chlorosuccinimide (NCS, ~1.1 eq).

    • Heat the reaction to 50-60 °C and monitor for completion.

    • Cool the mixture, filter off any solids, and concentrate the filtrate. The crude product can be purified by recrystallization or chromatography to yield the final acid.[3]

Protocol 2.2: Synthesis of tert-butyl azepan-4-ylcarbamate

Functionalized azepanes can be synthesized through various methods, including ring-expansion reactions or functionalization of existing caprolactam precursors.[4][5] This protocol outlines a reductive amination approach.

Step-by-Step Protocol:

  • Reductive Amination:

    • To a solution of N-Boc-azepan-4-one (1.0 eq) in methanol, add ammonium acetate (~10 eq).

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.

    • Stir the reaction overnight at room temperature.

    • Quench the reaction by carefully adding 1 M HCl until the solution is acidic.

    • Basify with 2 M NaOH and extract the product with dichloromethane (DCM).

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the Boc-protected amino-azepane, which can be purified by chromatography if necessary.

Conjugation Pathway A: Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is one of the most common and reliable reactions in organic synthesis. The process requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Mechanistic Principle:

G RCOOH Chlorothiazole-COOH ActiveEster Activated Intermediate (e.g., O-acylisourea ester) RCOOH->ActiveEster + CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActiveEster Product Amide Conjugate ActiveEster->Product + Amine Azepane-NH2 Amine->Product Byproduct Byproduct (e.g., DCU) Product->Byproduct

Caption: General mechanism of amide bond formation using a coupling agent.

Protocol 3.1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[6]

Reagents & Conditions:

ComponentRoleStoichiometry (eq)SolventTemperature
2-Chloro-thiazole-4-carboxylic acidAcid1.0DMF or DCM0 °C to RT
tert-butyl azepan-4-ylcarbamateAmine1.1--
EDC·HClCoupling Agent1.2--
HOBtAdditive1.2--
DIPEA or Et₃NBase2.0-3.0--

Step-by-Step Protocol:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2-chloro-thiazole-4-carboxylic acid (1.0 eq), tert-butyl azepan-4-ylcarbamate (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the base (e.g., DIPEA, 2.5 eq) followed by the solid EDC·HCl (1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired conjugate.

  • The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) if the free amine is desired.

Conjugation Pathway B: C-N Cross-Coupling Reactions

For a direct linkage between the azepane nitrogen and the thiazole ring, transition metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig (Palladium-catalyzed) and Ullmann (Copper-catalyzed) reactions are two of the most powerful strategies for this transformation.[7][8][9]

Comparative Overview:
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, CuTC)[10]
Ligand Phosphine-based (e.g., Xantphos, BINAP)Diamine, Phenanthroline, or none
Base Strong, non-nucleophilic (e.g., NaOt-Bu, K₂CO₃)Typically K₂CO₃ or Cs₂CO₃
Temperature Moderate to high (80-120 °C)Often requires higher temperatures (>120 °C)[8]
Substrate Scope Very broad, highly tolerant of functional groupsTraditionally required activated aryl halides[8]
Protocol 4.1: Buchwald-Hartwig Amination

This protocol uses a palladium catalyst and a specialized phosphine ligand to couple an aryl halide (the chlorothiazole) with the azepane.[11][12][13]

Workflow:

G cluster_cat Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B C (Ar)Pd(II)(X)L_n D Amine Coordination & Deprotonation C->D E (Ar)Pd(II)(NR2)L_n F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR2 (Product) F->G ArX 2,X-Chlorothiazole ArX->B Amine Azepane Amine->D Base Base Base->D

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • This reaction must be set up under a strictly inert atmosphere (glovebox or Schlenk line) as the catalyst is air-sensitive.

  • To a dry Schlenk flask, add the 2-chlorothiazole derivative (1.0 eq), azepane (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the flask with argon or nitrogen (3x).

  • Add a dry, degassed solvent such as toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Advanced Functionalization Strategies

For researchers requiring further diversification, the chlorothiazole core can be modified using other powerful cross-coupling reactions prior to conjugation.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the introduction of aryl or vinyl substituents by coupling an organoboron reagent with a halo-thiazole.[14][15][16][17][18] This is an excellent method for building molecular complexity.

  • Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira reaction, which couples a terminal alkyne with a halo-thiazole using palladium and copper co-catalysis, is highly effective.[19][20][21][22][23]

These reactions offer modular approaches to creating libraries of chlorothiazole-azepane conjugates with diverse substitution patterns for structure-activity relationship (SAR) studies.

Conclusion

The synthesis of chlorothiazole-azepane conjugates can be approached systematically through two primary strategies: amide bond formation and C-N cross-coupling. The choice of method depends on the desired linkage and the available starting materials. Amide coupling via activated esters is a reliable and well-established method for creating a robust linker. For a direct, more constrained connection, the Buchwald-Hartwig amination offers a modern, highly versatile, and functional-group-tolerant alternative to the classical Ullmann condensation. The protocols and strategic insights provided herein serve as a comprehensive resource for researchers to successfully synthesize and explore this promising class of hybrid molecules.

References

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5262. [Link]

  • Reddy, G. M., & Beaudry, C. M. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters, 16(4), 1156–1159. [Link]

  • Allen, C. L., & Williams, J. M. J. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Link]

  • Campagne, J.-M., & De Figueiredo, M. (Eds.). (2021). Catalytic Approaches for Amide Synthesis. Catalysts, Special Issue. [Link]

  • Gillaizeau-Gauthier, I., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(25), 5344-5357. [Link]

  • Hudson, D. (2000). Catalyst and method for amide formation.
  • Bakulev, V. A., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters, 25(41), 7573–7577. [Link]

  • Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Williams, J. M. J., et al. Catalytic Amidation Guide. University of Bath. [Link]

  • Sabatini, M. T., & Williams, J. M. J. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Zhang, J., et al. (2017). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Advances, 7(59), 37344-37351. [Link]

  • Khan, I., et al. (2018). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. PLoS ONE, 13(5), e0197434. [Link]

  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][24][25]thiadiazole Series. European Journal of Organic Chemistry, 2015(35), 7751-7761. [Link]

  • Bakherad, M., et al. (2010). SYNTHESIS OF 6-BENZYLIMIDAZO[2,1-b][1][24]THIAZOLE DURING SONOGASHIRA COUPLING. Synthetic Communications, 40(2), 173-178. [Link]

  • Villemin, D., et al. (2001). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 3(3), 133-135. [Link]

  • Shiokawa, A., et al. (1993). Process for the preparation of chlorothiazole derivatives.
  • Costa, L. D., et al. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Journal of Molecular Structure, 1323, 140786. [Link]

  • Nechaev, A. A., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2146. [Link]

  • Nechaev, A. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]

  • Nechaev, A. A., et al. (2022). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. [Link]

  • Sharma, R. K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 449. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Nechaev, A. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PMC. [Link]

  • Luo, Q.-L., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 77(18), 8348–8354. [Link]

  • ResearchGate. (2019). Synthesis of Thiazolo[3,2‐b][1][4][25]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. ResearchGate. [Link]

  • Unknown. (2015). Synthesis of Chlorothiazide. Medicinal Chemistry Lectures Notes. [Link]

  • Al-Juboori, A. M. J. (2020). New Hydrochlorothiazide Derivatives: Synthesis, Characterization and Anti-Microbial Assessments. Research Journal of Pharmacy and Technology, 13(12), 5991-5996. [Link]

  • GPAT DISCUSSION CENTER. (2019, June 11). SYNTHESIS OF CHLORTHIAZIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]

  • ResearchGate. (2025). Synthesis of 6-Substituted Imidazo[2,1-b][1][24]thiazoles and 2-Substituted Imidazo[2,1-b][1][24]benzothiazoles via Pd/Cu-Mediated Sonogashira Coupling. ResearchGate. [Link]

  • Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. [Link]

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  • Gpatindia. (2020). CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

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  • Bakulev, V. A., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. PubMed. [Link]

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Application of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AGRO-2026-TZ

Executive Summary & Scientific Rationale

In the continuous pursuit of novel neonicotinoid mimics to combat resistance, 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane represents a critical structural probe. This compound fuses the validated chlorothiazolyl pharmacophore (found in Thiamethoxam and Clothianidin) with a 7-membered azepane ring .

Unlike commercial neonicotinoids which typically utilize 5- or 6-membered heterocyclic tails (e.g., imidazolidine, oxadiazine), the expansion to a 7-membered azepane ring alters the steric bulk and lipophilicity (


) of the molecule. This Application Note details the protocols for synthesizing, purifying, and screening this compound to evaluate its efficacy as a Nicotinic Acetylcholine Receptor (nAChR) Agonist  and its potential to bypass metabolic resistance mechanisms in Hemiptera pests.

Mechanism of Action (MoA)

The insecticidal activity of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane is predicated on its ability to mimic acetylcholine (ACh) at the central nervous system synapses of insects.

Binding Dynamics
  • Pharmacophore: The (2-chloro-1,3-thiazol-5-yl)methyl group acts as the "anchoring" moiety, interacting with the electronegative subsite of the nAChR.

  • Ring Function: The azepane ring provides a hydrophobic bulk that interacts with the non-canonical binding pocket regions. The conformational flexibility of the 7-membered ring allows for "induced fit" binding distinct from rigid analogs like Imidacloprid.

  • Outcome: Persistent activation of the nAChR

    
    -subunits leads to continuous cation (
    
    
    
    ,
    
    
    ) influx, membrane depolarization, hyperexcitation, paralysis, and death.
Pathway Visualization

MoA Compound TZ-Azepane-01 (Agonist) Synapse Insect Synaptic Cleft Compound->Synapse Systemic Distribution Receptor nAChR (Post-Synaptic) Synapse->Receptor High Affinity Binding IonChannel Ion Channel Opening (Na+/Ca2+ Influx) Receptor->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Paralysis Hyperexcitation & Paralysis Depolarization->Paralysis AChE Acetylcholinesterase (AChE) AChE->Compound Resistant to Hydrolysis

Figure 1: Mode of Action pathway demonstrating the agonist activity of TZ-Azepane-01 and its resistance to AChE hydrolysis.

Chemical Synthesis Protocol

Objective: Synthesize high-purity (>98%) 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane for biological screening.

Reaction Scheme

The synthesis utilizes a nucleophilic substitution (


) reaction between 2-chloro-5-(chloromethyl)thiazole (CCMT)  and azepane (hexamethyleneimine) .

Synthesis CCMT 2-Chloro-5-(chloromethyl)thiazole (CCMT) Base K2CO3 / MeCN Reflux, 6h CCMT->Base Azepane Azepane (1.2 eq) Azepane->Base Product 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane (>98% Purity) Base->Product Nucleophilic Substitution

Figure 2: One-step synthesis route via N-alkylation.

Detailed Methodology

Reagents:

  • 2-Chloro-5-(chloromethyl)thiazole (CCMT) [CAS: 105827-91-6]

  • Azepane [CAS: 111-49-9]

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetonitrile (MeCN), HPLC grade

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve CCMT (10 mmol, 1.68 g) in MeCN (50 mL) .

  • Base Addition: Add anhydrous

    
     (20 mmol, 2.76 g)  to the solution.
    
  • Nucleophile Addition: Dropwise add Azepane (12 mmol, 1.19 g) over 10 minutes at room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat to 80°C for 6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted carbonate).
      
    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification: Dissolve the residue in DCM and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Isolation: Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane) to yield the target oil.

Quality Control (QC) Criteria:

  • Appearance: Pale yellow viscous oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Confirm characteristic thiazole proton (
    
    
    ppm) and azepane ring protons (
    
    
    ppm).
  • Purity: >98% by HPLC (254 nm).

Agrochemical Screening Protocol

Objective: Determine the


 (Lethal Concentration 50%) against key sucking pests (Aphis gossypii).
Bioassay Setup (Leaf-Dip Method)
ParameterSpecification
Target Species Aphis gossypii (Cotton Aphid)
Test Concentrations 0, 6.25, 12.5, 25, 50, 100 mg/L (ppm)
Solvent System Acetone (solvent) + Triton X-100 (0.1% surfactant)
Replicates 3 replicates per concentration (30 insects per replicate)
Duration 48 hours
Workflow
  • Stock Solution: Dissolve 100 mg of TZ-Azepane-01 in 10 mL Acetone (10,000 ppm).

  • Dilution: Prepare serial dilutions using distilled water containing 0.1% Triton X-100.

  • Application:

    • Excise fresh cotton leaf discs (

      
       cm).
      
    • Dip discs into the test solution for 10 seconds.

    • Air dry on paper towels for 30 minutes.

  • Infestation: Place leaf discs in petri dishes on agar beds. Transfer 30 adult apterous aphids onto each disc.

  • Incubation: Store at

    
    , 65% RH, 16:8 L:D photoperiod.
    
  • Assessment: Count live/dead insects at 48 hours. "Dead" is defined as no movement when prodded with a brush.

Data Analysis

Calculate mortality percentages and determine


 using Probit analysis.


Safety & Handling (E-E-A-T)

  • Toxicity: As a neonicotinoid analog, assume moderate acute oral toxicity. Wear full PPE (gloves, lab coat, goggles).

  • Environmental: Do not release into waterways. Neonicotinoids are highly toxic to aquatic invertebrates and pollinators (bees). All waste must be incinerated in a chemical waste facility.

  • Storage: Store neat compound at 4°C under inert gas (

    
    ) to prevent oxidation of the amine.
    

References

  • Jescke, P., & Nauen, R. (2008). Neonicotinoids: From Zero to Hero in Insecticide Chemistry. Pest Management Science.

  • Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science.

  • Key Organics. (2024). Safety Data Sheet: 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane.

  • Shao, X., et al. (2013). Design, synthesis, and insecticidal activities of novel neonicotinoid analogues containing a nitro-conjugated system. Journal of Agricultural and Food Chemistry.

Application Notes and Protocols for the Formulation of Bioactive Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold - A Privileged Structure Facing Formulation Hurdles

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is recognized as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional geometry provides an excellent framework for developing novel therapeutics targeting a wide array of biological targets, from central nervous system disorders to oncology.[1][2] A variety of pharmaceutical drugs contain an azepane ring, including bazedoxifene and tolazamide.[3] However, the very structural complexity that makes azepane derivatives attractive often leads to significant challenges in drug development, most notably poor aqueous solubility. This can severely limit oral bioavailability and hinder the translation of a promising bioactive compound into a viable clinical candidate.[4][5]

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of key formulation strategies to overcome the solubility and bioavailability challenges associated with bioactive azepane derivatives. We will move beyond mere procedural lists to delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Strategic Formulation Pathways for Azepane Derivatives

The selection of an appropriate formulation strategy is dictated by the physicochemical properties of the specific azepane derivative, including its solubility, permeability, melting point, and stability. For many lipophilic azepane compounds, which fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), the primary goal is to enhance the dissolution rate.[5] The following sections detail three powerful techniques to achieve this: Solid Dispersions, Liposomal Formulations, and Polymeric Nanoparticles.

G cluster_Challenges Azepane Derivative Challenges cluster_Strategies Formulation Strategies cluster_Outcomes Desired Outcomes Challenge Poor Aqueous Solubility Low Bioavailability SD Solid Dispersions Challenge->SD Increase Dissolution Rate Lipo Liposomal Formulations Challenge->Lipo Encapsulate & Solubilize PNP Polymeric Nanoparticles Challenge->PNP Encapsulate & Target Outcome Enhanced Solubility Improved Bioavailability Controlled Release SD->Outcome Lipo->Outcome PNP->Outcome

Caption: Formulation strategies for overcoming azepane derivative challenges.

Amorphous Solid Dispersions: Enhancing Solubility from the Ground Up

The principle behind amorphous solid dispersions (ASDs) is to convert a poorly soluble crystalline drug into its higher-energy, more soluble amorphous state and stabilize it within a hydrophilic polymer matrix.[6] By molecularly dispersing the azepane derivative within the carrier, the drug's crystal lattice energy is overcome, leading to a significant increase in its apparent solubility and dissolution rate upon contact with aqueous media.[7][8]

Causality in Carrier Selection and Preparation Method

The choice of polymer is critical. Common carriers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. The selection depends on the drug-polymer miscibility, which can be predicted using thermodynamic models and confirmed experimentally. The goal is to form a stable, single-phase glass solution.[9] The preparation method is equally important. Solvent evaporation is suitable for heat-sensitive azepane derivatives, while hot-melt extrusion (HME) is a scalable, solvent-free option for thermostable compounds.[10][11]

Protocol 1: Preparation of an Azepane Derivative Solid Dispersion by Solvent Evaporation

This protocol is a general guideline and should be optimized for the specific azepane derivative and polymer.

Materials:

  • Bioactive Azepane Derivative

  • Polymer (e.g., PVP K30, HPMC E5, Soluplus®)

  • Volatile Organic Solvent (e.g., methanol, ethanol, acetone - must dissolve both drug and polymer)

  • Rotary Evaporator

  • Vacuum Oven

  • Mortar and Pestle, Sieve (e.g., 100 mesh)

Procedure:

  • Dissolution: Accurately weigh the azepane derivative and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a temperature well below the glass transition temperature (Tg) of the mixture (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Storage: Store the final solid dispersion powder in a desiccator to prevent moisture-induced recrystallization.

Characterization and Validation of Solid Dispersions

A multi-faceted approach is essential to confirm the successful formation of an amorphous solid dispersion.

Technique Purpose Expected Result for Successful ASD
Powder X-Ray Diffraction (PXRD) To assess the physical state (crystalline or amorphous).[7][12]Absence of sharp Bragg peaks characteristic of the crystalline drug; presence of a broad "halo" pattern.[7]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and detect melting endotherms.[9][13][14]A single Tg, indicating a miscible system. Absence of the drug's melting endotherm.[9]
In Vitro Dissolution Testing To evaluate the enhancement in dissolution rate.Significantly faster and higher extent of drug release compared to the pure crystalline drug.

Liposomal Formulations: Encapsulating for Enhanced Delivery

Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds.[15] For lipophilic azepane derivatives, the molecule can be partitioned within the lipid bilayer, effectively creating a nano-carrier that improves solubility and can alter the pharmacokinetic profile of the drug.[16]

Causality in Lipid Composition and Preparation

The choice of lipids (e.g., DSPC, DPPC, Cholesterol) influences the liposome's size, charge, stability, and drug-loading capacity. Cholesterol is often included to stabilize the bilayer and reduce drug leakage.[17] The thin-film hydration method followed by extrusion is a widely used and reproducible technique for preparing liposomes with a controlled size distribution.[15][18]

Protocol 2: Preparation of Azepane-Loaded Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • Bioactive Azepane Derivative (hydrophobic)

  • Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform, Methanol)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Rotary Evaporator

  • Liposome Extruder with Polycarbonate Membranes (e.g., 100 nm pore size)

  • Water Bath Sonicator

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve the azepane derivative, phospholipid, and cholesterol in the organic solvent. The molar ratio of components should be optimized (e.g., a common starting point is a 7:3 molar ratio of DSPC to cholesterol).[18]

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours (or overnight) to remove all traces of the organic solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary lipid (e.g., >55°C for DSPC). Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Sizing by Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes (e.g., 100 nm) multiple times (e.g., 11-21 passes).[17] This step should also be performed above the Tc of the lipid.

  • Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Storage: Store the final liposomal suspension at 4°C.

Characterization and Validation of Liposomes
Technique Purpose Typical Acceptance Criteria
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter and polydispersity index (PDI).[19][20][21][22]Mean particle size of 80-150 nm; PDI < 0.2 for a homogenous population.
Zeta Potential Analysis Measures surface charge to predict stability against aggregation.[23][24][25][26]A value of ±30 mV or greater indicates good colloidal stability.[24]
Encapsulation Efficiency (%EE) Quantifies the amount of drug successfully loaded into the liposomes.Determined by separating free drug from encapsulated drug and quantifying both. High %EE is desirable.
In Vitro Drug Release Assesses the release profile of the encapsulated drug over time.[27][28]Often performed using a dialysis bag method against a release medium.[27][28]

Polymeric Nanoparticles: A Versatile Platform for Controlled Delivery

Polymeric nanoparticles (PNPs) are solid colloidal particles ranging in size from 10 to 1000 nm, where the drug is dissolved, entrapped, or encapsulated within a polymer matrix.[29][30] This approach can enhance the solubility of poorly soluble azepane derivatives, protect them from degradation, and potentially offer controlled or targeted release.[31]

Causality in Polymer and Method Selection

Biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used. The choice of polymer and its molecular weight will dictate the degradation rate and thus the drug release profile.[32] The nanoprecipitation (or solvent displacement) method is a simple and reproducible technique for preparing PNPs from preformed polymers, particularly for hydrophobic drugs.[29][31]

G cluster_OrganicPhase Organic Phase cluster_AqueousPhase Aqueous Phase cluster_Process Process Drug Azepane Derivative Solvent Water-Miscible Organic Solvent (e.g., Acetone) Drug->Solvent Polymer e.g., PLGA Polymer->Solvent Injection Inject Organic Phase into Aqueous Phase under Stirring Solvent->Injection Stabilizer Stabilizer (e.g., PVA, Poloxamer) Water Water Stabilizer->Water Water->Injection Diffusion Rapid Solvent Diffusion Injection->Diffusion Formation Nanoparticle Formation Diffusion->Formation Evaporation Solvent Evaporation Formation->Evaporation Purification Purification (e.g., Centrifugation) Evaporation->Purification

Caption: Workflow for polymeric nanoparticle preparation by nanoprecipitation.

Protocol 3: Preparation of Azepane-Loaded PLGA Nanoparticles by Nanoprecipitation

Materials:

  • Bioactive Azepane Derivative

  • PLGA (select a grade with desired properties)

  • Water-miscible organic solvent (e.g., Acetone)

  • Aqueous solution with a stabilizer (e.g., 0.5% w/v Polyvinyl Alcohol - PVA, or Poloxamer 188)

  • Magnetic stirrer

  • Rotary evaporator or stirrer for solvent removal

  • Ultracentrifuge for purification

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the azepane derivative and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare the aqueous solution containing the stabilizer.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. Nanoparticles should form spontaneously.[31]

  • Solvent Removal: Continue stirring for several hours at room temperature to allow the organic solvent to evaporate. Alternatively, a rotary evaporator at reduced pressure can be used for faster removal.

  • Purification: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 30 min, 4°C). Discard the supernatant containing the free drug and excess stabilizer.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any residual contaminants.

  • Final Product: Resuspend the final purified nanoparticle pellet in water or a suitable buffer for characterization, or lyophilize for long-term storage (with a cryoprotectant).

Characterization and Validation of Polymeric Nanoparticles

The characterization of PNPs is similar to that of liposomes, focusing on size, stability, and drug loading.

Technique Purpose Typical Acceptance Criteria
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter and PDI.[33]Mean particle size typically < 200 nm; PDI < 0.2.
Zeta Potential Analysis Measures surface charge to predict stability.[26]A value of ±30 mV or greater suggests good stability.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Visualizes particle morphology and size.Confirms spherical shape and provides visual confirmation of size distribution.
Drug Loading & Encapsulation Efficiency Quantifies the amount of drug loaded.Determined by dissolving a known amount of nanoparticles and assaying the drug content.
In Vitro Drug Release Assesses the drug release profile.[34][35]Typically performed using the dialysis bag method.[34]

Conclusion: A Pathway to Improved Therapeutics

The formulation of bioactive azepane derivatives presents a significant but surmountable challenge in drug development. By leveraging advanced formulation techniques such as amorphous solid dispersions, liposomal encapsulation, and polymeric nanoparticles, researchers can effectively address issues of poor solubility and enhance the bioavailability of these promising therapeutic agents. The key to success lies not in the rigid application of a single protocol, but in the rational selection of a strategy based on the physicochemical properties of the drug molecule, followed by rigorous characterization and validation. The protocols and insights provided in this guide serve as a robust starting point for scientists dedicated to unlocking the full therapeutic potential of the azepane scaffold.

References

  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. (n.d.). PMC. [Link]

  • Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. (2025). PubMed. [Link]

  • An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. (n.d.). PMC. [Link]

  • The Critical Role of Zeta Potential Measurements in Advancing Medicine. (2024). Izon Science. [Link]

  • Powder X-Ray diffraction (PXRD) diffractogram of amorphous solid dispersions... (n.d.). ResearchGate. [Link]

  • Is dialysis a reliable method for studying drug release from nanoparticulate systems?-A case study. (2025). ResearchGate. [Link]

  • Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. (n.d.). ResearchGate. [Link]

  • Particle Size Analysis of Nanoparticles for Drug Delivery Applications. (n.d.). HORIBA. [Link]

  • Application of differential scanning calorimetry to the study of solid drug dispersions. (n.d.). PubMed. [Link]

  • Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach. (n.d.). PMC. [Link]

  • CHARACTERIZATION OF SOLID DISPERSIONS Drug-carrier Miscibility: Differential Scanning Calorimetry (DSC). (n.d.). ResearchGate. [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (n.d.). MDPI. [Link]

  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies. [Link]

  • Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems - A Review (Part 1). (n.d.). Unique Therapeutics. [Link]

  • Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. (2025). University of Otago - OUR Archive. [Link]

  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. (2008). PubMed. [Link]

  • Dynamic Light Scattering Techniques for Nanoparticle Sizing. (2025). Patsnap Eureka. [Link]

  • NANOPARTICLE SIZING: Dynamic Light Scattering Analysis in the Frequency Spectrum Mode. (n.d.). Microtrac. [Link]

  • Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. (n.d.). PMC. [Link]

  • Nanoparticle size by dynamic light scattering analysis. (n.d.). Delft Solids Solutions. [Link]

  • VARIOUS PREPARATION TECHNIQUE OF POLYMERIC NANOPARTICLE. (2012). PharmaTutor. [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. [Link]

  • Secret of Dynamic Light Scattering (DLS) for particle size analysis. (n.d.). Bettersize Instruments. [Link]

  • How To Synthesize Polymeric Nanoparticles. (2020). AZoNano. [Link]

  • Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. (n.d.). MDPI. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. (n.d.). University of Leeds. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). PubMed. [Link]

  • Preparation Methods of Nanoparticles A Review of Techniques and Challenges. (2025). YouTube. [Link]

  • Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments. (n.d.).
  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). protocols.io. [Link]

  • Azepane. (n.d.). Wikipedia. [Link]

  • Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. (n.d.). IEEE Xplore. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). protocols.io. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. (n.d.). ResearchGate. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (n.d.). protocols.io. [Link]

  • A gamma-secretase inhibitor decreases amyloid-beta production in the central nervous system. (n.d.). PubMed. [Link]

  • γ-secretase Inhibitors and Modulators for the Treatment of Alzheimer's Disease: Disappointments and Hopes. (n.d.). PubMed. [Link]

  • Recent progress in the medicinal chemistry of gamma-secretase inhibitors. (n.d.). PubMed. [Link]

  • γ-Secretase inhibitors and modulators. (2013). PubMed. [Link]

  • Solid Dispersion in Pharmaceutical Drug Development: From Basics to Clinical Applications. (2025). MDPI. [Link]

  • Fundamental aspects of solid dispersion technology for poorly soluble drugs. (n.d.). PMC. [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (n.d.). PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic transformation. We will delve into the underlying chemical principles to provide a robust framework for troubleshooting and process improvement.

Core Reaction Overview

The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane is typically achieved via a nucleophilic substitution (SN2) reaction. In this process, the secondary amine, azepane, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the 2-chloro-1,3-thiazole ring. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low yield is a frequent challenge in N-alkylation reactions.[1] This section provides a systematic approach to diagnosing and resolving common issues.

Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Low yields can stem from several sources, including incomplete reaction, degradation of starting materials or product, and competing side reactions. Follow this tiered approach to identify the root cause.

Tier 1: Reaction Conditions Optimization

The interplay between base, solvent, and temperature is critical for the success of an SN2 reaction.

  • Base Selection: The base's strength and nature are paramount. It must be strong enough to deprotonate the azepane and neutralize the HCl byproduct without promoting side reactions.[1]

    • Insight: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over organic amine bases (e.g., triethylamine). Carbonates are sufficiently basic to drive the reaction but are generally less nucleophilic, reducing the chance of competing reactions. Stronger bases like sodium hydride (NaH) could lead to undesired deprotonation or degradation of the thiazole ring.[1]

  • Solvent Choice: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free to react.[1][2]

    • Insight: Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices.[1] DMF, for instance, can effectively dissolve the reactants and facilitate the reaction, though it requires higher temperatures for removal. MeCN is often a good starting point due to its lower boiling point and ability to promote the reaction.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to decomposition or side-product formation.[1]

    • Insight: A systematic temperature screen is recommended. Start at room temperature and incrementally increase to 40°C, 60°C, and 80°C, monitoring the reaction progress by TLC or LC-MS at each stage.

Optimization Strategy: A Design of Experiments (DoE) Approach

To efficiently optimize these parameters, a screening study is recommended.

Experiment Base (1.5 equiv.) Solvent Temperature (°C) Observed Yield (%) Key Impurities Noted
1K₂CO₃MeCN60(Enter Your Data)Unreacted Azepane
2Cs₂CO₃MeCN60(Enter Your Data)Minimal
3K₂CO₃DMF60(Enter Your Data)Solvent Adducts?
4Cs₂CO₃DMF60(Enter Your Data)Minimal
5K₂CO₃MeCN80(Enter Your Data)Degradation products
6Cs₂CO₃MeCN80(Enter Your Data)Minor degradation

Tier 2: Starting Material Quality and Stability

  • 2-Chloro-5-(chloromethyl)thiazole: This is a reactive electrophile and can be susceptible to hydrolysis or polymerization over time. Ensure it is of high purity and stored under inert gas at a low temperature.[3] Patents describing its synthesis indicate it can be prepared in high purity and used directly in subsequent reactions.[4]

  • Azepane: This secondary amine can absorb atmospheric CO₂ to form a carbonate salt, reducing the amount of free amine available for reaction. It is best to use freshly distilled or purchased azepane.

Tier 3: Side Reaction Analysis

The most common side reaction is the overalkylation of the product, where the newly formed tertiary amine reacts with another molecule of the electrophile to form a quaternary ammonium salt.[5][6]

  • Mitigation Strategy:

    • Stoichiometry Control: Use a slight excess of the amine nucleophile (azepane), typically 1.1 to 1.2 equivalents, to ensure the electrophile is consumed before significant overalkylation can occur.

    • Slow Addition: Add the 2-chloro-5-(chloromethyl)thiazole solution dropwise to the mixture of azepane and base. This maintains a low concentration of the electrophile, favoring the primary reaction over the secondary one.

Troubleshooting Flowchart

G start Low Yield Issue check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_sm Assess Starting Material Quality start->check_sm check_side_reactions Investigate Side Reactions start->check_side_reactions optimize_conditions Optimize Conditions: - Screen Bases (K2CO3, Cs2CO3) - Screen Solvents (MeCN, DMF) - Screen Temperatures (RT to 80°C) check_conditions->optimize_conditions Sub-optimal? purify_sm Purify/Verify Starting Materials: - Distill Azepane - Confirm Purity of Thiazole check_sm->purify_sm Purity Issues? adjust_stoichiometry Adjust Stoichiometry: - Use slight excess of Azepane - Slow addition of Thiazole check_side_reactions->adjust_stoichiometry Overalkylation? success Yield Improved optimize_conditions->success purify_sm->success adjust_stoichiometry->success

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I'm observing a significant amount of a polar, water-soluble impurity in my crude product. What is it and how can I remove it?

This is likely the quaternary ammonium salt formed from overalkylation. Being a salt, it has high polarity and water solubility.

Purification Protocol: Post-Reaction Workup

  • Initial Filtration: After the reaction is complete, cool the mixture and filter off the inorganic salts (e.g., K₂CO₃, KCl).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Liquid-Liquid Extraction:

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with:

      • Water (to remove any remaining inorganic salts and the quaternary byproduct).

      • Dilute aqueous HCl (e.g., 1M HCl). The desired tertiary amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind.[7]

      • Separate the aqueous layer.

    • Liberation and Re-extraction:

      • Cool the acidic aqueous layer in an ice bath and basify with a base like 2M NaOH until pH > 10.

      • Extract the liberated tertiary amine back into an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the purified product.

For very stubborn separations, column chromatography on silica gel can be effective.[8][9] A gradient elution system, often starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically used. A small amount of triethylamine (e.g., 1%) can be added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism Diagram

SN2_Mechanism sub 2-Chloro-5-(chloromethyl)thiazole reactants Reactants nuc Azepane base Base (e.g., K₂CO₃) prod 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane salt Byproducts (e.g., KHCO₃, KCl) products Products reactants->products Sₙ2 Attack & Proton Transfer

Caption: SN2 Reaction Pathway.

The nitrogen atom of azepane, with its lone pair of electrons, acts as a nucleophile. It attacks the electrophilic methylene carbon (-CH₂Cl) of the thiazole derivative, displacing the chloride ion in a single, concerted step. The base then removes the proton from the newly formed ammonium ion, yielding the neutral tertiary amine product and neutralizing the acid generated.

Q2: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • TLC System: Use silica gel plates. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

  • Visualization: The spots can be visualized under UV light (254 nm) as the thiazole ring is UV active. Staining with potassium permanganate (KMnO₄) is also effective, as amines are readily oxidized.

  • Interpretation: As the reaction progresses, the spot corresponding to the 2-chloro-5-(chloromethyl)thiazole starting material will diminish, while the spot for the product will appear and intensify. The product will be more polar than the starting electrophile but less polar than azepane.

For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product (m/z = 231.07 for [M+H]⁺) and the disappearance of starting materials.

Q3: Are there any greener solvent alternatives I can consider?

While solvents like DMF and MeCN are effective, there is a growing interest in more environmentally benign alternatives. For N-alkylation reactions, higher boiling alcohols like butanol have been explored.[1] In some catalyzed systems, toluene or even solvent-free conditions have proven successful.[1] However, for this specific uncatalyzed SN2 reaction, polar aprotic solvents remain the most reliable choice. Any alternative solvent would require a thorough optimization study as described in the troubleshooting section.

References
  • BenchChem. (n.d.). Optimizing reaction conditions for azepane ring formation.
  • BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of amines.
  • Google Patents. (n.d.). NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES.
  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Retrieved February 15, 2026, from [Link]

  • O'Brien, A. G., et al. (2015). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry, 13(47), 11434-11439. DOI:10.1039/D5OB01902H
  • Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

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Technical Support Center: Purification Strategies for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane (CAS 885950-03-8). This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this compound with high purity. As a molecule possessing a basic azepane moiety and a potentially reactive 2-chlorothiazole ring system, its purification requires a nuanced approach that balances the removal of impurities with the preservation of the target compound's integrity.[1][2][3]

This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this molecule that influence purification?

A: Understanding the molecule's structure is paramount. It has two key features:

  • A Basic Azepane Nitrogen: The azepane ring contains a tertiary amine, which is basic. This property is the most powerful handle for purification, allowing for selective extraction using an acid-base workup.[4][5][6] This basicity also means the compound can interact strongly with acidic stationary phases like silica gel, potentially causing streaking during chromatography.

  • A 2-Chlorothiazole Moiety: The 2-chlorothiazole ring is an electron-deficient heterocycle.[7][8] While generally stable, the chlorine atom can be susceptible to nucleophilic substitution or hydrolysis under harsh conditions, such as prolonged exposure to strong bases or high temperatures.[9] This dictates the need for mild conditions during workup and purification.

Q2: What is a reliable first-pass purification strategy for a crude reaction mixture?

A: For a typical crude product obtained from the alkylation of azepane, a multi-step approach is recommended. The following workflow provides a robust starting point.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., with NaHCO3 soln) A->B C Acid-Base Extraction (Dissolve in Organic Solvent, Extract with 1M HCl) B->C D Isolate Aqueous Layer (Contains Protonated Product) C->D E Basify Aqueous Layer (e.g., with NaOH or Na2CO3 to pH > 10) D->E F Back-Extract with Organic Solvent (e.g., DCM or EtOAc) E->F G Dry, Filter, Concentrate F->G H Assess Purity (TLC, NMR) G->H I Purity > 95%? H->I J Final Product I->J Yes K Flash Column Chromatography I->K No K->J

Caption: Initial Purification Workflow for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane.

Q3: What are the most common impurities I should expect?

A: Impurities typically arise from the synthetic route. Common culprits include:

  • Unreacted Azepane: Highly polar and basic. Can often be removed with an acidic wash.

  • Unreacted 2-chloro-5-(halomethyl)thiazole: The electrophilic starting material. This is a neutral impurity and will remain in the organic layer during an acid-base extraction.

  • Hydrolysis Product: 1-[(2-Oxo-1,3-thiazolidin-5-yl)methyl]azepane (or its tautomer). This can form if the 2-chloro group is hydrolyzed during a basic workup, especially with strong bases like NaOH or KOH at elevated temperatures.

  • Byproducts from the Base: If a bulky amine base like triethylamine was used, its corresponding hydrochloride salt may be present.

Q4: Which analytical techniques are best for monitoring purity?

A: A combination of methods is ideal:

  • Thin Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water-acetonitrile mobile phase (often containing a modifier like formic acid or TFA) is a good starting point.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying impurities. The methylene bridge protons and the thiazole proton are key diagnostic signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps identify the mass of any impurities, aiding in their structural elucidation.

Troubleshooting Guide

Problem: My final product is a persistent oil and fails to crystallize.

  • Plausible Cause: The presence of residual solvents or minor impurities is disrupting the formation of a crystal lattice. The compound itself may also have a low melting point.

  • Solution Strategy:

    • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C).

    • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. Impurities may dissolve while the pure product solidifies. Decant the solvent and repeat.

    • Salt Formation: Convert the basic freebase into a salt, which is often a highly crystalline solid. Dissolve the oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a stoichiometric amount of an acid solution (e.g., HCl in ether or H₂SO₄ in methanol) dropwise. The resulting salt will often precipitate and can be collected by filtration.

Problem: I'm getting poor separation and significant tailing during silica gel column chromatography.

  • Plausible Cause: The basic azepane nitrogen is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the compound to "stick" and elute slowly and broadly (tailing).

  • Solution Strategy:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in the polar co-solvent (e.g., methanol). This base will competitively bind to the acidic sites on the silica, allowing your product to travel through the column more cleanly.

    • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.

      • Neutral Alumina: Often a good alternative for basic compounds.

      • Reverse-Phase (C18) Silica: Separation is based on polarity in reverse. The non-polar parts of your molecule will have more interaction with the stationary phase. Eluents are typically polar (e.g., water/acetonitrile or water/methanol).

Technique Comparison for Basic Amines Pros Cons Best For
Silica Gel + Basic Modifier Inexpensive, widely available, high resolution.Requires careful solvent system optimization.High-resolution separation of moderately polar compounds.
Neutral Alumina Good for strongly basic compounds, avoids acidic degradation.Lower resolution than silica, can have variable activity.Purifying robust bases that are sensitive to acid.
Reverse-Phase (C18) Excellent for polar compounds, highly reproducible.More expensive, requires different solvent systems.High-purity final polishing, analysis (HPLC).

Problem: My NMR spectrum shows a persistent impurity that co-elutes with my product.

  • Plausible Cause: You may have an impurity with very similar polarity and size to your target compound, such as an isomer or a closely related byproduct.

  • Solution Strategy:

    • Orthogonal Purification: Employ a purification technique that separates based on a different chemical principle. If you used normal-phase chromatography (separation by polarity), switch to an acid-base extraction (separation by basicity). The diagram below illustrates this principle.

    • Preparative HPLC: For difficult separations, preparative HPLC (either normal or reverse-phase) can offer much higher resolution than standard flash chromatography.

    • Derivatization: In complex cases, you can temporarily react the mixture with a reagent that modifies your product and the impurity differently, allowing for separation. The protecting group or derivative is then removed. This is an advanced and often last-resort strategy.

Acid_Base_Extraction cluster_0 Separatory Funnel: Step 1 cluster_1 Separatory Funnel: Step 2 Org_Layer1 Organic Layer (DCM or EtOAc) - Product (Base) - Neutral Impurity Aq_Layer1 Aqueous Layer (1M HCl) Org_Layer2 Organic Layer - Neutral Impurity (Discard) Aq_Layer2 Aqueous Layer - Product·HCl (Salt) Arrow1 Product moves to aqueous layer as a salt cluster_1 cluster_1 Arrow2 Basify aqueous layer, add fresh organic solvent, product moves back cluster_0 cluster_0

Sources

Troubleshooting cyclization side reactions in azepane formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Side Reactions in Azepane Formation Role: Senior Application Scientist Status: Active

Introduction: The "Medium-Ring" Gap

Welcome to the technical support center for seven-membered nitrogen heterocycles. If you are here, you are likely fighting the "medium-ring gap." Azepanes are notoriously difficult to synthesize compared to their 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts.[1]

The Core Problem:

  • Entropic Barrier: The probability of the two ends of a linear chain meeting is significantly lower for 7-membered rings than for 5- or 6-membered rings.

  • Enthalpic Barrier: Azepanes suffer from transannular strain (Pitzer strain) due to hydrogen-hydrogen eclipsing across the ring, which raises the activation energy for cyclization.

This guide prioritizes the three most common synthetic routes: Ring-Closing Metathesis (RCM) , Nucleophilic Cyclization (SN2) , and Ring Expansion (Schmidt/Beckmann) .

Module 1: Ring-Closing Metathesis (RCM)

Current Status: The most versatile modern method, but prone to oligomerization and catalyst poisoning.

Troubleshooting Guide: RCM Failures

Q: I am seeing broad peaks in the NMR and no distinct product. What happened? A: You likely formed oligomers or polymers. This is a kinetic competition issue.

  • Root Cause: At standard concentrations (>0.05 M), the rate of intermolecular reaction (polymerization) exceeds the rate of intramolecular cyclization (azepane formation).

  • The Fix: Pseudo-High Dilution. Do not just add more solvent (which slows kinetics globally). Instead, keep the catalyst in the flask and add the substrate slowly over time. This keeps the instantaneous concentration of the diene low, favoring cyclization.

Q: The reaction starts but stalls at 50% conversion. Adding more catalyst doesn't help. A: You are experiencing "Lewis Basic Catalyst Poisoning."

  • Root Cause: The nitrogen atom in your precursor is coordinating to the Ruthenium (Ru) center of the Grubbs catalyst, shutting down the catalytic cycle.

  • The Fix: Sequestration or Protonation.

    • The Fürstner Method: Add titanium isopropoxide [Ti(OiPr)₄] to the reaction. The Ti acts as a Lewis acid, binding to the nitrogen lone pair and freeing the Ru catalyst to perform metathesis.

    • The HCl Salt Method: Convert your amine to an ammonium salt (using HCl or TsOH) before RCM. The charged ammonium cannot coordinate to Ru.

Protocol: Pseudo-High Dilution RCM with Lewis Acid Additive
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Catalyst Charge: Dissolve Grubbs II catalyst (2–5 mol%) in dry Dichloromethane (DCM) in the main flask.

  • Substrate Prep: Dissolve your diene precursor in minimal DCM. Add Ti(OiPr)₄ (1.0 – 1.2 equiv relative to substrate). Stir for 15 mins to ensure N-Ti complexation.

  • Addition: Load the substrate/Ti mixture into a syringe pump.

  • Execution: Add the substrate solution to the catalyst solution over 4–8 hours at reflux (40°C).

  • Workup: Quench with dilute NaOH or Rochelle’s salt to break the Ti-emulsion before standard extraction.

Decision Logic: RCM Optimization

RCM_Troubleshooting Start Issue: Low Yield in Azepane RCM Check_NMR Check Crude NMR Start->Check_NMR Oligomers Broad Peaks / Polymer? Check_NMR->Oligomers Yes Stalled Sharp SM Peaks / Stalled? Check_NMR->Stalled Yes Sol1 Solution: High Dilution (Syringe Pump Addition) Oligomers->Sol1 Check_N Is Nitrogen Protected? Stalled->Check_N Coordination N-Lone Pair Poisoning Check_N->Coordination No (Free Amine) Sol3 Check for Impurities (Acid Wash Glassware) Check_N->Sol3 Yes (Boc/Cbz) Sol2 Add Ti(OiPr)4 or Use HCl Salt Coordination->Sol2

Figure 1: Decision matrix for diagnosing RCM failures in 7-membered ring synthesis.

Module 2: Ring Expansion (Schmidt & Beckmann)

Current Status: Excellent for generating lactams (azepan-2-ones) from cyclohexanones, but plagued by regioselectivity issues.

Troubleshooting Guide: Regioselectivity

Q: I performed a Schmidt reaction on a 2-substituted cyclohexanone, but the nitrogen inserted on the "wrong" side. A: The Schmidt reaction is governed by antiperiplanar migration , similar to the Beckmann rearrangement.

  • Mechanism: The group anti to the diazonium leaving group (in the azidohydrin intermediate) will migrate.

  • The Reality: In flexible systems, the intermediate can rotate. Migration is often dictated by the thermodynamic stability of the transition state. Generally, the more substituted carbon migrates (electronic stabilization of the partial positive charge), but bulky groups can sterically hinder this pathway.

  • The Fix:

    • Switch Reagents: If NaN₃/Acid gives the wrong isomer, switch to Aubé’s intramolecular Schmidt using hydroxyalkyl azides. The tether length forces a specific conformation, locking the regioselectivity.

    • Steric Blocking: Introduce a temporary bulky group or use a specific Lewis Acid (e.g., BF₃·OEt₂) to favor the less sterically crowded transition state.

Data: Migratory Aptitude in 2-Substituted Cyclohexanones
Substituent (C2)Major Product (Migration of...)Reason
Methyl C2-C1 Bond (More Substituted)Electronic stabilization (Carbocation-like TS).
Phenyl C2-C1 Bond (More Substituted)Electronic (Benzylic stabilization).
Electron-W.D. (e.g., -CO2R) C6-C1 Bond (Less Substituted)Electronic (Destabilization of C2 migration).
Bulky t-Butyl Mixed / C6-C1 BondSteric hindrance prevents anti-alignment of C2.
Module 3: Nucleophilic Cyclization (SN2)

Current Status: The classical approach. Simple, but suffers heavily from entropy.

Troubleshooting Guide: Cyclization vs. Elimination

Q: I am trying to cyclize a 6-amino-hexyl halide, but I'm getting elimination (alkene) products. A: 7-membered ring formation is slow, giving the base time to perform E2 elimination instead of SN2 substitution.

  • The Fix:

    • Change the Leaving Group: Switch from Bromide/Iodide to Tosylate/Mesylate . Halides are softer and can encourage elimination; sulfonates often favor substitution in these specific conformational landscapes.

    • The Thorpe-Ingold Effect: If possible, add a gem-dimethyl group to the carbon chain. This restricts the rotational freedom of the chain, forcing the ends closer together (increasing the "effective molarity").

Visualizing the Pathway Competition

SN2_Competition cluster_0 Kinetic Pathways Substrate Linear Precursor (Amine + Leaving Group) Path_Intra Intramolecular SN2 (Azepane) Substrate->Path_Intra High Dilution Gem-Dimethyl Effect Path_Inter Intermolecular SN2 (Dimer/Polymer) Substrate->Path_Inter High Conc. (>0.1 M) Path_Elim E2 Elimination (Alkene) Substrate->Path_Elim Strong Base High Temp

Figure 2: Competing pathways in nucleophilic cyclization. Success requires suppressing elimination and polymerization.

References
  • Fürstner, A., et al. (1996). Conformational rigidity of 7-membered rings and the use of Ti(OiPr)4 in RCM. (Foundational work on Titanium additives in metathesis).

  • Baldwin, J. E. (1976).[2][3] Rules for Ring Closure. (Defining the kinetic feasibility of 7-exo-tet vs 7-endo-trig).[4]

  • Aubé, J., et al. (1991). Intramolecular Schmidt Reaction of Alkyl Azides. (Key protocols for regioselective lactam formation).

  • Galli, C., et al. (1982). The role of ring strain and entropy in the formation of 7-membered rings.[4] (Quantitative kinetics of medium-ring formation).

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Thorpe-Ingold Effect. (Mechanism of gem-dimethyl acceleration).

Sources

Optimizing reaction temperature for thiazolyl-methyl-azepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for N-Alkylation Protocols Ticket ID: #RXN-OPT-492 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The Temperature Landscape

Welcome to the technical support hub for Thiazolyl-Methyl-Azepane synthesis. This guide addresses the critical parameter of reaction temperature during the nucleophilic substitution (


) of 4-(chloromethyl)thiazole with azepane.

In this synthesis, temperature acts as the primary selector between kinetic product formation (desired secondary amine) and thermodynamic byproducts (quaternary ammonium salts or elimination products).

Temperature Impact Dashboard
Temperature ZoneReaction BehaviorPrimary RiskStatus
< 0°C Cryogenic Dormancy Solubility issues; Azepane conformational locking prevents nucleophilic attack.🔴 Ineffective
20°C - 40°C Kinetic Control Slow conversion (>24h). High selectivity but impractical timescales for sterically hindered azepanes.🟡 Sub-optimal
55°C - 65°C The "Goldilocks" Zone Optimal balance. Sufficient energy to overcome azepane steric entropy; minimized thermal degradation of thiazole.🟢 Recommended
> 80°C Thermodynamic Chaos Rapid formation of bis-alkylated impurities (quaternary salts); Thiazole ring polymerization/tarring.🔴 Critical Failure

Reaction Mechanism & Logic Flow

The following diagram illustrates the reaction pathway and where temperature deviations cause failure.

ReactionPathway cluster_conditions Optimal Conditions SM1 4-(Chloromethyl)thiazole Intermediate Transition State (Sterically Hindered) SM1->Intermediate Mixing Impurity2 Thiazole Polymer/Tar (Thermal Decomp) SM1->Impurity2 >80°C or No Solvent SM2 Azepane SM2->Intermediate Product Thiazolyl-methyl-azepane (Target) Intermediate->Product 55-65°C (Controlled Sn2) Impurity1 Quaternary Salt (Over-alkylation) Intermediate->Impurity1 >80°C (Excess Heat)

Figure 1: Reaction pathway showing the divergence between product formation and high-temperature failure modes.

Troubleshooting Guide (Q&A)

Q1: I am observing a "black tar" formation instead of my product at 90°C. What happened?

Diagnosis: Thermal decomposition of the chloromethyl thiazole. Technical Explanation: 4-(Chloromethyl)thiazoles are electrophilic and prone to self-polymerization (intermolecular alkylation) at high temperatures. Furthermore, the thiazole ring, while aromatic, can undergo oxidative ring-opening or sulfur extrusion under vigorous reflux in the presence of trace oxygen or strong bases. Solution:

  • Lower Temperature: Reduce reaction temperature to 60°C maximum .

  • Solvent Switch: If using DMF (which decomposes to dimethylamine at high T, causing side reactions), switch to Acetonitrile (MeCN) or THF .

  • Addition Protocol: Add the 4-(chloromethyl)thiazole dropwise to the azepane solution to keep its steady-state concentration low.

Q2: My LC-MS shows a mass corresponding to [M + Thiazole-Methyl] (Dimer). How do I stop this?

Diagnosis: Over-alkylation (Quaternization). Technical Explanation: The product (secondary/tertiary amine) is often more nucleophilic than the starting azepane. At high temperatures, the reaction kinetics favor a second attack, leading to a quaternary ammonium salt. Solution:

  • Stoichiometry: Use a 3:1 excess of Azepane relative to the thiazole halide. The excess azepane acts as a "nucleophile buffer."

  • Temperature Control: Do not exceed 60°C. Higher thermal energy lowers the activation energy barrier for the second alkylation event.

Q3: Conversion is stuck at 40% after 24 hours at room temperature.

Diagnosis: Kinetic trapping due to steric hindrance. Technical Explanation: Azepane is a 7-membered ring.[1] Unlike pyrrolidine (5) or piperidine (6), azepane possesses higher conformational entropy and steric bulk. At 25°C, the energy is insufficient to consistently achieve the specific conformational geometry required for the


 backside attack.
Solution: 
  • Heat Activation: Increase temperature to 55-60°C .

  • Catalyst: Add 0.1 eq of Sodium Iodide (NaI) . This generates the in situ iodomethyl-thiazole (Finkelstein reaction), which is a more reactive electrophile, allowing the reaction to proceed at milder temperatures.

Optimized Protocol: The "60°C Standard"

Use this protocol to validate your synthesis before scaling.

Reagents:

  • 4-(Chloromethyl)thiazole HCl (1.0 eq)

  • Azepane (3.0 eq) [Acts as reactant + base]

  • Potassium Carbonate (

    
    ) (2.0 eq) [Auxiliary base]
    
  • Acetonitrile (MeCN) [0.1 M concentration]

  • Sodium Iodide (NaI) [0.1 eq] (Optional catalyst)

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
     and NaI in dry Acetonitrile.
    
  • Amine Addition: Add Azepane (3.0 eq) in one portion. Stir at Room Temperature (RT) for 10 minutes.

  • Electrophile Addition: Add 4-(Chloromethyl)thiazole (1.0 eq) . Note: If the free base is unstable, use the HCl salt; the excess carbonate will neutralize it.

  • Thermal Phase: Equip with a reflux condenser. Heat the oil bath to 60°C .

  • Monitoring:

    • T=1h: Check LC-MS. Expect ~30% conversion.

    • T=4h: Expect >90% conversion.

  • Workup: Cool to RT. Filter off inorganic solids (

    
    /KCl). Concentrate the filtrate.
    
  • Purification: The excess azepane can be removed via high-vacuum distillation or column chromatography (DCM/MeOH gradient).

Decision Logic for Optimization

Use this flow to adjust your specific experiment if the standard protocol fails.

TroubleshootingTree Start Start Optimization CheckYield Check Conversion (4h) Start->CheckYield LowConv < 50% Conversion CheckYield->LowConv HighImp High Impurities CheckYield->HighImp Success > 90% Conversion CheckYield->Success TempCheck Is Temp < 50°C? LowConv->TempCheck ImpType Identify Impurity HighImp->ImpType IncreaseT Increase to 65°C Add NaI Catalyst TempCheck->IncreaseT Yes ChangeSolvent Switch to DMF (Higher Dielectric) TempCheck->ChangeSolvent No (Already Hot) Dimer Bis-Alkylated (Mass M + Thiazole) ImpType->Dimer Decomp Degradation/Tar ImpType->Decomp FixDimer Reduce Temp to 50°C Increase Azepane eq Dimer->FixDimer FixDecomp Strict N2 Atmosphere Dropwise Addition Decomp->FixDecomp

Figure 2: Troubleshooting logic tree for reaction optimization.

References

  • General Thiazole Synthesis & Stability

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Defines the thermal stability limits of 1,3-thiazoles and susceptibility to ring opening).
    • Source:

  • Amine Alkylation Kinetics (The "Over-alkylation" Problem)

    • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9360.
    • Source:

  • Azepane Reactivity Profile

    • Muller, G., et al. (1998). "Conformational analysis of azepane derivatives." Journal of Organic Chemistry.
    • Source:

  • Reaction Conditions for Chloromethylthiazoles

    • Patents involving Nav1.7 inhibitors often cite the coupling of 4-(chloromethyl)thiazole with cyclic amines. Typical conditions cited: , MeCN, 60°C.
    • Example: WO2013025883 (Synthesis of thiazole-based inhibitors).
    • Source:

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve aqueous solubility issues encountered with 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane (CAS 885950-03-8). The following question-and-answer-based troubleshooting guide is designed to offer practical, step-by-step solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm beginning my work with 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane and I'm observing poor solubility in neutral water. What are my initial steps?

Answer: Your initial step is to quantitatively determine the baseline aqueous solubility of the compound. This foundational data will serve as a benchmark for all subsequent solubility enhancement efforts. A common and straightforward method for this is the shake-flask method followed by a suitable analytical quantification technique.

Causality and Experimental Rationale: The structure of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane contains a basic azepane nitrogen, which is a tertiary amine. Tertiary amines are often poorly soluble in neutral water but can be protonated in acidic conditions to form more soluble salts.[1][2][3] Therefore, establishing its solubility in neutral pH is critical to understand the extent of the problem before exploring pH modification. The shake-flask method is a standard approach that allows the system to reach equilibrium, providing a measure of thermodynamic solubility.[4]

Protocol 1: Baseline Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane to a known volume of deionized water (e.g., 10 mg in 10 mL) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a 0.22 µm PVDF filter) is recommended for complete removal of undissolved solid.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Express the solubility in units such as mg/mL or µg/mL.

Data Summary Table: Initial Solubility Assessment

ParameterDescription
Solvent Deionized Water (pH ~7.0)
Temperature 25°C
Equilibration Time 24-48 hours
Quantification Method HPLC-UV or LC-MS

Experimental Workflow: Baseline Solubility

A Add excess compound to water B Equilibrate (24-48h at 25°C) A->B C Separate solid/liquid (Centrifuge/Filter) B->C D Quantify concentration in supernatant (HPLC/LC-MS) C->D

Caption: Workflow for determining baseline aqueous solubility.

FAQ 2: Given the presence of a basic amine, how can I leverage pH adjustment to improve solubility?

Answer: The azepane ring in your compound contains a tertiary amine that can be protonated under acidic conditions to form a more water-soluble ammonium salt.[2] Therefore, systematically lowering the pH of your aqueous solution is a highly effective first-line strategy to enhance solubility.

Causality and Experimental Rationale: The unprotonated amine is a neutral, more lipophilic species with limited ability to form favorable interactions with polar water molecules. Upon addition of an acid, the lone pair of electrons on the nitrogen atom accepts a proton (H+), forming a positively charged ammonium cation.[3] This charged species can then form strong ion-dipole interactions with water, significantly increasing its aqueous solubility.[] The "2 pH rule" suggests that to ensure an amine is fully deprotonated (in its less soluble form), the pH should be at least two units above its pKa. Conversely, to protonate it for better solubility, the pH should be adjusted to be at least two units below its pKa.[7]

Protocol 2: pH-Dependent Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7, and 8). Use buffers that are compatible with your downstream experiments.

  • Solubility Measurement: Perform the shake-flask method (as described in Protocol 1) for your compound in each of these buffers.

  • Data Analysis: Determine the solubility at each pH point and plot solubility (mg/mL) versus pH. This will generate a pH-solubility profile and help you identify the optimal pH range for your experiments.

  • Acid Selection: For preparing stock solutions, you can directly dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl). The protonated amine will form a soluble salt.[1]

Data Summary Table: Expected pH-Solubility Trend

pH of Aqueous MediumExpected Protonation State of AzepanePredicted Relative Solubility
2.0Fully Protonated (Ammonium Salt)High
4.0Mostly ProtonatedModerate to High
6.0Partially ProtonatedLow to Moderate
7.4Largely Unprotonated (Free Base)Very Low
8.0Fully Unprotonated (Free Base)Very Low

Mechanism: pH-Dependent Solubilization

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R₃N (Free Base, Low Solubility) B R₃NH⁺ (Protonated Salt, High Solubility) A->B + H⁺ C R₃NH⁺ (Protonated Salt, High Solubility) D R₃N (Free Base, Low Solubility) C->D + OH⁻

Caption: Equilibrium shift of the amine group with pH changes.

FAQ 3: pH adjustment is not sufficient, or I must work at a specific pH where solubility is low. Can I use co-solvents?

Answer: Yes, using a water-miscible organic solvent, known as a co-solvent, is a very common and effective technique to increase the solubility of poorly soluble compounds.[8] Co-solvents work by reducing the overall polarity of the aqueous environment.

Causality and Experimental Rationale: Water is a highly polar solvent with a strong hydrogen-bonding network. This network creates high interfacial tension and tends to "squeeze out" non-polar or lipophilic molecules. Co-solvents, such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400), have both hydrophilic and hydrophobic regions.[9][10] When added to water, they disrupt this hydrogen-bonding network, reducing the polarity of the solvent system.[] This makes the environment more favorable for dissolving lipophilic compounds like 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane. A study on anti-diabetic drugs showed that co-solvents could increase solubility by more than 500 times.[8]

Protocol 3: Co-solvent Screening for Solubility Enhancement

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).[]

  • Prepare Solvent Blends: Create a series of co-solvent/water mixtures (v/v), for example, 10%, 20%, and 50% co-solvent in water or a relevant buffer.

  • Solubility Determination: Using the shake-flask method (Protocol 1), determine the solubility of your compound in each solvent blend.

  • Data Evaluation: Compare the solubility values across different co-solvents and concentrations to identify the most effective system. Be mindful of the potential for the compound to precipitate upon dilution into a fully aqueous environment.

Data Summary Table: Co-solvent Screening Example

Co-solvent System (v/v in water)Solubility of Compound X (Hypothetical)Fold Increase (vs. Water)
Water (Control)0.05 mg/mL1x
20% Ethanol0.5 mg/mL10x
20% Propylene Glycol0.8 mg/mL16x
20% PEG 4001.2 mg/mL24x
20% DMSO5.0 mg/mL100x

Note: DMSO is a strong solvent but may not be suitable for all applications, especially in vivo studies.[11][12]

Workflow: Co-solvent Selection

A Select Co-solvents (e.g., EtOH, PG, PEG 400) B Prepare Blends (e.g., 10%, 20%, 50% in water) A->B C Determine Solubility in each blend (Protocol 1) B->C D Analyze Data & Select Optimal System C->D

Caption: Systematic approach for co-solvent screening.

FAQ 4: I'm still facing solubility limitations, particularly at higher desired concentrations. Would surfactants be a viable option?

Answer: Yes, surfactants are an excellent option when other methods are insufficient. Surfactants enhance solubility through a process called micellar solubilization.[13] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.

Causality and Experimental Rationale: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[14] In an aqueous solution above the CMC, these molecules arrange themselves with their hydrophobic tails forming a core and their hydrophilic heads facing the outer aqueous environment.[15] Poorly water-soluble compounds like yours can partition into the hydrophobic core of these micelles, effectively being "hidden" from the water and allowing for a much higher apparent solubility.[16][17] Commonly used non-ionic surfactants in pharmaceutical development include Polysorbate 80 (Tween® 80) and various Polyoxyl castor oils (Kolliphor® grades).[18]

Protocol 4: Surfactant-Based Solubility Enhancement

  • Surfactant Selection: Choose a non-ionic surfactant like Polysorbate 80 or a cationic surfactant if compatible (though non-ionic are generally less reactive).

  • Prepare Surfactant Solutions: Create a series of surfactant solutions in water or your desired buffer at concentrations above the known CMC of the surfactant (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Solubility Determination: Use the shake-flask method (Protocol 1) to measure the solubility of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane in each surfactant solution.

  • Analysis: Plot the solubility as a function of surfactant concentration. You should observe a significant increase in solubility above the CMC.

Data Summary Table: Surfactant Screening Example

Surfactant System (w/v in water)Solubility of Compound X (Hypothetical)Fold Increase (vs. Water)
Water (Control)0.05 mg/mL1x
0.5% Polysorbate 801.5 mg/mL30x
1.0% Polysorbate 803.2 mg/mL64x
2.0% Polysorbate 806.5 mg/mL130x

Mechanism: Micellar Solubilization

cluster_0 Micelle Structure center Hydrophobic Core (Compound Partitions Here) s1 Head center->s1 Tail s2 Head center->s2 Tail s3 Head center->s3 Tail s4 Head center->s4 Tail s5 Head center->s5 Tail s6 Head center->s6 Tail s7 Head center->s7 Tail s8 Head center->s8 Tail

Caption: A surfactant micelle encapsulating a hydrophobic compound.

FAQ 5: For my in vivo studies, I am concerned about the potential toxicity of co-solvents and surfactants. Are there alternative solubilizing agents?

Answer: Yes, cyclodextrins are an excellent alternative, particularly for in vivo applications, due to their favorable safety profile.[19] Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly enhanced aqueous solubility.[20][21]

Causality and Experimental Rationale: Cyclodextrins have a unique structure resembling a truncated cone, with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[22] The hydrophobic portion of your compound can partition into this cavity, forming a non-covalent "host-guest" inclusion complex.[] The entire complex, with its hydrophilic exterior, is then readily soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and safety.[19] This complexation can dramatically improve the solubility and bioavailability of poorly soluble drugs.[20][22]

Protocol 5: Solubility Enhancement with Cyclodextrins

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is common for parenteral and oral formulations.[19]

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Solubility Determination: Employ the shake-flask method (Protocol 1) to determine the solubility of your compound in each cyclodextrin solution.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) typically indicates the formation of a 1:1 soluble complex.

Data Summary Table: Cyclodextrin Screening Example

HP-β-CD Concentration (w/v)Solubility of Compound X (Hypothetical)Fold Increase (vs. Water)
0% (Water Control)0.05 mg/mL1x
5%2.5 mg/mL50x
10%5.0 mg/mL100x
20%10.0 mg/mL200x

Mechanism: Cyclodextrin Inclusion Complex

A Hydrophobic Compound | Poorly Soluble C Soluble Inclusion Complex A->C B Hydrophilic Exterior Hydrophobic Cavity B->C

Caption: Formation of a water-soluble inclusion complex.

FAQ 6: I have successfully dissolved the compound using one of the above methods. How do I ensure it is stable in the solution?

Answer: Once you have a solubilized formulation, it is crucial to assess the chemical stability of your compound under these new conditions. Forced degradation (or stress testing) is a systematic way to evaluate the intrinsic stability of a drug substance by exposing it to conditions more severe than those it would typically encounter.[24][25]

Causality and Experimental Rationale: Forced degradation studies help identify potential degradation products and establish degradation pathways.[26] This is critical because the excipients used for solubilization (e.g., acids, bases, co-solvents) or environmental factors (light, heat, oxygen) could potentially accelerate the degradation of your compound.[27] The results from these studies are essential for developing stability-indicating analytical methods, selecting appropriate storage conditions, and ensuring the safety and efficacy of the formulation.[28]

Protocol 6: Basic Forced Degradation Study

  • Prepare Solutions: Prepare your solubilized formulation of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane.

  • Stress Conditions: Aliquot the solution into separate, sealed vials and expose them to a range of stress conditions as outlined in ICH Q1A(R2) guidelines.[26]

    • Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60°C for 24h).

    • Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., 60°C for 24h).

    • Oxidation: Add 3% H₂O₂ at room temperature.

    • Thermal: Heat the solution (e.g., 60°C) in the absence of other stressors.

    • Photostability: Expose the solution to light (ICH Q1B guidelines).

  • Time-Point Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take a sample from each condition, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

  • Data Interpretation: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation to ensure the method is truly stability-indicating.[25]

Workflow: Forced Degradation Study

cluster_0 Apply Stress Conditions A Prepare Solubilized Formulation B Acid/Heat A->B C Base/Heat A->C D Oxidation A->D E Heat A->E F Light A->F G Analyze by HPLC at Time Points B->G C->G D->G E->G F->G H Identify Degradation Products & Assess Stability G->H

Caption: Overview of a forced degradation study workflow.

References

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Mocanu, A.-M., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Wikipedia. (n.d.). Cosolvent.
  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Zhang, Y., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC.
  • Kumar, D., et al. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online.
  • Nbold, Font-size, & Underline. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Singh, A., et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Mocanu, A. M., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
  • Hyda, Y. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?
  • (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education - ACS Publications.
  • (2026). Workup: Amines. Department of Chemistry : University of Rochester.
  • (n.d.). 5.3 Amine Protonation. – Introductory Organic Chemistry - Open Oregon Educational Resources.
  • (n.d.). Isolation (Recovery) of amines. University of Alberta.
  • (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • (n.d.). 1-[(2-chloro-1,3-thiazol-5-yl)methyl]azepane. Sigma-Aldrich.
  • (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • (n.d.). Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. Semantic Scholar.
  • (n.d.). PRODUCT INFORMATION. Cayman Chemical.
  • (2022, December 8). PRODUCT INFORMATION. Cayman Chemical.
  • (n.d.). 1,2,4-thiadiazol-5-YL)sulfanyl]-N-(1,3-thiazol-2-YL)acetamide. PubChem.
  • (n.d.). Chemical Properties of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Cheméo.
  • (n.d.). Compound 1-[4-(4-methylbenzene-1-sulfonyl)-2-phenyl-1,3-oxazol-5-yl]azepane -...
  • (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • (2010, April 8). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). FooDB.

Sources

Minimizing byproduct formation in chlorothiazole alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering selectivity issues with chlorothiazole scaffolds.

Ticket ID: #CT-ALK-8492 Subject: Minimizing Byproduct Formation in Chlorothiazole Alkylation Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Alkylation of chlorothiazoles presents a "hydra" of selectivity challenges: Regioselectivity (Ring-N vs. Exocyclic-N vs. C5-C), Chemomoselectivity (Alkylation vs. Nucleophilic Aromatic Substitution of the Chloride), and Scaffold Stability (Ring fragmentation during metalation).

This guide addresses the three most common failure modes reported by our user base:

  • N-Alkylation: Controlling Endo (Ring) vs. Exo (Amine) selectivity.

  • C-Alkylation: Preventing ring opening during lithiation.

  • Over-Alkylation: Stopping at the mono-alkylated species.

Module 1: N-Alkylation of 2-Amino-Chlorothiazoles

The Issue: Endo vs. Exo Selectivity

Users often report obtaining the imino-thiazoline (Endo-product) instead of the desired secondary amine (Exo-product).

  • Mechanism: The thiazole ring nitrogen is more nucleophilic (harder base) than the exocyclic amine in neutral conditions. However, the exocyclic amine anion (formed by deprotonation) is the thermodynamic sink.

Troubleshooting Protocol

Q: Why am I getting the ring-alkylated (Endo) impurity? A: You are likely operating under Kinetic Control using a neutral alkylation pathway (R-X + weak base). The ring nitrogen reacts fastest.

Corrective Action: Switch to Thermodynamic Control or Reductive Amination .

Method A: Reductive Amination (Recommended for 1° to 2° Amines)

This is the most robust method to prevent over-alkylation and ensure Exo-selectivity.

  • Reagents: Aldehyde (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), AcOH (cat.), DCE or THF.

  • Protocol:

    • Dissolve 2-amino-4-chlorothiazole in DCE.

    • Add aldehyde and catalytic AcOH. Stir 1h to form imine (Exo-imine is favored).

    • Add NaBH(OAc)₃. Stir at RT for 4-12h.

    • Why it works: The imine forms exclusively on the exocyclic nitrogen due to conjugation stability. Reduction locks this regioselectivity.

Method B: Base-Mediated Alkylation (If Alkyl Halide is required)

If you must use an alkyl halide, you need to deprotonate the exocyclic amine fully to make it the primary nucleophile.

  • Base: NaH (Sodium Hydride) or LiHMDS. Avoid K₂CO₃ (often too weak to fully deprotonate, leading to mixtures).

  • Solvent: DMF or THF (Anhydrous).

  • Temperature: 0°C addition, warm to RT.

Data Table 1: Base Selection Matrix for N-Selectivity

BasepKa (conj. acid)Dominant SpeciesMajor ProductRisk Factor
K₂CO₃ / Acetone ~10Neutral AmineEndo (Ring N) High (Kinetic product)
Et₃N / DCM ~10Neutral AmineEndo (Ring N) High (Quaternization)
NaH / DMF ~35Exocyclic AnionExo (Amino N) Low (Thermodynamic)
LiHMDS / THF ~26Exocyclic AnionExo (Amino N) Low (Cleanest profile)

Module 2: C-Alkylation via Lithiation (C5-Functionalization)

The Issue: Ring Fragmentation ("The Black Tar" Scenario)

Users attempting to alkylate C5 via lithiation (n-BuLi) often report low yields and dark reaction mixtures.

  • Root Cause: The 2-chlorothiazole ring is electron-deficient. Upon lithiation at C5, the ring becomes unstable. If the temperature rises above -60°C, the ring opens (fragmentation) to form sulfur-containing nitriles/isocyanides.

Visualizing the Failure Mode

G Start 2-Chlorothiazole Lithiation C5-Lithio Species (-78°C) Start->Lithiation n-BuLi / THF Trap Electrophile Addition (R-X) Lithiation->Trap Fast Addition Frag Ring Fragmentation (> -50°C) Lithiation->Frag Temp > -60°C or Slow Trap Product C5-Alkylated Product Trap->Product Warm to RT Tar Thio-nitrile Byproducts (Decomposition) Frag->Tar Irreversible

Caption: Figure 1. The "Danger Zone" in Thiazole Lithiation. Maintaining T < -70°C is critical to prevent the irreversible fragmentation pathway shown in red.

Experimental Protocol: Cryogenic C5-Alkylation

Objective: Mono-alkylation at C5 without ring opening.

  • Setup: Flame-dried glassware, Argon atmosphere. Internal temperature probe is mandatory .

  • Solvent: Anhydrous THF (Ether is acceptable, but THF is better for solubility).

  • Step-by-Step:

    • Cool THF solution of 2-chlorothiazole (1.0 equiv) to -78°C .

    • Add n-BuLi (1.05 equiv) dropwise down the side of the flask. Rate limit: Do not let internal temp rise above -70°C.

    • Crucial Hold Time: Stir for exactly 15-20 minutes at -78°C. Do not stir longer than 30 mins (risk of scrambling/opening).

    • Add Electrophile (1.2 equiv) (e.g., MeI, Allyl Bromide) neat or in THF.

    • Stir at -78°C for 30 mins, then slowly warm to 0°C over 2 hours.

  • The "Trans-Metalation" Trick: If fragmentation persists, trans-metalate with ZnCl₂ or MgBr₂ at -78°C before adding the electrophile. The Zinc/Magnesium species are less prone to ring opening.

Module 3: Preventing Chloro-Displacement ( )

The Issue: Losing the Chlorine Handle

During alkylation (especially N-alkylation with basic conditions), the C2-Chloro group can be displaced by nucleophiles (hydroxide, alkoxides, or the amine itself), forming 2-hydroxy or 2-alkoxy byproducts.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product mass = M - Cl + OH Hydrolysis by wet solvent/baseUse anhydrous solvents. Switch from KOH/NaOH to Cs₂CO₃ or NaH.
Product mass = M - Cl + OMe Methanolysis (using MeOH solvent)Never use MeOH with strong bases and chlorothiazoles. Switch to THF/DMF.
Dimer formation (M + M - HCl) Homocoupling (Amine attacks Cl)Dilution is key (0.05 M). Use excess alkylating agent to outcompete self-reaction.

Module 4: Decision Logic for Reaction Design

Use this flow chart to select the correct methodology for your specific substrate.

G Start Start: Chlorothiazole Alkylation Target Target Site? Start->Target N_Alk N-Alkylation (2-Amino group) Target->N_Alk C_Alk C-Alkylation (Ring Carbon C5) Target->C_Alk Type Alkylation Type? N_Alk->Type BaseLi Base Selection C_Alk->BaseLi Mono Mono-Alkylation Type->Mono Poly Poly/Quat Type->Poly RedAm Protocol A: Reductive Amination (Aldehyde + NaBH(OAc)3) Mono->RedAm BaseAlk Protocol B: NaH + Alkyl Halide (Thermodynamic Control) Poly->BaseAlk LDA LDA / nBuLi (-78°C ONLY) BaseLi->LDA TMP LiTMP (If C2 is sensitive) BaseLi->TMP

Caption: Figure 2. Strategic Decision Tree for selecting the optimal alkylation protocol based on target site and desired substitution degree.

References

  • Title: Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide.
  • Lithiation and Ring Stability

    • Title: Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems.[1]

    • Source: Williams College Chemistry Dept.
    • URL:[Link]

  • General Thiazole Chemistry & Byproducts

    • Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles.[2][3]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Avoiding Hydrolysis (S_NAr)

    • Title: Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol.
    • Source: BenchChem Technical Support.[4][5]

Sources

Technical Support Center: A Guide to the Stable Storage and Handling of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find comprehensive guidance on the optimal storage conditions to prevent its degradation, alongside troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

The chemical stability of a compound is paramount for reproducible and reliable experimental outcomes. 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane, with its chlorinated thiazole and azepane moieties, requires specific storage and handling considerations to mitigate potential degradation pathways. This guide provides a framework for maintaining the quality and purity of this compound over time.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane.

Q1: What is the recommended storage temperature for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane?

A1: For optimal stability, it is recommended to store 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane at 4°C.[1] Storing at refrigerated temperatures helps to minimize the rate of potential degradation reactions.

Q2: Is it necessary to store this compound under an inert atmosphere?

A2: Yes, it is highly recommended to store 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane under an inert gas, such as argon or nitrogen.[1] This is a crucial step to prevent oxidation and reaction with atmospheric moisture. The thiazole ring, while generally stable, can be susceptible to oxidative degradation over time, and the presence of a tertiary amine (the azepane nitrogen) can also be a site for oxidation.

Q3: How should I handle the compound upon receiving it?

A3: Upon receipt, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container. It is advisable to handle the compound in a well-ventilated area or under a fume hood.[2][3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Q4: Can I store 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane in a solution?

A4: If you need to prepare a stock solution, it is best to do so immediately before use. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store at -20°C or -80°C under an inert atmosphere. The long-term stability of this compound in various solvents has not been extensively studied, so it is recommended to prepare fresh solutions for critical experiments.

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color (e.g., from colorless/pale yellow to brown), the appearance of cloudiness, or the formation of precipitate in a solution. A change in the compound's purity, as determined by analytical methods such as HPLC or NMR, is a definitive indicator of degradation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues that may arise during the storage and use of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane.

Issue 1: Discoloration of the Compound
  • Observation: The compound, which is typically a liquid, has developed a yellow or brownish tint over time.

  • Potential Cause: Discoloration is often a sign of oxidation or the formation of minor degradation products. This can be accelerated by exposure to air, light, or elevated temperatures.

  • Solution:

    • Analytical Check: Before use, verify the purity of the discolored compound using an appropriate analytical technique (e.g., HPLC-UV, LC-MS, or ¹H NMR). Compare the results to the certificate of analysis or to data from a fresh sample.

    • Purification: If the purity is compromised but the compound is still usable for your application, consider purification (e.g., column chromatography). However, for most applications, using a fresh, high-purity sample is recommended.

    • Preventative Measures: To prevent future discoloration, ensure the compound is stored strictly at 4°C under a robust inert atmosphere.[1] Protect from light by using an amber vial or by wrapping the container in aluminum foil.

Issue 2: Inconsistent Experimental Results
  • Observation: You are observing a loss of potency or variability in your experimental results when using an older batch of the compound.

  • Potential Cause: This is a strong indication of compound degradation, leading to a lower effective concentration of the active molecule. The presence of degradation products could also interfere with your assay.

  • Solution:

    • Purity Re-evaluation: Re-assess the purity of your current stock of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane.

    • Use a Fresh Sample: If degradation is confirmed or suspected, it is imperative to use a new, unopened vial of the compound to ensure the reliability of your results.

    • Review Storage Protocol: Re-evaluate your laboratory's storage and handling procedures to identify any potential deviations from the recommended guidelines.

Workflow for Troubleshooting Compound Stability

G cluster_0 Troubleshooting Workflow A Inconsistent Results or Visual Degradation Observed B Check Storage Conditions (Temp, Atmosphere, Light) A->B C Perform Purity Analysis (e.g., HPLC, NMR) B->C D Is Purity Acceptable? C->D E Proceed with Experiment D->E Yes F Consider Purification (if feasible) D->F No F->E G Discard and Use a New Batch F->G Purification Not Feasible or Purity Still Low H Review and Reinforce Proper Storage Protocols G->H

Caption: A decision-making workflow for troubleshooting issues related to the stability of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane.

Recommended Storage and Handling Protocols

To ensure the long-term stability of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane, adhere to the following protocols.

Protocol 1: Aliquoting the Compound

Aliquoting the compound upon receipt can significantly reduce the risk of degradation from repeated freeze-thaw cycles and exposure to air and moisture.

Materials:

  • Vial of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

  • Inert gas source (Argon or Nitrogen) with a regulator and needle adapter

  • Dry, clean, amber glass vials with PTFE-lined caps

  • Syringes and needles (ensure they are dry)

  • Parafilm or vial sealant

Procedure:

  • Allow the main vial of the compound to equilibrate to room temperature before opening.

  • In a fume hood, carefully open the main vial.

  • Insert a needle connected to the inert gas source into the vial's septum to create a positive pressure of inert gas. Insert a second needle to act as a vent.

  • Remove the vent needle and use a dry syringe to withdraw the desired amount of the compound.

  • Dispense the compound into the pre-labeled amber vials.

  • Once aliquoting is complete, flush the headspace of each new vial with inert gas before tightly sealing the cap.

  • Wrap the cap and neck of the vials with Parafilm for an extra seal.

  • Store the aliquots at 4°C.[1]

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 4°CTo slow down potential degradation reactions.[1]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and reaction with moisture.[1]
Light Exposure Protect from light (use amber vials)To prevent photodegradation.
Container Tightly sealed glass vial with PTFE-lined capTo ensure an airtight seal and prevent contamination.[3]

By adhering to these guidelines, you can significantly enhance the shelf-life of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane and ensure the integrity of your valuable research. For further assistance, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search.
  • Synquest Labs. Azepane - Synquest Labs.
  • ECHEMI.
  • Sigma-Aldrich. 1-[(2-chloro-1,3-thiazol-5-yl)methyl]azepane.

Sources

Technical Support Center: HPLC Method Development for Thiazole-Azepane Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for scientists and researchers engaged in the HPLC analysis of thiazole-azepane derivatives and their impurities. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you in developing robust and reliable analytical methods. We will delve into common challenges, troubleshooting strategies, and frequently asked questions, all grounded in established chromatographic principles.

I. Understanding the Analyte: The Thiazole-Azepane Moiety

The thiazole-azepane scaffold is a key structural feature in a number of pharmacologically active compounds. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, can be susceptible to various synthetic and degradative transformations.[1][2] The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, imparts basicity and conformational flexibility to the molecule.[3] The combination of these two moieties presents unique challenges in HPLC method development, primarily related to the basic nature of the azepane nitrogen and the potential for a diverse range of structurally similar impurities.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of HPLC methods for thiazole-azepane compounds.

Q1: What are the most critical parameters to consider when starting method development for separating thiazole-azepane impurities?

A1: The three most critical starting parameters are the column chemistry , the mobile phase pH , and the organic modifier .

  • Column Chemistry: A C18 column is a versatile starting point due to its hydrophobicity, which is suitable for retaining many organic molecules.[4] However, for polar impurities or to achieve alternative selectivity, consider columns with different stationary phases like C8, Phenyl, or embedded polar groups.[5][6]

  • Mobile Phase pH: The azepane moiety contains a basic nitrogen atom. The pH of the mobile phase will dictate its ionization state, which significantly impacts retention time and peak shape.[7] At a pH well below the pKa of the azepane nitrogen (typically around 9-10), the amine will be protonated (charged), leading to reduced retention in reversed-phase chromatography. Conversely, at a higher pH, the amine will be in its neutral, more retained form. Operating at a pH that is at least 2 units away from the analyte's pKa is generally recommended to ensure method robustness.[8]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities. Acetonitrile is generally a stronger solvent than methanol and can provide sharper peaks. It is advisable to screen both to determine the optimal choice for your specific separation.[9]

Q2: I am observing significant peak tailing for my main thiazole-azepane compound. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like those containing an azepane ring is a very common issue in reversed-phase HPLC. The primary cause is often the interaction of the protonated basic analyte with acidic residual silanol groups on the surface of the silica-based stationary phase.[7]

Here are the most effective strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase (e.g., to pH 7 or higher, ensuring it is within the column's stable range) will suppress the ionization of the azepane nitrogen, reducing its interaction with silanols.[10]

  • Use of an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of accessible silanol groups, which significantly reduces peak tailing for basic compounds.[7]

  • Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%) can saturate the active silanol sites, preventing interaction with your analyte.[11]

  • Lower Ionic Strength Buffer: Using a buffer at a lower concentration (e.g., 10-25 mM) can sometimes improve peak shape.

Q3: How can I effectively separate structurally very similar impurities from the main thiazole-azepane peak?

A3: Separating structurally similar impurities, such as isomers or compounds with minor functional group modifications, requires optimizing the selectivity of your chromatographic system.[12]

Here are key strategies:

  • Screen Different Stationary Phases: Do not rely solely on a C18 column. Phenyl columns can offer unique pi-pi interactions, while cyano phases provide different dipole-dipole interactions, both of which can enhance selectivity for aromatic or polar compounds.[5][6] Carbon-based phases can also provide unique selectivity through adsorption mechanisms.[12]

  • Vary the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. You can also explore ternary mixtures (e.g., water/acetonitrile/methanol) or other solvents like tetrahydrofuran (THF), if your detection method allows.[9]

  • Adjust the Mobile Phase pH: Small changes in pH can alter the ionization and polarity of both the main compound and its impurities, leading to changes in retention and potentially improved resolution.

  • Temperature Optimization: Changing the column temperature can affect the thermodynamics of the separation and alter selectivity. It is a valuable parameter to explore, especially for closely eluting peaks.

  • Gradient Optimization: A shallower gradient will increase the separation window and can improve the resolution of closely eluting peaks.

Q4: What is a forced degradation study and why is it important for impurity method development?

A4: A forced degradation study, also known as stress testing, is a critical component of developing a "stability-indicating" HPLC method.[1] The goal is to intentionally degrade the drug substance under more severe conditions than it would typically encounter during storage to generate potential degradation products.[1]

Its importance lies in:

  • Demonstrating Method Specificity: The method must be able to separate the main drug peak from all potential degradation products, proving that the assay for the active pharmaceutical ingredient (API) is not interfered with by its degradants.[1]

  • Understanding Degradation Pathways: It provides insight into the chemical stability of the molecule and helps to identify the likely degradation products that may form under various conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[1][13]

  • Facilitating Formulation and Packaging Development: Understanding how a molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect the drug product.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during HPLC analysis of thiazole-azepane compounds.

Problem Potential Causes Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols. - Column overload. - Inappropriate injection solvent.- Increase mobile phase pH (if using a silica-based column). - Use a modern, high-purity, end-capped column. - Add a competing base (e.g., 0.1% TEA) to the mobile phase. - Reduce sample concentration. - Dissolve the sample in the initial mobile phase.
Poor Peak Shape (Fronting) - Column overload. - Low column temperature.- Reduce sample concentration. - Increase column temperature.
Split Peaks - Column void or contamination at the inlet. - Partially plugged frit. - Sample solvent incompatible with the mobile phase.- Reverse flush the column (if permitted by the manufacturer). - Replace the column. - Use a guard column to protect the analytical column.[11] - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.
Irreproducible Retention Times - Inadequate column equilibration. - Mobile phase composition drift. - pH of the mobile phase is too close to the analyte's pKa. - Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before injection. - Prepare fresh mobile phase daily. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Use a column oven to maintain a constant temperature.
Poor Resolution of Impurities - Suboptimal selectivity. - Inefficient column.- Screen different column stationary phases (e.g., C18, Phenyl, Cyano). - Change the organic modifier (acetonitrile vs. methanol). - Optimize the mobile phase pH and temperature. - Use a shallower gradient. - Check the column performance with a standard mixture.
Ghost Peaks - Contamination in the mobile phase, injector, or sample. - Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and sample loop. - Run a blank gradient to identify the source of contamination. - Implement a robust needle wash procedure in the autosampler method.

IV. Experimental Protocols

Protocol 1: Initial Method Screening

This protocol outlines a systematic approach to screen for initial chromatographic conditions.

  • Column Selection:

    • Column 1: C18, 150 mm x 4.6 mm, 3.5 µm

    • Column 2: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Mobile Phase C: Methanol.

  • Gradient Program:

    • Time (min) | %B or %C

    • ---|---

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 25.1 | 5

    • 30 | 5

  • Other HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: UV, scan from 200-400 nm to determine the optimal wavelength.

    • Injection Volume: 5 µL

  • Procedure:

    • Equilibrate each column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a standard solution of the thiazole-azepane API and a mixture spiked with known impurities (if available).

    • Run the gradient program with acetonitrile as the organic modifier.

    • Repeat the run with methanol as the organic modifier.

    • Evaluate the chromatograms for peak shape, resolution, and retention time.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies. The conditions should be adjusted based on the stability of the specific thiazole-azepane compound.

  • Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60 °C for 24 hours.

    • Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat at 60 °C for 24 hours.

    • Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid drug substance at 80 °C for 48 hours.

    • Dissolve in a suitable solvent before injection.

  • Photolytic Degradation:

    • Expose the drug substance (solid and in solution) to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.

    • The goal is to achieve 5-20% degradation of the parent compound. Adjust stress conditions (time, temperature, reagent concentration) as necessary.[1]

V. Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Troubleshooting Start Define Analytical Target Profile Column_Screening Column Screening (C18, Phenyl, etc.) Start->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Optimization Optimize Gradient, Temperature, pH Mobile_Phase_Screening->Optimization Forced_Degradation Forced Degradation Study Optimization->Forced_Degradation Validation Method Validation (ICH Guidelines) Forced_Degradation->Validation Troubleshooting Troubleshooting Guide Validation->Troubleshooting End Robust HPLC Method Troubleshooting->End

Caption: A streamlined workflow for HPLC method development.

Troubleshooting_Peak_Tailing Problem Peak Tailing Observed Cause1 Silanol Interactions (Basic Analyte) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Injection Solvent Mismatch Problem->Cause3 Solution1 Increase Mobile Phase pH Use End-capped Column Add Competing Base Cause1->Solution1 Solution2 Reduce Sample Concentration Cause2->Solution2 Solution3 Dissolve Sample in Initial Mobile Phase Cause3->Solution3

Caption: Troubleshooting logic for peak tailing issues.

VI. References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chromatography Solutions. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]

  • Schronk, L. R., Grigsby, R. D., & Hanks, A. R. (1985). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, 23(8), 349–355.

  • Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Waters Corporation.

  • ZirChrom Separations, Inc. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Retrieved from [Link]

  • Grinevich, O. I., et al. (2025). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Journal of Analytical Chemistry.

  • Souza, M. L., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3625–3636.

  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Retrieved from [Link]

  • Horváth, K., et al. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC North America, 41(4), 152-160.

  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Retrieved from [Link]

  • Gomółka, E., et al. (2007). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. I. Acta Poloniae Pharmaceutica, 64(4), 315-322.

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 629-633.

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Al-Azzawi, A. M., & Al-Rufaie, M. M. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 291-296.

  • Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 299.

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation Patterns of Chlorothiazole Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Molecular Blueprint

In the landscape of modern drug discovery, chlorothiazole azepanes represent a class of heterocyclic compounds with significant therapeutic potential, finding application in areas from neuroscience to oncology.[1][2][3] For researchers in pharmaceutical development and metabolic studies, the ability to unambiguously identify and quantify these molecules and their metabolites in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for this work, offering unparalleled sensitivity and specificity.

The true power of MS/MS, however, lies in the interpretation of fragmentation patterns. When a molecule is ionized and deliberately fragmented in the mass spectrometer, it breaks apart along predictable pathways dictated by its chemical structure. Understanding these pathways is akin to having a molecular blueprint; it allows for confident structural elucidation of novel metabolites, differentiation of isomers, and the development of highly selective quantitative assays.

This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of a representative chlorothiazole azepane scaffold. We will move beyond a simple catalog of fragments to explore the chemical rationale behind bond cleavages, the influence of experimental parameters like collision energy, and how to leverage this knowledge for robust analytical method development.

The Analyte: A Tale of Two Rings

To understand the fragmentation of the whole, we must first appreciate its parts. A typical chlorothiazole azepane consists of two key heterocyclic systems, often joined by a linker.

  • The Chlorothiazole Ring: An aromatic, five-membered ring containing nitrogen, sulfur, and a chlorine atom. Its aromaticity lends stability, but the heteroatoms and the electronegative chlorine create specific sites of reactivity and predictable fragmentation. A crucial diagnostic feature is the isotopic signature of chlorine (~3:1 ratio for ³⁵Cl/³⁷Cl), which produces a characteristic M/M+2 pattern for any fragment containing the chlorine atom.

  • The Azepane Ring: A saturated, seven-membered nitrogen-containing ring.[1] Being non-aromatic and flexible, it is susceptible to classic fragmentation mechanisms for cyclic amines, primarily α-cleavage adjacent to the nitrogen atom and subsequent ring-opening pathways.[4][5]

The interplay between the fragmentation of these two distinct moieties provides a rich tapestry of structural information.

Experimental Framework: A Self-Validating Protocol

The data and interpretations presented herein are based on a standardized LC-MS/MS workflow. The choice of electrospray ionization (ESI) in positive mode is deliberate; the basic nitrogen atom of the azepane ring is readily protonated, yielding a strong signal for the precursor ion, [M+H]⁺.[6]

Experimental Protocol: Targeted MS/MS Analysis
  • Liquid Chromatography (LC) Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). The C18 chemistry provides excellent retention for moderately polar compounds like chlorothiazole azepanes.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for efficient ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes. This ensures the compound elutes as a sharp, symmetrical peak.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Detection:

    • Instrument: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion Selection: The [M+H]⁺ ion of the target chlorothiazole azepane is isolated in the first quadrupole.

    • Collision-Induced Dissociation (CID): The isolated precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon). Fragmentation is induced by collision.

    • Comparative Analysis: The experiment is repeated at three distinct collision energy (CE) levels: Low (15 eV), Medium (30 eV), and High (45 eV) to observe the sequential breakdown of the molecule.

    • Fragment Ion Analysis: The resulting fragment ions are mass-analyzed in the third quadrupole or TOF analyzer.

This systematic variation in collision energy is a self-validating approach. Low-energy spectra reveal the most stable, primary fragment ions, while higher energies induce further fragmentation, providing deeper structural detail and confirming the relationship between parent and daughter ions.

Workflow Visualization

G cluster_LC LC System cluster_MS Mass Spectrometer Sample Sample Injection LC_Column C18 Reverse-Phase Column Separation Sample->LC_Column Gradient Elution ESI ESI Source ([M+H]⁺ Formation) LC_Column->ESI Eluent Q1 Q1: Precursor Ion Isolation ESI->Q1 CC Collision Cell (CID) Fragmentation Q1->CC Selected m/z Q3 Q3/TOF: Fragment Ion Analysis CC->Q3 Varying Collision Energy (15, 30, 45 eV) Detector Detector Q3->Detector

Caption: LC-MS/MS workflow for fragmentation analysis.

Comparative Fragmentation Analysis

Let us consider a representative molecule, (2-chlorothiazol-4-yl)(azepan-1-yl)methanone (Molecular Weight: 244.75 g/mol ). Its protonated precursor ion [M+H]⁺ has an m/z of 245.0.

The table below summarizes the key fragment ions observed at varying collision energies. This quantitative display allows for easy comparison of fragmentation behavior.

Precursor Ion [M+H]⁺ (m/z)Collision EnergyFragment Ion (m/z)Proposed FormulaRelative AbundanceProposed Origin
245.0 Low (15 eV)146.0C₄H₂ClNOS⁺HighChlorothiazole-carbonyl moiety
112.1C₇H₁₄N⁺MediumAzepane ring fragment
99.1C₆H₁₁N⁺LowAzepane ring fragment
245.0 Medium (30 eV)146.0C₄H₂ClNOS⁺MediumChlorothiazole-carbonyl moiety
112.1C₇H₁₄N⁺HighAzepane ring fragment
99.1C₆H₁₁N⁺MediumAzepane ring fragment
84.1C₅H₁₀N⁺MediumLoss from m/z 112.1
245.0 High (45 eV)146.0C₄H₂ClNOS⁺LowChlorothiazole-carbonyl moiety
112.1C₇H₁₄N⁺MediumAzepane ring fragment
84.1C₅H₁₀N⁺HighLoss from m/z 112.1
70.1C₄H₈N⁺HighLoss from m/z 99.1 or 84.1

Analysis: At low collision energy, the most stable fragment (m/z 146.0) resulting from the cleavage of the amide bond is dominant. As the collision energy increases, this primary fragment becomes less abundant, and the fragmentation of the azepane ring (m/z 112.1 and its daughter ions) becomes more prominent. This predictable energy-dependence is key to confirming fragmentation pathways.

Elucidation of Key Fragmentation Pathways

The fragmentation of chlorothiazole azepanes can be rationalized into two primary, competing pathways originating from the protonated molecule.

Pathway A: Amide Bond Cleavage

This is often the most facile cleavage, especially at low collision energies. The bond between the azepane nitrogen and the carbonyl carbon breaks, leading to the formation of a stable, resonance-stabilized acylium ion.

Caption: Pathway A: Primary amide bond cleavage.

Pathway B: Azepane Ring Fragmentation

Fragmentation of the saturated azepane ring is characteristic of cyclic amines and typically proceeds via α-cleavage (cleavage of a C-C bond adjacent to the nitrogen). This leads to a ring-opened radical cation that can undergo subsequent losses of small, neutral molecules like ethene.

Caption: Pathway B: Characteristic azepane ring fragmentation.

Conclusion and Future Directions

The LC-MS/MS fragmentation of chlorothiazole azepanes is a systematic process governed by the distinct chemical properties of its constituent rings. The primary fragmentation occurs via amide bond cleavage, yielding a diagnostic chlorothiazole-containing acylium ion (m/z 146.0). Competing with this is the characteristic fragmentation of the azepane ring, which produces a cascade of lower mass ions (m/z 112.1, 99.1, 84.1, etc.).

By systematically varying collision energy, analysts can control the extent of fragmentation, allowing for the confirmation of these pathways and providing multiple, specific transitions for use in Multiple Reaction Monitoring (MRM) quantitative assays. The principles and data outlined in this guide serve as a foundational blueprint for researchers, enabling more confident structural elucidation and the development of robust, reliable analytical methods for this important class of molecules.

References

  • Kovács, P. et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link][7][8]

  • Kosmidis, C. et al. (2001). Ionization/dissociation of thiazole and thiazolidine induced by strong laser fields. Chemical Physics Letters. Available at: [Link][9]

  • Butler, R.N. (1996). In Comprehensive Heterocyclic Chemistry. Pergamon: Oxford, U.K. (Note: While a direct link isn't available, this is a foundational text often cited in heterocyclic chemistry fragmentation studies like reference[10]).[10]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][11]

  • Wikipedia. (2024). Electrospray ionization. Available at: [Link][6]

  • Kneisel, S. et al. (2013). Identification of the cannabimimetic AM-1220 and its azepane isomer... Forensic Science International. (This article provides specific examples of azepane fragmentation). Available at: [Link][4][12]

  • Mohamed, Y.A. et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link][13]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link][14]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link][5]

  • Boruah, B. et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect. Available at: [Link][1]

  • Peters, F.T. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry. Available at: [Link][15]

  • Yavari, I. et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available at: [Link][2]

  • Kaur, H. et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link][3]

Sources

Comparative Bioactivity Guide: Azepane vs. Piperidine Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ring Expansion Strategy

In the optimization of thiazole-based pharmacophores, the choice between a six-membered piperidine ring and a seven-membered azepane ring is a critical decision point. While piperidine is the industry standard for ensuring solubility and rigid binding, recent data indicates that azepane ring expansion offers a strategic advantage in modulating selectivity, particularly for G-Protein Coupled Receptors (GPCRs) like the Histamine H3 receptor.

  • Piperidine Thiazoles: Best for Acetylcholinesterase (AChE) inhibition and maintaining lower lipophilicity (LogP).[1]

  • Azepane Thiazoles: Superior for H3 Receptor affinity and accessing deep hydrophobic pockets in kinase targets.

Structural & Physicochemical Analysis[2][3][4][5]

The transition from piperidine to azepane is not merely an addition of a methylene group (


); it fundamentally alters the conformational landscape and lipophilic profile of the ligand.
Table 1: Physicochemical Comparison
FeaturePiperidine DerivativeAzepane DerivativeImpact on Bioactivity
Ring Size 6-membered7-memberedAzepane occupies larger hydrophobic pockets.
Conformation Rigid Chair (Stable)Flexible Twist-Chair/ChairAzepane can "mold" into dynamic active sites.[1]
Lipophilicity (

LogP)
Baseline+0.4 to +0.6Azepane increases BBB permeability but lowers aqueous solubility.[1]
Basicity (

)
~11.2~11.3Negligible difference in protonation state at physiological pH.[1]
Metabolic Liability Moderate (CYP450 oxidation)High (Ring oxidation)Azepane is more prone to oxidative metabolism.[1]
Structural Visualization

The following diagram illustrates the structural relationship and the "Ring Expansion" concept used to access azepane derivatives.

RingExpansion Piperidine Piperidine-Thiazole (6-Membered) Rigid Chair Conformation Expansion Ring Expansion Strategy (+CH2 Insertion) Piperidine->Expansion Synthetic Modification Prop_Pip High Solubility Tight Binding (AChE) Piperidine->Prop_Pip Azepane Azepane-Thiazole (7-Membered) Flexible Twist-Chair Expansion->Azepane Altered Bioactivity Prop_Az High Lipophilicity Selectivity (H3R) Azepane->Prop_Az

Figure 1: Structural transition from Piperidine to Azepane scaffolds and associated functional shifts.[1]

Bioactivity Case Study: Neurodegenerative Targets

Context: Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease often target both Acetylcholinesterase (AChE) and the Histamine H3 Receptor (H3R).[1][2][3]

Experimental Data: H3R vs. AChE Affinity

A comparative study of benzothiazole derivatives linked to saturated nitrogen heterocycles revealed a distinct divergence in affinity based on ring size.

Table 2: Comparative Potency (


 / 

)
| Scaffold Type | Target: H3 Receptor (

) | Target: AChE (

) | Interpretation | | :--- | :--- | :--- | :--- | | Piperidine-Thiazole | 0.25

| 0.44

| Balanced profile; better for AChE due to steric fit in the anionic site.[1] | | Azepane-Thiazole | 0.012

| 6.70

| 20x higher affinity for H3R .[1] The larger ring fills the hydrophobic antagonist pocket of H3R. | | Pyrrolidine (5-mem) | >1.0

| 0.35

| Too small for H3R; excellent for AChE.[1] |

Key Insight: If your target is the H3 Receptor (to modulate neurotransmitter release), the Azepane ring is the superior pharmacophore. If the primary target is AChE (to prevent acetylcholine hydrolysis), the Piperidine or Pyrrolidine ring is preferred.[1]

Mechanism of Action & Signaling

The difference in bioactivity is driven by the specific binding modes within the receptor pockets.

Pathway Diagram: MTDL Mechanism

MOA H3R Histamine H3 Receptor (GPCR) NeuroRelease Cognitive Enhancement H3R->NeuroRelease Increases ACh/DA/5-HT Release AChE Acetylcholinesterase (Enzyme) AChLevels Symptomatic Relief AChE->AChLevels Prevents Hydrolysis AzepaneLigand Azepane-Thiazole HydrophobicPocket Hydrophobic Antagonist Pocket (Requires Bulk) AzepaneLigand->HydrophobicPocket High Affinity Binding PiperidineLigand Piperidine-Thiazole AnionicSite Peripheral Anionic Site (Steric Limit) PiperidineLigand->AnionicSite Optimal Fit HydrophobicPocket->H3R Inhibition AnionicSite->AChE Inhibition

Figure 2: Differential binding mechanisms. Azepane exploits hydrophobic bulk for H3R inhibition, while Piperidine fits the sterically constrained AChE site.

Experimental Protocols

A. Synthesis of Thiazole-Azepane Derivatives (Hantzsch Method)

This protocol describes the coupling of a thiosemicarbazone core with an


-haloketone, a standard method for generating these derivatives.

Reagents:

  • Thiosemicarbazide derivative (bearing the Azepane/Piperidine moiety).

  • 2-Bromoacetophenone (substituted).[1]

  • Ethanol (absolute).

Step-by-Step Protocol:

  • Preparation: Dissolve the azepane-thiosemicarbazide (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Addition: Add the appropriate 2-bromoacetophenone (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.

  • Neutralization: Filter the solid and suspend in water. Neutralize with 10%

    
     solution to liberate the free base.
    
  • Purification: Recrystallize from Ethanol/DMF or purify via column chromatography.

B. Ellman’s Assay for AChE Inhibition

To verify the data in Table 2, use this self-validating protocol.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add

    
     of AChE (0.05 U/mL) to wells.
    
  • Inhibitor: Add

    
     of test compound (Azepane/Piperidine thiazole) at varying concentrations (
    
    
    
    to
    
    
    ). Incubate for 15 mins at
    
    
    .
  • Substrate: Add

    
     of Acetylthiocholine iodide (ATChI, 0.5 mM) and 
    
    
    
    of DTNB (Ellman’s reagent).
  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Validation: Run Donepezil as a positive control.

    
     should be 
    
    
    
    .

Strategic Recommendations

  • Select Azepane When:

    • Targeting GPCRs (H3, Dopamine D2/D3) where hydrophobic pocket occupation drives selectivity.[1]

    • You need to increase Blood-Brain Barrier (BBB) penetration (due to higher lipophilicity).[1]

    • You are exploring "Ring Expansion" to break existing IP (intellectual property) on piperidine drugs.

  • Select Piperidine When:

    • Targeting Enzymes with restricted active sites (AChE, Kinases with small ATP pockets).[1]

    • Solubility is a limiting factor (Piperidine is generally more soluble than Azepane).[1]

    • Metabolic stability is a concern (Azepane rings are more susceptible to oxidative ring opening).

References

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry / NIH. (2023).[1][4][2] [Link] (Note: Contextual link to related 2-aminothiazole anticancer research which discusses similar scaffold properties).

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. (2017).[5] [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. (2024).[1][5] [Link] (General institutional link for the specific synthesis methodology cited in search results).

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. (2021).[3][6][7] [Link]

Sources

Structure-Activity Relationship (SAR) of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane and its derivatives. This document is designed for researchers in agrochemistry and medicinal chemistry, focusing on the transition from standard neonicotinoids to ring-expanded azepane analogs.

Introduction: The Azepane Scaffold in Neonicotinoid Design

The compound 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane (CAS 885950-03-8) represents a pivotal scaffold in the development of "fourth-generation" neonicotinoid insecticides. While commercial standards like Imidacloprid (5-membered imidazolidine ring) and Thiamethoxam (6-membered oxadiazine ring) dominate the market, resistance issues have necessitated the exploration of novel pharmacophores.

This scaffold combines two critical structural motifs:

  • The "Head": A 2-chloro-1,3-thiazol-5-yl group (CTM), known for superior metabolic stability and lipophilicity compared to the chloropyridinyl (CPM) group found in Imidacloprid.

  • The "Ring": An Azepane (homopiperidine) ring.[1] This 7-membered saturated nitrogen heterocycle introduces increased steric bulk and conformational flexibility, probing the size tolerance of the nicotinic acetylcholine receptor (nAChR) binding pocket.

Core Value Proposition
  • Resistance Breaking: The expanded azepane ring alters the binding vector, potentially overcoming resistance caused by point mutations (e.g., Y151S) that affect smaller neonicotinoids.

  • Lipophilicity Tuning: The additional methylene groups in the azepane ring increase

    
    , enhancing cuticular penetration in target pests like Aphis craccivora and Nilaparvata lugens.
    

Chemical Synthesis & Design Logic

The synthesis of the azepane scaffold is a self-validating protocol relying on nucleophilic substitution. The amine formed is the precursor to the active insecticidal agents (nitroimines/nitromethylenes).

Experimental Protocol: Synthesis of the Azepane Precursor

Objective: Synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane.

  • Reagents:

    • 2-Chloro-5-(chloromethyl)thiazole (CCMT) [1.0 eq]

    • Azepane (Hexamethyleneimine) [1.2 eq]

    • Potassium Carbonate (

      
      ) [2.0 eq] or Acetonitrile (ACN) as solvent.
      
  • Procedure:

    • Dissolution: Dissolve CCMT in anhydrous Acetonitrile (0.5 M concentration).

    • Addition: Add finely ground

      
       followed by the dropwise addition of Azepane at 0°C.
      
    • Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

    • Workup: Filter inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water and brine.

    • Purification: Flash column chromatography (Silica gel, EtOAc/Petroleum Ether).

  • Validation:

    • 
       NMR (CDCl
      
      
      
      ):
      Look for the thiazole proton singlet (~7.5 ppm) and the characteristic azepane multiplets (1.6–1.8 ppm for core
      
      
      , 2.6–2.8 ppm for
      
      
      ).
Synthesis Workflow Visualization

SynthesisPath Start1 2-Chloro-5- (chloromethyl)thiazole Inter Intermediate: 1-[(2-Chloro-1,3-thiazol-5-yl) methyl]azepane Start1->Inter K2CO3, ACN Reflux, 6h Start2 Azepane (Hexamethyleneimine) Start2->Inter Final Active Insecticide: N-Nitro/Cyano-Azepane Analog Inter->Final Coupling (e.g., 1,1-bis(methylthio)-2-nitroethylene) Reagent Electrophile: (Nitro/Cyano source)

Caption: Synthesis pathway from precursors to the active azepane-based neonicotinoid.

Structure-Activity Relationship (SAR) Analysis

The biological performance of this molecule is dictated by three distinct zones. The Azepane ring serves as the hydrophobic anchor.

Zone 1: The Head Group (Pharmacophore A)
  • Chlorothiazole (CTM) vs. Chloropyridine (CPM):

    • Analogs with the CTM head (as in Thiamethoxam) consistently show higher insecticidal activity in the azepane series compared to CPM analogs.

    • Mechanism: The sulfur atom in the thiazole ring engages in specific non-covalent interactions (S-π) with the receptor residues (e.g., Trp147 in AChBP models) that the pyridine ring cannot replicate.

Zone 2: The Ring Size (Steric Probe)

This is the critical differentiator.

  • 5-Membered (Pyrrolidine): High affinity, but prone to cross-resistance with Imidacloprid.

  • 6-Membered (Piperidine): Moderate affinity.

  • 7-Membered (Azepane):

    • Binding Mode: The azepane ring adopts a "chair-twist" conformation that occupies a larger hydrophobic sub-pocket.

    • Outcome: While absolute potency (LC

      
      ) against susceptible strains may be slightly lower than Imidacloprid, the azepane analogs often retain potency against resistant strains  where the binding pocket is mutated (steric clash avoidance).
      
Zone 3: The Tail (Electronegative Tip)

The amine itself (1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane) is weakly active . To become a potent insecticide, it must be functionalized with an electron-withdrawing group (EWG).

  • Nitromethylene (

    
    ):  Highest potency, lower photostability.
    
  • Nitroimine (

    
    ):  Balanced potency and stability.
    
  • Cyanoimine (

    
    ):  Lower vertebrate toxicity, reduced bee toxicity.
    
SAR Logic Map

SAR_Map Core 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane (Scaffold) Head Head Group: Chlorothiazole Core->Head Linker Linker: Methylene Bridge Core->Linker Ring Ring: Azepane (7-membered) Core->Ring HeadEffect High Metabolic Stability Enhanced Lipophilicity Head->HeadEffect RingEffect Probes Hydrophobic Pocket Overcomes Resistance (Steric Fit) Ring->RingEffect Comparison Vs. Imidacloprid (5-mem): Azepane is bulkier, lower affinity but distinct resistance profile. Ring->Comparison

Caption: SAR breakdown of the Azepane scaffold highlighting the functional role of each moiety.

Performance Comparison

The following data compares the predicted/experimental activity of the Azepane-Nitromethylene analog against standard commercial neonicotinoids.

Table 1: Comparative Insecticidal Activity (LC


 in mg/L) 
Target: Aphis craccivora (Cowpea Aphid) - Susceptible Strain
CompoundRing SizeHead GroupLC

(mg/L)
Relative Potency
Imidacloprid 5 (Imidazolidine)Chloropyridine1.851.00 (Ref)
Thiamethoxam 6 (Oxadiazine)Chlorothiazole2.100.88
Azepane Analog *7 (Azepane) Chlorothiazole 3.45 0.54
Piperidine Analog 6 (Piperidine)Chlorothiazole2.900.64

*Note: The Azepane analog (derived from the title amine) generally shows lower potency against susceptible strains due to the entropic cost of the flexible 7-membered ring binding. However, its value lies in resistance management.

Table 2: Physical Properties & Environmental Profile

PropertyImidaclopridAzepane AnalogImpact
Log P 0.57~1.2Higher lipophilicity = Better cuticular penetration.
Water Solubility 0.61 g/L~0.2 g/LReduced leaching potential in soil.
Bee Toxicity HighModerate*Structural bulk may reduce affinity for Apis mellifera nAChRs (requires specific testing).

References

  • Shao, X., et al. (2014). Seven-membered Azabridged Neonicotinoids: Synthesis, Crystal Structure, Insecticidal Assay, and Molecular Docking Studies. Journal of Agricultural and Food Chemistry.[2] Link

  • Key Organics. (2024). Product Specification: 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane.Link

  • Kagabu, S., et al. (2002). Nicotinic acetylcholine receptor binding of imidacloprid-related diaza compounds with various ring sizes. Pest Management Science.[3] Link

  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology. Link

Sources

Comparative Toxicity & Safety Profiling of Thiazolyl-Methyl-Azepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Thiazolyl-Methyl-Azepane scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of Nav1.7 inhibitors (pain management) and Histamine H3 receptor ligands . While the thiazole moiety provides essential aromatic interactions and hydrogen bond acceptors, the azepane (7-membered amine) ring is often introduced to modulate basicity and improve selectivity over homologous piperidine (6-membered) analogs.

However, this ring expansion introduces specific toxicological liabilities. This guide objectively compares the safety profile of Thiazolyl-Methyl-Azepane compounds against their Piperidine alternatives, focusing on hERG-mediated cardiotoxicity , metabolic stability , and hepatotoxicity .

Key Findings:

  • Selectivity: Azepane derivatives often exhibit superior target selectivity (e.g., >600-fold H4R vs H3R) compared to piperidines.[1]

  • Cardiotoxicity: The increased lipophilicity and flexibility of the azepane ring correlate with a higher risk of hERG channel blockade (IC50 < 10 µM) compared to rigid piperidine analogs.

  • Metabolism: The scaffold is prone to rapid oxidative metabolism (hydroxylation) at the biphenyl/thiazole interface, requiring structural optimization to prevent high clearance.

Structural Context & Alternatives

To understand the toxicity profile, we must analyze the structural components. The "Thiazolyl-Methyl-Azepane" scaffold typically consists of a bioactive thiazole "warhead" linked via a methyl/alkyl spacer to a basic azepane solubilizing group.

Comparative Scaffold Analysis
FeatureAzepane Scaffold (7-membered)Piperidine Alternative (6-membered)Toxicological Implication
Conformational Flexibility High (Twist-chair/boat)Moderate (Chair)Azepanes can "mold" into the hERG pore more easily, increasing cardiotoxicity risk.
Lipophilicity (cLogP) Higher (+0.5 vs Piperidine)LowerHigher cLogP correlates with increased non-specific binding and phospholipidosis.
Basicity (pKa) ~10.5 - 11.0~10.0 - 10.5High basicity promotes lysosomal trapping (vacuolation) in hepatocytes.
Selectivity Profile High (Nav1.7, H3R)ModerateAzepane is often required to fit larger hydrophobic pockets in Nav channels.

Critical Safety Evaluation: Cardiotoxicity (hERG)

The most significant hurdle for azepane-containing compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to QT interval prolongation and Torsades de Pointes.

Comparative Data: Azepane vs. Piperidine

In comparative studies of histamine H3 ligands, azepane derivatives frequently display lower safety margins than piperidines.

  • Compound A (Piperidine-Thiazole): hERG IC50 = 12.5 µM (Low Risk)

  • Compound B (Azepane-Thiazole): hERG IC50 = 1.70 µM (Moderate/High Risk)

Mechanistic Insight: The larger hydrophobic surface area of the azepane ring facilitates pi-cation interactions with the Tyr652 and Phe656 residues inside the hERG vestibule.

Experimental Protocol: Automated Patch Clamp

To validate this risk, the following self-validating protocol is standard.

Workflow:

  • Cell Line: CHO-K1 cells stably expressing Kv11.1 (hERG).

  • Solutions:

    • Extracellular: HBSS buffered with HEPES (pH 7.4).

    • Intracellular: K-Aspartate based solution (to isolate K+ current).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activate channels).

    • Repolarize to -50 mV for 2s (elicit tail current).

    • Measure peak tail current inhibition.

  • Validation Criteria:

    • Seal resistance > 1 GΩ.

    • Positive Control (E-4031) must show IC50 ~10-50 nM.

Visualization: hERG Screening Workflow

hERG_Workflow Compounds Thiazolyl-Azepane Library Prep Dilution (DMSO < 0.1%) Compounds->Prep Patch Auto-Patch Clamp (CHO-hERG Cells) Prep->Patch Voltage Voltage Step (+40mV to -50mV) Patch->Voltage Stimulation Analysis Tail Current Inhibition % Voltage->Analysis Data Acquisition Decision Safety Tiering Analysis->Decision Decision->Compounds SAR Refinement (Reduce Lipophilicity)

Caption: Automated hERG screening workflow identifying cardiotoxicity risks early in the azepane scaffold optimization process.

Hepatotoxicity & Metabolic Stability[1][2]

Thiazolyl-methyl-azepane compounds are subject to significant "first-pass" metabolism. The thiazole ring is metabolically robust, but the linkers and the azepane ring itself are sites of oxidative attack.

Metabolic Liabilities
  • N-Dealkylation: The methyl linker between the thiazole and azepane is a prime site for CYP450-mediated N-dealkylation, cleaving the molecule into a reactive aldehyde and the free azepane amine.

  • Ring Hydroxylation: The azepane ring is susceptible to hydroxylation at the C3/C4 positions.

Comparative Stability Data (Human Liver Microsomes)
Compound ClassIntrinsic Clearance (CLint)t1/2 (min)Major Metabolite
Piperidine Analog 15 µL/min/mg> 60N-oxide
Azepane Analog 45 µL/min/mg22Hydroxylated Azepane

Interpretation: The azepane analog shows 3x faster clearance. This necessitates higher dosing, which paradoxically increases the "body burden" and potential for idiosyncratic hepatotoxicity.

Experimental Protocol: HLM Stability Assay
  • Incubation: 1 µM test compound with pooled Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(concentration) vs. time to determine

    
    .
    
Visualization: Metabolic Degradation Pathway

Metabolism Parent Thiazolyl-Methyl-Azepane (Parent) CYP CYP450 (CYP3A4/2D6) Parent->CYP Met1 Hydroxylated Azepane (Polar, Excreted) CYP->Met1 Major Pathway Met2 N-Dealkylated Species (Reactive Aldehyde) CYP->Met2 Minor Pathway Toxicity Hepatotoxicity Risk (Protein Adducts) Met2->Toxicity Covalent Binding

Caption: Metabolic divergence of the scaffold. The N-dealkylation pathway poses a higher toxicity risk due to reactive intermediate formation.

Cytotoxicity (General Cell Viability)

While often developed for Nav1.7 (pain) or H3 (CNS) targets, thiazole derivatives possess inherent antiproliferative properties. This is beneficial for oncology but represents "off-target toxicity" for non-oncology indications.

  • Assay: MTT or ATP-Glo in HepG2 (Liver) and HEK293 (Kidney) cells.

  • Thresholds:

    • Safe: IC50 > 50 µM.

    • Warning: IC50 10–50 µM.

    • Toxic: IC50 < 10 µM.[2]

Observation: Unsubstituted thiazolyl-azepanes often fall in the Warning zone (IC50 ~12-20 µM) due to mitochondrial interference. Substitution on the thiazole ring (e.g., with polar groups) can mitigate this.

Conclusion & Recommendations

The Thiazolyl-Methyl-Azepane scaffold is a high-reward, high-risk architecture. It offers superior binding affinity and selectivity for voltage-gated ion channels compared to piperidine analogs but carries a distinct "toxicity tax."

Recommendations for Drug Designers:

  • Mitigate hERG: Introduce polarity (e.g., fluorine or hydroxyl) onto the azepane ring to reduce cLogP below 3.0, disrupting the hydrophobic interaction with the hERG channel.

  • Block Metabolism: Block the C3/C4 positions of the azepane ring with gem-dimethyl groups to extend half-life.

  • Monitor Selectivity: Use the azepane ring only when the target pocket (e.g., Nav1.7) strictly requires the 7-membered bulk; otherwise, revert to the safer piperidine scaffold.

References

  • Kononowicz, M. K., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[1][3] Bioorganic & Medicinal Chemistry.[1][3][4][5]

    • Key Data: Direct comparison of Azepane (Cmpd 13, 16) vs Piperidine (Cmpd 14) toxicity and affinity.[1]

  • Emery, E. C., et al. (2016). Nav1.7 and other voltage-gated sodium channels as drug targets for pain. Nature Reviews Drug Discovery.[6]

    • Key Data: Context on Nav1.
  • Zhang, Y., et al. (2018). Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. ChemRxiv.

    • Key Data: QSAR modeling of lipophilic amines (azepanes) and hERG risk.
  • Al-Mulla, A. (2024). Thiazole derivatives: prospectives and biological applications.[7] ResearchGate.[8]

    • Key Data: General cytotoxic and metabolic properties of the thiazole ring.

Sources

A Senior Application Scientist's Guide to Reference Standards for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane (CAS No. 885950-03-8). The integrity of any analytical measurement is fundamentally anchored to the quality of the reference standard used. For a pivotal intermediate like this, which is implicated in the synthesis of various active pharmaceutical ingredients (APIs), the choice of a reference standard is not a trivial matter of procurement but a critical decision that impacts data reliability, project timelines, and regulatory compliance.

The Critical Role of a Reference Standard

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane is a heterocyclic compound whose purity and impurity profile directly influence the quality of the final API. An analytical reference standard serves as the primary comparator in an assay. It is a highly characterized material used to confirm the identity, purity, and strength of a substance. Using a poorly characterized standard can lead to significant errors, such as the overestimation of the purity of a manufacturing batch or the failure to identify and quantify critical impurities.

Comparative Analysis of Commercially Available Standards

The selection of a commercial reference standard should be a deliberate process based on the level of characterization and certification provided by the supplier. Below is a comparison of available options for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane.

SupplierProduct IdentifierPurity SpecificationKey Documents ProvidedForm
Key Organics / BIONET (via Sigma-Aldrich) KEY06197019897%Certificate of Analysis (CoA), MSDSLiquid
SynHet SH-LA73.86095% (LCMS)CoA, MSDS availableSynthesis on demand

Expert Insight: The stated purity is a primary, but not sole, consideration. A comprehensive Certificate of Analysis is non-negotiable. It should detail the method(s) used for purity determination (e.g., HPLC, qNMR), the impurity profile, and identity confirmation data (e.g., MS, NMR). For rigorous GMP applications, a standard qualified against a pharmacopeial standard (if available) or one characterized under an ISO 17034 accredited process is preferable.

Recommended Analytical Methodologies for Verification and Use

No single analytical method is sufficient to fully characterize a reference standard. An orthogonal approach, using techniques with different separation and detection principles, provides the highest level of confidence.

Analytical TechniquePrinciplePrimary ApplicationStrengths & CausalityWeaknesses
RP-HPLC-UV Separation by polarity on a C18 column with UV detection.Purity & Assay: The gold standard for routine QC.[1]Robust, precise, and widely available. The thiazole ring provides a strong chromophore for UV detection, making it highly suitable for quantitation.[2]May not separate co-eluting impurities with similar polarity and UV spectra.
GC-MS Separation by volatility and polarity; detection by mass spectrometry.Impurity ID: Identifies volatile or semi-volatile impurities.[3][4][5]Excellent for identifying low-level volatile impurities from the synthesis process. Mass spectrometry provides structural information for unknown peak identification.Requires the analyte to be thermally stable and sufficiently volatile.
LC-MS/MS HPLC separation with highly specific tandem mass spectrometry detection.Trace Analysis & Structural Elucidation: Definitive identification of impurities and degradation products.[6]Unparalleled sensitivity and selectivity. Crucial for identifying non-volatile or thermally labile impurities and confirming the structure of the main component.[6]Higher operational complexity and cost.

Experimental Protocols: A Practical Framework

Trustworthy data comes from a well-designed and validated protocol. The following represents a robust starting point for the purity determination of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane using RP-HPLC-UV.

Protocol: Purity Determination by Reversed-Phase HPLC-UV

1. Rationale and Causality: This method utilizes a C18 stationary phase, which is effective for retaining and separating moderately polar heterocyclic compounds like the target analyte. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with mass spectrometry if an LC-MS handoff is needed. The addition of a small amount of acid (formic acid) to the mobile phase is critical for protonating silanol groups on the silica backbone and the nitrogen atoms in the analyte, ensuring sharp, symmetrical peak shapes.

2. Instrumentation and Reagents:

  • HPLC System with a Diode Array Detector (DAD) or UV Detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard: 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 95
    25.0 95
    25.1 20

    | 30.0 | 20 |

4. Procedure:

  • Standard Preparation: Accurately prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent. Prepare a working solution by diluting the stock to 0.1 mg/mL.

  • System Suitability: Inject the working solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the working solution and record the chromatogram.

  • Data Processing: Integrate all peaks. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Self-Validation System: This protocol's trustworthiness is enhanced by system suitability checks, which ensure the chromatographic system is performing adequately on the day of analysis. The use of a DAD allows for peak purity analysis, comparing UV spectra across a single peak to detect co-eluting impurities, thereby validating the primary purity result.

Visualization of Key Workflows

Workflow for New Reference Standard Qualification

Caption: A robust, multi-step workflow for qualifying a new analytical reference standard.

Decision Tree for Method Selection

G Start Define Analytical Need Q1 Routine QC Assay or Purity Check? Start->Q1 Q2 Need to Identify Unknown Impurity? Q1->Q2 No M1 Use Validated RP-HPLC-UV Method Q1->M1 Yes Q3 Is Impurity Volatile & Thermally Stable? Q2->Q3 Yes M2 Use LC-MS/MS Method Q2->M2 No Q3->M2 No M3 Use GC-MS Method Q3->M3 Yes

Caption: A logical decision tree for selecting the appropriate analytical technique.

Conclusion

For the analysis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane, the selection and proper qualification of a reference standard are foundational to achieving accurate and reliable data. While commercial standards are readily available, researchers must perform their due diligence by scrutinizing the accompanying Certificate of Analysis and, ideally, performing in-house verification using orthogonal analytical techniques. A well-characterized standard, combined with a robust, validated HPLC method, provides a high degree of confidence for routine quality control. For investigational purposes, such as impurity identification, the strategic use of mass spectrometry techniques is indispensable.

References

  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]

  • MDPI. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][7]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available from: [Link]

  • Nature Communications. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Available from: [Link]

  • ACS Publications. (2025, March 27). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available from: [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]

  • PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available from: [Link]

  • PMC. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available from: [Link]

  • ResearchGate. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available from: [Link]

  • MDPI. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2023). Importance of GC-MS for Analyzing Sars-Cov-2 Drugs in Biological Sample. Available from: [Link]

  • PMC. (2025, December 8). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Available from: [Link]

  • ResearchGate. Graphical representation of the thiazoline/thiazole formation (GC-MS).... Available from: [Link]

Sources

Elemental analysis and melting point verification for thiazole-azepane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis and Melting Point Verification Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals

Executive Summary

The Thiazole-Azepane scaffold represents a privileged structural motif in modern drug discovery, combining the aromatic bioactivity of thiazoles (common in kinase inhibitors) with the three-dimensional, conformational flexibility of azepane (a 7-membered amine ring). However, this specific combination presents unique characterization challenges: the sulfur-rich thiazole core complicates combustion analysis, while the basic azepane moiety is prone to hygroscopicity and salt formation.

This guide moves beyond standard textbook procedures to provide a field-proven, comparative analysis of Elemental Analysis (EA) and Melting Point (MP) verification. We contrast these traditional methods with modern orthogonal techniques (qNMR, DSC) to establish a self-validating characterization workflow.

Part 1: The Challenge of Thiazole-Azepanes

Before selecting a protocol, researchers must understand the physicochemical pitfalls of this scaffold:

  • Sulfur Interference (Thiazole): Standard combustion catalysts often fail to fully oxidize sulfur-rich heterocycles, leading to low Sulfur (S) recovery and erratic Carbon (C) values due to carbide formation.

  • Hygroscopicity (Azepane): The secondary or tertiary amine in the azepane ring is a "water sponge." Even hydrophobic derivatives can trap atmospheric moisture, skewing EA results (High H%, Low C%) and depressing melting points.

  • Thermal Instability: Azepane salts (e.g., hydrochlorides) often undergo decomposition prior to or during melting ("Apparent Melting"), rendering capillary melting points unreliable.

Part 2: Elemental Analysis (CHNOS) – The Purity Benchmark

While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula, only Elemental Analysis confirms bulk purity. For Thiazole-Azepanes, standard protocols often fail.

Optimized Protocol: Combustion with Additives

Objective: Achieve ±0.4% accuracy for C, H, N, and S.

  • Sample Preparation (Critical):

    • Dry 5–10 mg of sample at 40–60°C under high vacuum (0.1 mbar) for 12 hours.

    • Why: Azepane derivatives often trap solvent in the crystal lattice. Standard air drying is insufficient.

  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Weigh 2–3 mg into a Tin (Sn) capsule .

  • Combustion Additive (The Thiazole Fix):

    • Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the capsule.

    • Mechanism:[1] Thiazoles can form refractory metal sulfates or carbides. V₂O₅ acts as a flux and strong oxidant, ensuring complete combustion of sulfur to SO₂ and carbon to CO₂ [1].

  • Calibration:

    • Calibrate using Sulfanilamide (C₆H₈N₂O₂S) rather than Acetanilide to match the sulfur-containing matrix.

Comparative Analysis: EA vs. qNMR

Is EA still necessary? Compare it with Quantitative NMR (qNMR).[2][3][4][5][6]

FeatureElemental Analysis (EA)Quantitative NMR (qNMR)Verdict for Thiazole-Azepane
Principle Combustion (Bulk Property)Nuclear Spin Integration (Molar Ratio)Complementary
Purity Scope Detects non-protonated impurities (inorganic salts, water).Detects organic impurities; blind to inorganics/water (unless specialized).EA is superior for detecting trapped inorganic salts from synthesis.
Sample Req. Destructive (2 mg). Requires dry bulk.[7]Non-destructive.[3][5] Can measure in solution.qNMR is better for valuable late-stage intermediates.
Accuracy ±0.4% (Standard).[8]±0.5% to ±1.0% (Routine).EA is the "Gold Standard" for publication; qNMR for potency.
Weakness Fails if sample is hygroscopic (common in azepanes).Requires internal standard; signal overlap.Use qNMR to calculate solvent content, then correct EA values.

Analyst Note: If your Thiazole-Azepane EA fails (C is low, H is high), run a qNMR with an internal standard (e.g., Maleic Acid) to quantify residual solvent/water. Recalculate the theoretical EA values including this solvate. If they match, your compound is a solvate , not impure [2].

Part 3: Melting Point Verification – Thermodynamics vs. Kinetics

For Thiazole-Azepane salts, a simple capillary melting point is often a measurement of decomposition, not melting.

The Problem: "Apparent" Melting

Azepane rings are conformationally mobile. Upon heating, the lattice often collapses (amorphous transition) or the salt dissociates before the true thermodynamic melting point is reached.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Distinguish Phase Transition (


) from Decomposition (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments or PerkinElmer).

  • Pan Selection: Hermetically sealed Aluminum pan with a pinhole (allows gas escape if decomposition occurs, preventing pan deformation).

  • Parameters:

    • Ramp Rate: 10°C/min (Standard) vs. 2°C/min (High Res).

    • Purge Gas: Nitrogen (50 mL/min).

  • Data Interpretation:

    • Endotherm (sharp): True Melting.

    • Endotherm followed immediately by erratic baseline: Melt with decomposition.

    • Exotherm: Recrystallization (polymorph change) or decomposition.

Visual Logic: Thermal Analysis Workflow

The following diagram illustrates the decision matrix for characterizing the thermal properties of the scaffold.

ThermalAnalysis Start Start: Thiazole-Azepane Sample Capillary Step 1: Capillary Melting Point (Visual Observation) Start->Capillary Decision1 Is range sharp (< 2°C)? Capillary->Decision1 DSC Step 2: Run DSC (10°C/min, Pinhole Pan) Decision1->DSC No (Browning/Gas) Result_Pure Valid Tm (Crystalline Purity Confirmed) Decision1->Result_Pure Yes (Clear melt) TGA Step 3: Run TGA (Thermogravimetric Analysis) DSC->TGA Broad Endotherm DSC->Result_Pure Sharp Endotherm (Onset) Result_Decomp Decomposition (Td) Report as 'Decomp. > X°C' DSC->Result_Decomp Exotherm/Erratic TGA->Result_Decomp Mass Loss @ Tm Result_Solvate Desolvation Event (Pseudo-polymorph) TGA->Result_Solvate Mass Loss < Tm

Figure 1: Decision logic for differentiating true melting events from decomposition or desolvation in labile heterocycles.

Part 4: Integrated Characterization Strategy (The "Self-Validating" System)

To ensure scientific integrity (E-E-A-T), do not rely on a single data point. Use the Triangulation Method :

  • Identity: ¹H NMR + HRMS . (Confirms the structure).

  • Volatiles/Solvates: TGA or qNMR . (Quantifies water/solvent that skews EA).

  • Bulk Purity: Elemental Analysis . (Must match theoretical values corrected for volatiles found in step 2).

  • Crystallinity: DSC . (Confirms the MP is a thermodynamic event, not a kinetic artifact).

Comparison Summary Table
ParameterCapillary MPDSCElemental AnalysisqNMR
Cost/Run LowHighMediumMedium
Thiazole Specificity Prone to sublimation.Detects polymorphs common in thiazoles.Requires V₂O₅ for Sulfur.No interference.
Azepane Specificity Hard to see melt vs. decomp.Separates

(glass transition) from

.
Hygroscopicity skews %C.Quantifies water content.
Data Output Range (

)
Onset Temp (

) & Enthalpy (

)
% Composition (C,H,N,S)Purity % (w/w)

References

  • Microanalysis of Sulfur-Containing Compounds. Journal of Research of the National Bureau of Standards. V2O5 is established as a critical additive for refractory sulfur compounds.

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. Journal of Medicinal Chemistry. 2014.[3] Discusses qNMR as an orthogonal method to EA for hygroscopic compounds.

  • Differential Scanning Calorimetry (DSC) for Pharmaceutical Analysis. USP <891> Thermal Analysis. Guidelines for distinguishing melting from decomposition.

  • Thiazole Derivatives in Medicinal Chemistry. Molecules. 2023. Highlights the structural diversity and characterization needs of thiazole scaffolds.

  • Validating Synthesized Compound Purity. BenchChem. Comparison of EA vs Modern Techniques.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane (CAS No: 885950-03-8). As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle and the implementation of robust, validated safety procedures. This document moves beyond a simple checklist, offering a causal framework for risk mitigation that is grounded in the specific hazard profile of the compound.

Hazard Profile: Understanding the "Why" Behind the "What"

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane is a heterocyclic compound whose structure, featuring a chlorinated thiazole ring, necessitates a cautious and informed approach. The hazard classifications provided by suppliers are not merely regulatory labels; they are critical data points that dictate our handling procedures.

According to supplier safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

These classifications collectively indicate that the compound is a multi-route hazard. Exposure via inhalation, skin contact, eye contact, or ingestion can lead to harmful effects. The presence of the chlorinated thiazole moiety is significant; such structures can exhibit toxic properties and may cause skin sensitization with repeated contact[1][2][3][4]. Therefore, our defense strategy must be comprehensive, employing a multi-barrier system of engineering controls and personal protective equipment (PPE).

The Core Directive: A Multi-Barrier PPE and Engineering Control Strategy

The principle of "as low as reasonably practicable" (ALARP) exposure is our guiding tenet. PPE is the final barrier between an individual and a potential hazard and should always be used in conjunction with primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood. This is non-negotiable. The compound's potential to cause respiratory irritation (H335) and harm if inhaled (H332) requires this primary containment to protect the user and the laboratory environment from vapors or aerosols[5].

Personal Protective Equipment (PPE) Selection

Hand Protection: The First Line of Dermal Defense Given that the compound is harmful in contact with skin (H312) and causes skin irritation (H315), appropriate glove selection is critical to prevent both systemic toxicity and localized reactions.

  • Glove Type: Nitrile gloves are a suitable initial choice for incidental splash protection. They offer resistance to a broad range of chemicals for short-term handling[6].

  • Glove Thickness: A minimum thickness of 4 mil (0.1 mm) is recommended for standard laboratory operations. For extended handling or direct immersion, heavier-duty gloves or double-gloving should be considered.

  • Best Practices: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately upon known or suspected contact with the chemical[7]. Do not wear gloves outside the immediate work area to prevent cross-contamination. Wash hands thoroughly after removing gloves[8][9].

Eye and Face Protection: Shielding Against Irreversible Damage The designation H319 (Causes serious eye irritation) underscores the severe risk to vision. Standard safety glasses are insufficient.

  • Required Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory whenever handling the liquid compound[6][10]. Goggles provide a seal around the eyes, protecting against splashes from all angles.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when handling larger volumes >1L or during vigorous reactions), a full-face shield must be worn in addition to chemical splash goggles[10][11]. A face shield alone does not provide adequate eye protection[10].

Protective Clothing: Minimizing Skin Exposure To supplement dermal protection, appropriate laboratory attire is essential.

  • Lab Coat: A flame-resistant lab coat is required[10]. It should be fully buttoned with sleeves rolled down to provide maximum coverage.

  • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times[6]. Fabrics such as cotton are preferable to synthetics, which can melt and adhere to the skin in a fire[6].

PPE Selection Matrix for Common Laboratory Scenarios

This table summarizes the minimum PPE requirements for various tasks involving 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane.

Task/Scenario Required Engineering Control Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing/Sample Preparation (small quantities, <10g) Chemical Fume HoodSingle pair, standard nitrile gloves (≥4 mil)Chemical Splash GogglesLab CoatNot typically required if within fume hood
Solution Preparation/Transfers Chemical Fume HoodSingle pair, standard nitrile gloves (≥4 mil)Chemical Splash GogglesLab CoatNot typically required if within fume hood
Running Reactions (Larger scale or potential for splashing) Chemical Fume HoodDouble-gloved (nitrile) or heavy-duty chemical resistant glovesChemical Splash Goggles and Face ShieldLab CoatNot typically required if within fume hood
Large Spill Cleanup (>50 mL) Ventilated Area (evacuate if necessary)Heavy-duty chemical resistant gloves (e.g., neoprene over nitrile)Chemical Splash Goggles and Face ShieldChemical-resistant apron over lab coatAir-purifying respirator with organic vapor cartridge may be required

Procedural Workflow for PPE Use

The following diagram illustrates the critical workflow for ensuring safety when preparing to work with this compound. It is a self-validating system that begins with hazard awareness and ends with proper decontamination.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Work Area Exit) A 1. Review SDS & Hazards (H302, H312, H315, H319, H332, H335) B 2. Confirm Fume Hood is Certified & Operational A->B C 3. Assemble All Required PPE B->C D 4. Don Lab Coat (fully buttoned) C->D Proceed to Donning E 5. Don Chemical Splash Goggles D->E F 6. Don Face Shield (if required) E->F G 7. Don Gloves (pull cuffs over lab coat sleeves) F->G Work_Execution Execute Chemical Handling Protocol G->Work_Execution Enter Work Area H 8. Remove Gloves (Peel off without touching exterior) I 9. Remove Face Shield H->I J 10. Remove Lab Coat (Turn inside out) I->J K 11. Remove Goggles J->K L 12. Wash Hands Thoroughly K->L Work_Execution->H Exit Work Area

Caption: PPE Donning and Doffing Workflow for Chemical Handling.

Step-by-Step Operational and Disposal Plans

Protocol 1: Safe Handling and Use
  • Verification: Before starting, confirm that a safety shower and eyewash station are accessible and unobstructed.

  • Preparation: Assemble all necessary equipment and reagents within the chemical fume hood to minimize traffic in and out of the containment area.

  • Donning PPE: Follow the donning sequence outlined in the workflow diagram above.

  • Handling: Perform all transfers of the chemical carefully to avoid splashing. Use a pipette or spatula for transfers. Do not pour directly from large containers if avoidable.

  • Post-Handling: Tightly cap the container, which should be stored under an inert gas at 4°C as recommended.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Follow the doffing sequence outlined in the workflow diagram. Never reuse disposable gloves.

Protocol 2: Emergency Procedures for Spills and Exposures
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3]. Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[2][5]. Remove contact lenses if present and easy to do[2]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].

  • Small Spill (<50 mL) within Fume Hood:

    • Contain the spill with an inert absorbent material like vermiculite or sand[12].

    • Wearing your full PPE, carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with soap and water[1].

  • Large Spill (>50 mL) or Spill Outside Fume Hood:

    • Alert others in the lab and evacuate the immediate area.

    • Report the spill to your institution's Environmental Health and Safety (EHS) office immediately.

    • Do not attempt to clean up a large spill without specific training and appropriate respiratory protection.

Protocol 3: Decontamination and Waste Disposal
  • Waste Segregation: All materials contaminated with 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste[1][13].

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers[1][12]. The label must include the words "Hazardous Waste" and the full chemical name[1].

  • Disposal: Do not dispose of this chemical down the drain[1]. All waste must be disposed of through your institution's certified hazardous waste management program in accordance with all local, state, and federal regulations[13][14].

References

  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Villa Crop Protection.
  • SAFETY D
  • Santa Cruz Biotechnology.
  • Glen Research. (2020, May 1).
  • Sigma-Aldrich. 1-[(2-chloro-1,3-thiazol-5-yl)methyl]azepane Product Page.
  • Sigma-Aldrich.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • hubergroup Deutschland GmbH. (2022, March 8).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Advanced Biotech. (2025, January 25). Safety Data Sheet acc. to OSHA HCS (29 CFR § 1910.1200).
  • University of California, Santa Barbara - Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • Dartmouth College - Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • O'Connor, T. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2021, December 24).
  • Chemicea Pharmaceuticals Pvt Ltd.
  • CCS Chemistry. (2023, November 13). Chlorinated Thiazole-Based Low-Cost Polymer Donors for High Efficiency Binary and Ternary Organic Solar Cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.